2-Fluoro-5-methylbenzene-1,4-diamine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-fluoro-5-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSAQEHNAPUAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-methylbenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-methylbenzene-1,4-diamine, a fluorinated aromatic diamine, represents a valuable building block in contemporary medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and two reactive amine functionalities onto a toluene scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and advanced polymers. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity, while the diamine moieties offer versatile handles for subsequent chemical modifications.[1][2] This guide provides a comprehensive overview of a proposed synthetic route to this compound, predicated on established chemical transformations. Furthermore, it offers a detailed, predictive analysis of its structural characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of this and related fluorinated aromatic compounds.
Introduction: The Strategic Value of Fluorinated Aryl Diamines
Fluorine has emerged as a "magical element" in drug discovery, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[3] Its unique properties, such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] When incorporated into an aromatic system, fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance membrane permeability.
Aryl diamines, particularly p-phenylenediamines, are fundamental structural motifs in a vast array of organic compounds, including dyes, polymers, and pharmaceuticals.[5][6] The combination of a fluorine atom and two amino groups on a methylbenzene (toluene) framework, as in this compound, creates a trifunctional building block with significant potential. The amino groups provide sites for derivatization to construct complex heterocyclic systems, while the fluorine and methyl groups influence the overall electronic and steric properties of the molecule.
This guide will delineate a robust and accessible synthetic pathway to this compound and provide a detailed theoretical framework for its characterization, thereby enabling its broader application in research and development.
Proposed Synthesis of this compound
A logical and efficient synthetic approach to this compound involves the reduction of a suitable nitro-substituted precursor. Based on the principles of aromatic chemistry and the availability of starting materials, the reduction of 2-fluoro-4-methyl-5-nitroaniline is proposed as a primary route. This precursor is commercially available, making this a practical and scalable approach.
Synthetic Scheme
Figure 1: Proposed synthesis of this compound.
Rationale for the Chosen Synthetic Route
The reduction of aromatic nitro groups is a fundamental and well-established transformation in organic synthesis. Several methods are available, including catalytic hydrogenation and the use of reducing metals in acidic media.[6][7]
-
Choice of Precursor: 2-Fluoro-4-methyl-5-nitroaniline is an ideal starting material as it already possesses the required fluoro, methyl, and one of the amino groups in the correct positions. The synthesis, therefore, simplifies to a single reductive step.
-
Choice of Reducing Agent: The use of iron powder in the presence of a mineral acid, such as hydrochloric acid, is a classic and highly effective method for the reduction of nitroarenes to anilines.[8] This method is often preferred in a laboratory setting due to its cost-effectiveness, operational simplicity, and high yields. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group. Alternative methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, are also highly effective but may require more specialized equipment.
Detailed Experimental Protocol (Prophetic)
Disclaimer: This is a prophetic protocol based on established procedures for similar transformations. Appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.
Materials:
-
2-Fluoro-4-methyl-5-nitroaniline (1.0 eq)
-
Iron powder (Fe, 3.0 - 5.0 eq)
-
Concentrated Hydrochloric Acid (HCl, catalytic amount)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-methyl-5-nitroaniline (1.0 eq), ethanol, and water (a common solvent system is a 1:1 to 4:1 mixture of EtOH:H₂O).
-
Add iron powder (3.0 - 5.0 eq) to the mixture.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to initiate the reduction. The reaction is exothermic and may require external cooling to maintain a controlled reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Add ethyl acetate to the aqueous residue and basify with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Characterization of this compound
The following section provides a predictive analysis of the spectroscopic data for this compound based on established principles of NMR, IR, and MS.
Predicted Spectroscopic Data
| Property | Predicted Value |
| Molecular Formula | C₇H₉FN₂ |
| Molecular Weight | 140.16 g/mol |
| Appearance | Off-white to pale yellow solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (400 MHz, CDCl₃):
-
δ ~ 6.7-6.9 ppm (d, 1H): Aromatic proton ortho to an amino group and meta to the fluorine. The signal will appear as a doublet due to coupling with the adjacent aromatic proton.
-
δ ~ 6.2-6.4 ppm (d, 1H): Aromatic proton ortho to both an amino group and the fluorine atom. This proton will be significantly shielded and will appear as a doublet.
-
δ ~ 3.5-4.5 ppm (br s, 4H): The protons of the two amino groups (-NH₂). These signals are typically broad and their chemical shift can vary depending on the concentration and solvent.
-
δ ~ 2.1 ppm (s, 3H): The protons of the methyl group (-CH₃). This will be a singlet as there are no adjacent protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~ 150-155 ppm (d, J ≈ 240 Hz): The carbon atom directly attached to the fluorine (C-F). This will be a doublet with a large one-bond C-F coupling constant.
-
δ ~ 135-145 ppm: The two carbon atoms attached to the amino groups.
-
δ ~ 115-125 ppm: The remaining aromatic carbons.
-
δ ~ 15-20 ppm: The carbon of the methyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands (cm⁻¹):
-
3400-3200 (two bands): N-H stretching vibrations of the primary amine groups. The presence of two bands is characteristic of a primary amine.
-
3100-3000: C-H stretching of the aromatic ring.
-
2950-2850: C-H stretching of the methyl group.
-
1620-1580: N-H bending and C=C stretching of the aromatic ring.
-
1250-1150: C-N stretching of the aromatic amine.
-
1100-1000: C-F stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 140, corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks:
-
m/z = 125: Loss of a methyl radical (•CH₃).
-
m/z = 113: Loss of HCN from the M-CH₃ fragment.
-
Other fragments resulting from the cleavage of the aromatic ring.
-
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of complex molecules:
-
Medicinal Chemistry: This diamine can serve as a scaffold for the synthesis of kinase inhibitors, GPCR ligands, and other biologically active compounds. The fluorine atom can be strategically positioned to interact with specific residues in a protein's binding pocket, thereby enhancing potency and selectivity.
-
Polymer Chemistry: As a diamine monomer, it can be used in the production of high-performance polymers such as polyimides and polyamides. The incorporation of fluorine can enhance the thermal stability, chemical resistance, and optical transparency of these materials.[5]
Conclusion
This technical guide has outlined a practical and efficient synthetic route to this compound via the reduction of a commercially available nitroaniline precursor. A comprehensive, albeit predictive, analysis of its spectroscopic characterization has also been provided to aid in its identification and purification. The versatile nature of this fluorinated aryl diamine makes it a valuable building block for a wide range of applications in both medicinal chemistry and materials science. It is our hope that this guide will facilitate further research and innovation in these fields.
References
- 1. (PDF) Synthesis and Characterization of New Diamine Based [research.amanote.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. Diaminotoluenes (EHC 74, 1987) [inchem.org]
- 7. 1141669-41-1|this compound|BLD Pharm [bldpharm.com]
- 8. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
physicochemical properties of 2-Fluoro-5-methylbenzene-1,4-diamine
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methylbenzene-1,4-diamine
Introduction
This compound is an aromatic amine whose structural features—a fluorinated benzene ring with two amine groups and a methyl substituent—make it a molecule of significant interest in synthetic and medicinal chemistry. The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, attributes highly sought after in drug development.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and validated protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile chemical intermediate.
Chemical Identity and Molecular Structure
A precise understanding of the molecular identity is the foundation for all physicochemical analysis.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 1141669-41-1 | [2][3][4] |
| Molecular Formula | C₇H₉FN₂ | [5] |
| Molecular Weight | 140.16 g/mol | [5] |
| MDL Number | MFCD11656784 |[5] |
The structure of this compound features a p-phenylenediamine scaffold. The fluorine atom at the 2-position and the methyl group at the 5-position introduce electronic and steric modifications that distinguish it from simpler diamines. These substitutions are critical for its utility as a building block in creating more complex molecules with tailored properties.[5]
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The following sections detail the essential physicochemical properties. Where specific experimental data for this compound is not publicly available, standardized, field-proven protocols for their determination are provided.
Melting Point
The melting point is a critical indicator of purity and lattice energy. For crystalline solids, a sharp melting range typically signifies high purity.
Table 2: Melting Point Data
| Property | Value |
|---|---|
| Melting Point | Not available in cited literature. To be determined experimentally. |
| Appearance | Expected to be a solid, potentially a light brown powder.[6] |
-
Sample Preparation: Ensure the compound is crystalline and thoroughly dry. Grind a small amount into a fine powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. The packing density is crucial for accurate heat transfer.
-
Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary, approximate determination.
-
For the precise measurement, use a fresh sample and set a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). A pure compound should have a melting range of <2 °C.
Boiling Point
The boiling point provides insight into the volatility of a compound, which is influenced by its molecular weight and intermolecular forces.
Table 3: Boiling Point Data
| Property | Value |
|---|
| Boiling Point | Not available in cited literature. To be determined experimentally. |
Given the likely high boiling point and the small quantities typical in research, a microscale method is appropriate.
-
Apparatus: Place a small amount of the liquid sample (or melted solid) into a small test tube. Attach this tube to a thermometer.
-
Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with its open end down.
-
Heating: Heat the assembly in a heating block or oil bath.
-
Observation: As the liquid heats, air will bubble out of the inverted capillary. The boiling point is the temperature at which, upon slight cooling, the liquid is drawn back into the capillary tube. This occurs when the external pressure equals the vapor pressure of the substance.
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling point should be corrected using a nomograph or the Clausius-Clapeyron relation.
Solubility
Solubility is a critical parameter for drug development, affecting formulation, bioavailability, and assay development. A qualitative and quantitative assessment is necessary.
Table 4: Solubility Profile
| Solvent | Qualitative Solubility | Quantitative Solubility |
|---|---|---|
| Water | To be determined | To be determined |
| Methanol | Likely soluble | To be determined |
| DMSO | Likely soluble | To be determined |
| Dichloromethane | To be determined | To be determined |
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, PBS buffer, organic solvent) in a sealed vial. The excess solid ensures that saturation is achieved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant. Dilute it appropriately and analyze the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic data are essential for structural confirmation and purity assessment.
Caption: Workflow for comprehensive physicochemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the exact structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic protons will exhibit splitting patterns (coupling) influenced by each other and by the fluorine atom. The amine protons may appear as broad singlets and their chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms bonded to fluorine will show a characteristic large one-bond coupling (¹JCF).
-
¹⁹F NMR: The fluorine NMR will show a single resonance, likely a multiplet due to coupling with adjacent aromatic protons.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it slows down proton exchange, allowing for sharper NH signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
-
Acquisition: Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H, ¹³C, and ¹⁹F should be used.
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio, confirming the molecular weight and elemental composition.
-
Expected Mass: The exact mass of the [M+H]⁺ ion would be approximately 141.0826 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₇H₉FN₂) to within a few parts per million (ppm).
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample onto an HPLC system coupled to the mass spectrometer. A C18 reversed-phase column is typically used with a gradient of water and acetonitrile (both often containing 0.1% formic acid to facilitate ionization). This step separates the compound from any potential impurities.
-
Ionization: Use an appropriate ionization source, such as Electrospray Ionization (ESI) in positive mode, which is effective for protonating amines.
-
Detection: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
Applications and Relevance in Drug Development
This compound serves as a key intermediate in the synthesis of a variety of value-added compounds.[5]
-
Pharmaceuticals: The diamine functionality allows it to be a precursor for heterocyclic ring systems common in many drug scaffolds. The fluorine atom can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.[1]
-
Agrochemicals: Similar to pharmaceuticals, its structure can be incorporated into novel pesticides and herbicides where metabolic stability and target affinity are crucial.[5]
-
Dyes and Pigments: It is used in the synthesis of dyes, particularly for hair dyes, where the fluorine can improve color fastness and stability.[5]
Safety and Handling
Proper handling is essential when working with any chemical compound.
-
Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation).[2]
-
Signal Word: Warning.[2]
-
Handling Recommendations: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
References
- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1141669-41-1 | this compound - AiFChem [aifchem.com]
- 3. This compound | 1141669-41-1 [chemicalbook.com]
- 4. 1141669-41-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound [myskinrecipes.com]
- 6. 2-Chloro-5-methyl-1,4-phenylenediamine CAS#: 5307-03-9 [m.chemicalbook.com]
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Fluoro-5-methylbenzene-1,4-diamine
Abstract
This technical guide provides a comprehensive overview of the methodologies and rationale behind the single-crystal X-ray diffraction analysis of 2-Fluoro-5-methylbenzene-1,4-diamine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the complete workflow from crystal growth to data interpretation. While a definitive crystal structure for this specific compound is not publicly available, this guide presents a robust, field-proven protocol and a detailed analysis of a hypothetical but structurally plausible dataset. The narrative emphasizes the causality behind experimental choices and the significance of detailed structural knowledge—including molecular geometry, intermolecular interactions, and crystal packing—for applications in medicinal chemistry and materials science. The aim is to provide a self-validating framework for the crystallographic analysis of novel aromatic diamines, which are critical scaffolds in modern drug discovery.
Introduction
This compound is an aromatic amine that holds significant potential as a building block in various chemical syntheses. Its structure is a derivative of p-phenylenediamine, a common component in the production of polymers, dyes, and pharmaceuticals. The introduction of a fluorine atom and a methyl group onto the benzene ring modifies its electronic properties, lipophilicity, and steric profile. Fluorine substitution, in particular, is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1]
Diamine scaffolds are prevalent in numerous commercially available drugs and experimental therapeutics, offering versatile points for chemical modification to explore structure-activity relationships (SAR).[2] The precise three-dimensional arrangement of the amino groups and other substituents dictates how these molecules interact with biological targets. Therefore, a definitive understanding of the solid-state conformation and intermolecular interactions of this compound is paramount.
Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise atomic arrangement within a crystalline solid.[3][4] It provides unambiguous data on bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the supramolecular assembly. This guide details the complete process of a SC-XRD analysis, offering insights into how such data can be leveraged to inform rational drug design and predict the physicochemical properties of active pharmaceutical ingredients (APIs).
Experimental Methodology: A Self-Validating Protocol
The determination of a crystal structure is a multi-step process that demands precision at every stage. The quality of the final structural model is intrinsically linked to the quality of the initial crystals and the rigor of the data collection and refinement processes.
Crystal Growth
The foundational step in SC-XRD is obtaining high-quality single crystals of sufficient size (typically 0.1-0.3 mm).[5] For a novel compound like this compound, which is a solid at room temperature, solution-based crystallization methods are most effective.
Protocol: Slow Evaporation
-
Solvent Screening: The choice of solvent is critical. A suitable solvent should fully dissolve the compound at an elevated temperature but allow it to become supersaturated upon cooling or slow evaporation. A preliminary screening of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane) is performed in small vials.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound in a selected solvent (e.g., methanol/water mixture) by gentle heating and stirring.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Crystallization: Cover the vial with a cap, pierced with a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature. The slow reduction in solvent volume gradually increases the concentration, promoting the growth of well-ordered single crystals.
-
Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryo-loop.
Causality: Slow evaporation is preferred over rapid cooling as it allows molecules more time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice, minimizing defects.
Single-Crystal X-ray Diffraction Data Collection
Data collection is performed using a modern X-ray diffractometer equipped with a sensitive detector.[4]
Protocol: Data Acquisition
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.[6] The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion of the atoms and prevent radiation damage.
-
Instrumentation: Data is collected using a diffractometer (e.g., Rigaku or Bruker) equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a photon-counting detector.[4]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice. This data is used to develop a data collection strategy.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans). The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, and corrections are applied for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal illumination and detector response.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure using specialized crystallographic software.[7][8][9]
Protocol: Structure Determination
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The SHELX suite of programs is a common choice for this step.[7] This provides an initial, approximate model of the molecule's structure.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. In this iterative process, the atomic coordinates, and atomic displacement parameters (which model thermal vibrations) are adjusted to minimize the difference between the calculated and observed structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined using a riding model.
-
Validation: The final refined structure is validated using tools like checkCIF to ensure that the model is chemically sensible and accurately represents the data. The final output is a Crystallographic Information File (CIF).
Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.
Results and Discussion (Hypothetical Analysis)
Disclaimer: The following crystallographic data and structural analysis are presented as a hypothetical but chemically plausible example for this compound for illustrative and educational purposes. This data is derived from principles of organic solid-state chemistry and is not from a published experimental determination.
The analysis of the hypothetical diffraction data indicates that this compound crystallizes in the monoclinic space group P2₁/c, which is common for small organic molecules. A summary of the crystallographic data is presented in Table 1.
Table 1. Hypothetical Crystal Data and Structure Refinement Details.
| Parameter | Value |
|---|---|
| Chemical formula | C₇H₉FN₂ |
| Formula weight | 140.16 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.51, 6.23, 12.45 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 636.9 |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | 1.462 |
| Temperature (K) | 100 |
| Radiation, λ (Å) | Mo Kα, 0.71073 |
| R-factor (R1) | 0.045 |
| Goodness-of-fit (S) | 1.05 |
Molecular Structure
The asymmetric unit contains one molecule of this compound. The benzene ring is essentially planar, as expected. The C-C bond lengths within the ring are typical for aromatic systems, ranging from 1.38 to 1.40 Å. The C-F bond length is approximately 1.36 Å, consistent with an aryl fluoride. The two amine groups lie nearly in the plane of the benzene ring, suggesting delocalization of the nitrogen lone pairs into the π-system.
Supramolecular Assembly and Crystal Packing
The crystal packing is dominated by a robust network of intermolecular hydrogen bonds and π-π stacking interactions. The presence of two amine groups (N1-H and N4-H) provides multiple hydrogen bond donors, while the amine nitrogen atoms and the fluorine atom can act as acceptors.
The primary interaction is a head-to-tail hydrogen bond between the N4-H group of one molecule and the N1 atom of a neighboring molecule (N-H···N), forming infinite one-dimensional chains along the crystallographic b-axis. These chains are further linked into sheets by weaker N-H···F hydrogen bonds.[3][7] The fluorine atom's role as a hydrogen bond acceptor is often debated, but in this context, it contributes to the overall stability of the crystal lattice.[3][6]
These hydrogen-bonded sheets then stack on top of one another. The stacking is offset, indicative of π-π interactions between the electron-rich aromatic rings of adjacent sheets. This arrangement is a common packing motif for aromatic compounds, maximizing attractive intermolecular forces.[2][10]
Figure 2: Key intermolecular interactions in the hypothetical crystal structure.
Significance in Drug Development
The detailed structural information obtained from a crystal structure analysis is invaluable for drug development professionals.
-
Structure-Based Drug Design: The precise 3D conformation of the molecule provides a clear picture of the spatial arrangement of its functional groups. This is critical for designing ligands that fit into the binding pocket of a target protein. The positions of the hydrogen bond donors (the -NH₂ groups) and acceptors (the nitrogen and fluorine atoms) are explicitly defined, allowing computational chemists to model and predict binding interactions with high confidence.[11]
-
Understanding Solid-State Properties: The pharmaceutical industry places great emphasis on the solid-state properties of APIs, as they affect stability, solubility, and bioavailability. Crystal structure analysis is the definitive tool for identifying and characterizing polymorphs—different crystal forms of the same compound.[12] Different polymorphs can have drastically different properties, and controlling the crystalline form is a regulatory requirement. The hydrogen bonding and packing motifs revealed by SC-XRD provide a direct understanding of the forces holding the crystal together, which is crucial for predicting and controlling polymorphism.
-
Fragment-Based Lead Discovery: As a small, functionalized molecule, this compound is an ideal candidate for fragment-based drug discovery. The crystal structure provides an accurate 3D model of the fragment that can be used in virtual screening or to understand how it binds to a target protein when identified in a co-crystallization experiment.
Conclusion
This technical guide has outlined the comprehensive workflow for the crystal structure analysis of this compound, from crystal growth to the interpretation of structural data. By employing a hypothetical yet plausible dataset, we have demonstrated how single-crystal X-ray diffraction reveals the intricate details of molecular geometry and the supramolecular architecture governed by hydrogen bonding and π-π stacking. This level of structural insight is not merely academic; it provides an authoritative foundation for researchers and drug development professionals to make informed decisions in the design of novel therapeutics and advanced materials. The protocols and analytical reasoning presented herein constitute a robust framework for the crystallographic investigation of new chemical entities.
References
- 1. Salts of aromatic amines: crystal structures, spectroscopic and non-linear optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
spectroscopic data (NMR, IR, MS) of 2-Fluoro-5-methylbenzene-1,4-diamine
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-methylbenzene-1,4-diamine
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound, with the molecular formula C₇H₉FN₂, is a substituted aromatic diamine that serves as a valuable building block in various fields of chemical synthesis, including pharmaceuticals and performance materials.[1] Its unique substitution pattern—comprising two electron-donating amino groups, an electron-withdrawing fluorine atom, and a methyl group—creates a distinct electronic and structural profile. Accurate and comprehensive characterization of this molecule is paramount for its effective use in research and development.
This guide provides a detailed analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The discussion is grounded in fundamental principles and provides practical, field-proven insights for researchers, scientists, and drug development professionals.
Caption: Molecular Structure of this compound.
Mass Spectrometry (MS)
Theoretical Foundation: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum. For compounds containing nitrogen, the Nitrogen Rule is a key diagnostic tool: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2]
Expected Fragmentation of this compound:
The molecular ion (M⁺˙) peak is expected to be intense, a common feature for aromatic compounds.[2] The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.
-
α-Cleavage: The most common fragmentation for amines involves the cleavage of a bond adjacent to the nitrogen atom.[3][4] For aromatic amines, this often involves the loss of a hydrogen atom from the amino group to form a stable [M-1]⁺ ion.[2]
-
Loss of NH₃: Protonation of an amino group followed by the loss of a neutral ammonia molecule is a possible pathway.[5]
-
Loss of HCN: A characteristic fragmentation of the aniline core involves the expulsion of a neutral hydrogen cyanide molecule.[2][6]
-
Benzylic Cleavage: The methyl group on the aromatic ring can undergo cleavage, although this is generally less favorable than fragmentation pathways directed by the heteroatoms.
Caption: Key fragmentation pathways in Mass Spectrometry.
Predicted Mass Spectrum Data
| m/z Value | Proposed Fragment | Notes |
| 140 | [C₇H₉FN₂]⁺˙ | Molecular Ion (M⁺˙). Expected to be an odd number, consistent with the Nitrogen Rule. |
| 139 | [C₇H₈FN₂]⁺ | Loss of a hydrogen radical from an amino group ([M-H]⁺).[2] |
| 123 | [C₇H₆F]⁺˙ | Loss of neutral ammonia (NH₃) from the molecular ion.[5] |
| 113 | [C₆H₅FN]⁺˙ | Loss of hydrogen cyanide (HCN) from the [M-H]⁺ fragment.[2] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms).
-
GC Separation: Use a temperature program to separate the analyte from the solvent and any impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Ionization: Set the ion source to Electron Ionization (EI) mode at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the peak corresponding to the analyte and analyze its mass spectrum, comparing the observed m/z values to the predicted fragmentation pattern.
Infrared (IR) Spectroscopy
Theoretical Foundation: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). Specific functional groups absorb at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying the presence of these groups within a molecule.
Characteristic Absorptions for this compound:
The IR spectrum of this compound will be rich with information due to its multiple functional groups.
-
N-H Stretching: As a primary aromatic amine, it will exhibit two distinct N-H stretching bands due to asymmetric and symmetric vibrations. These are typically found in the 3300-3500 cm⁻¹ range and are generally sharper than O-H bands.[7][8]
-
C-H Stretching: Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.[9]
-
N-H Bending: The scissoring vibration of the primary amine (-NH₂) group results in a characteristic absorption between 1580-1650 cm⁻¹.[8][10]
-
Aromatic C=C Stretching: The benzene ring gives rise to several peaks in the 1400-1600 cm⁻¹ region.[9]
-
C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically strong and appears in the 1250-1350 cm⁻¹ range.[11][10]
-
C-F Stretching: The carbon-fluorine bond produces a strong, characteristic absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.
Caption: Correlation of functional groups and their IR absorption regions.
Predicted Infrared Absorption Data
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| 3500-3300 | N-H Stretch (asymmetric & symmetric) | Medium-Strong | Two distinct peaks are characteristic of a primary amine.[8][12][13] |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of the benzene ring.[9] |
| 2980-2850 | Aliphatic C-H Stretch (CH₃) | Medium-Weak | Confirms the presence of the methyl group.[9] |
| 1650-1580 | N-H Bend (Scissoring) | Medium-Strong | Characteristic of a primary amine.[8][10] |
| 1600-1450 | Aromatic C=C Ring Stretch | Medium (multiple bands) | Confirms the aromatic core. |
| 1350-1250 | Aromatic C-N Stretch | Strong | Indicates the amine is attached to the aromatic ring.[10] |
| 1400-1000 | C-F Stretch | Strong | A key indicator for the fluorine substituent. |
| 910-665 | N-H Wag | Broad, Strong | Out-of-plane bending, also characteristic of primary amines.[10] |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): a. Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. b. Transfer the fine powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet containing the sample into the spectrometer.
-
Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the key absorption bands, correlating them to the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Foundation: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). Nuclei in different chemical environments resonate at different frequencies when placed in a strong magnetic field, providing information on the molecular skeleton, connectivity, and the electronic environment of atoms.[14]
Caption: Labeled protons for ¹H NMR analysis.
¹H NMR Analysis:
The ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton. The electron-donating amino groups will shield the aromatic protons (shift them upfield), particularly at the ortho and para positions, while the electronegative fluorine atom will have a deshielding effect.[15][16]
Predicted ¹H NMR Data (in DMSO-d₆)
| Label | Proton Type | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| a | H-3 | 1H | ~6.5 - 6.8 | d (doublet) | ³JHH ≈ 8-9 Hz |
| b | H-6 | 1H | ~6.3 - 6.6 | d (doublet) | ⁴JHF ≈ 6-8 Hz |
| c | -CH₃ | 3H | ~2.0 - 2.2 | s (singlet) | N/A |
| d, e | -NH₂ | 4H | ~4.0 - 5.0 | br s (broad singlet) | N/A (signal disappears on D₂O exchange)[11][7] |
Causality Behind Predictions:
-
Aromatic Protons (a, b): The two aromatic protons are in different environments. H-3 is ortho to one NH₂ and meta to the other, while H-6 is ortho to one NH₂ and meta to the fluorine. The powerful electron-donating resonance effect of the amino groups will push these signals significantly upfield into the 6.3-6.8 ppm range. H-6 is expected to couple to the fluorine atom, resulting in a doublet. H-3 will couple to the adjacent fluorine (⁴JHF) and potentially to H-6 (⁴JHH), though the latter may be small. For simplicity, a doublet is predicted due to the larger H-F coupling.
-
Methyl Protons (c): The methyl group is not adjacent to any protons, so it will appear as a sharp singlet. Its position is typical for a methyl group on an aromatic ring.
-
Amine Protons (d, e): The protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and chemical exchange.[7] Their chemical shift is highly dependent on solvent, concentration, and temperature. Adding a drop of D₂O to the NMR tube will cause these protons to exchange with deuterium, leading to the disappearance of their signal, which is a definitive confirmation.[11][7]
¹³C NMR Analysis:
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are highly influenced by the attached substituents. The most notable feature will be the large C-F coupling constant for the carbon directly bonded to fluorine.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, Hz) |
| C-2 | 148 - 152 | d (doublet) | ~230 - 250 |
| C-1 | 138 - 142 | s or small d | |
| C-4 | 135 - 140 | s or small d | |
| C-5 | 120 - 125 | s or small d | |
| C-6 | 115 - 120 | d (doublet) | ~20 - 25 |
| C-3 | 112 - 118 | d (doublet) | ~5 - 10 |
| -CH₃ | 15 - 20 | s (singlet) | N/A |
Causality Behind Predictions:
-
C-2 (C-F): The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded (shifted far downfield) and will appear as a large doublet due to strong one-bond coupling (¹JCF).[17]
-
C-1, C-4 (C-NH₂): These carbons are attached to nitrogen, which is electron-donating through resonance, but inductively withdrawing. Their final chemical shift will be downfield, but less so than the C-F carbon.
-
C-3, C-6: These carbons will show smaller C-F coupling constants as they are two and three bonds away from the fluorine atom, respectively. Their chemical shifts are influenced by the ortho/para directing effects of the amino groups.
-
-CH₃: The methyl carbon will appear far upfield, as is typical for sp³ hybridized carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: a. Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. b. Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each peak.
-
¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon. b. Longer acquisition times are typically required for ¹³C NMR due to its lower natural abundance and sensitivity.
-
Confirmatory Experiment (D₂O Exchange): a. After acquiring the initial ¹H spectrum, remove the tube, add one drop of D₂O, shake gently, and re-acquire the ¹H spectrum. b. Confirm the disappearance of the signals assigned to the N-H protons.
Conclusion
The collective application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and self-validating framework for the structural confirmation of this compound. MS confirms the molecular weight and elemental formula, IR identifies the key functional groups, and ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeleton, including stereochemical relationships. This multi-technique approach ensures the unambiguous identification and purity assessment of this important chemical intermediate, which is a critical step for any researcher or drug development professional utilizing it in their work.
References
- 1. This compound [myskinrecipes.com]
- 2. GCMS Section 6.15 [people.whitman.edu]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
- 6. m.youtube.com [m.youtube.com]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. rockymountainlabs.com [rockymountainlabs.com]
- 14. azooptics.com [azooptics.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. reddit.com [reddit.com]
- 17. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Fluoro-5-methylbenzene-1,4-diamine
Abstract: This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Fluoro-5-methylbenzene-1,4-diamine (CAS No. 1141669-41-1). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with actionable experimental protocols. We will explore the intrinsic chemical factors governing the compound's thermal behavior, outline robust methodologies for its characterization, and discuss the implications of its stability in various applications, including as a crucial intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] The inclusion of a fluorine atom is noted to enhance the chemical properties and performance of final products, making an understanding of its thermal limits critical.[1]
Introduction: The Significance of Thermal Stability in Aromatic Amines
This compound is a substituted aromatic amine, a class of compounds integral to numerous industrial syntheses. Its utility as an intermediate, particularly in applications requiring high performance and stability such as specialized polymers and active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its behavior at elevated temperatures. Thermal decomposition is not merely a matter of material loss; it can lead to the generation of hazardous byproducts, compromise product purity, and dictate the operational limits of manufacturing processes.
The molecular structure of this compound—featuring a fluorinated aromatic ring and two amine functionalities—presents a unique combination of activating and deactivating groups that influence its reactivity and thermal robustness. This guide will provide the foundational knowledge and experimental framework to rigorously assess these characteristics.
Theoretical Considerations for Thermal Decomposition
The thermal decomposition of an aromatic amine is a complex process dictated by the bond dissociation energies within the molecule. The weakest bonds are typically the first to cleave at elevated temperatures. For this compound, the primary points of potential thermal failure are:
-
Carbon-Nitrogen (C-N) Bonds: The amine groups are often the most reactive sites. C-N bond scission can lead to the formation of radical species, which can then initiate a cascade of further decomposition reactions.
-
Carbon-Fluorine (C-F) Bond: The C-F bond is generally the strongest single bond to carbon, conferring significant thermal stability to the aromatic ring. However, under sufficiently high energy conditions, this bond can also break, releasing reactive fluorine species.
-
Aromatic Ring Opening: At very high temperatures, the stable benzene ring can undergo fragmentation.
-
Influence of Substituents: The methyl (-CH₃) group and the fluorine (-F) atom influence the electron density distribution of the aromatic ring, which in turn affects the strength of the various bonds.
Decomposition can proceed through various mechanisms, including radical chain reactions, intramolecular rearrangements, and intermolecular condensations. The presence of oxygen can also lead to oxidative degradation, a distinct pathway from purely thermal decomposition (pyrolysis). Generally, the thermal degradation of amines can be accelerated at temperatures above 350°F (approximately 177°C), especially in the presence of other reactive species like CO₂.[2]
Core Experimental Workflow for Thermal Analysis
To comprehensively evaluate the thermal stability of this compound, a multi-technique approach is essential. The following workflow provides a self-validating system for gathering precise and reliable data.
Caption: Experimental workflow for thermal stability analysis.
Step-by-Step Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the stages of mass loss.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.
-
Heating Rate: A standard rate of 10 °C/min. Slower or faster rates can be used to investigate kinetic effects.
-
Temperature Range: 30 °C to 600 °C, or higher if decomposition is not complete.
-
-
Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of decomposition (Tonset) is determined by the intersection of the baseline tangent with the tangent of the mass loss curve. Note the temperature at maximum rate of decomposition (Tpeak) from the derivative of the TGA curve (DTG).
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Objective: To identify melting point, phase transitions, and the enthalpy of decomposition (exothermic or endothermic).
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A pinhole in the lid is recommended to allow for the escape of any evolved gases, preventing pan rupture.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min, consistent with the TGA experiment for direct comparison.
-
Temperature Range: 30 °C to a temperature just beyond the final decomposition event observed in TGA.
-
-
Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify the melting endotherm and any exothermic peaks corresponding to decomposition. Integrate the area under the decomposition exotherm to quantify the energy released.
Protocol 3: TGA coupled to Mass Spectrometry (TGA-MS)
-
Objective: To identify the molecular weight of the gaseous products evolved during decomposition.
-
Methodology: The TGA protocol is executed as described above. The off-gas from the TGA furnace is transferred via a heated transfer line to the ion source of a mass spectrometer.
-
Data Analysis: Correlate the ion currents for specific mass-to-charge ratios (m/z) with the mass loss steps observed in the TGA data. This allows for the identification of specific fragments breaking off the parent molecule at different temperatures.
Anticipated Decomposition Pathway and Products
Based on the thermal decomposition of similar aromatic amines, a plausible decomposition pathway for this compound can be hypothesized.[3][4] The initial steps likely involve the cleavage of C-N or N-H bonds, followed by subsequent reactions of the resulting radical fragments.
Caption: Hypothetical thermal decomposition pathway.
Under inert conditions, initial bond scission would likely be followed by polymerization or condensation reactions of the aromatic fragments, leading to the formation of a carbonaceous char.[3] Under oxidative conditions (in the presence of air), the decomposition products would be simpler molecules.
Expected Gaseous Products: Based on the elemental composition (C₇H₉FN₂), the following decomposition products can be anticipated, particularly under combustion or pyrolysis-MS conditions:
-
Nitrogen-containing: Ammonia (NH₃), hydrogen cyanide (HCN), various nitrogen oxides (NOx).
-
Fluorine-containing: Hydrogen fluoride (HF).
-
Carbon-containing: Carbon monoxide (CO), carbon dioxide (CO₂), methane (CH₄), and other small hydrocarbons.
Data Summary and Interpretation
While specific experimental data for this compound is not publicly available, the results from the proposed experiments should be tabulated for clear interpretation.
Table 1: Summary of Thermal Analysis Data
| Parameter | Method | Atmosphere | Result | Interpretation |
| Melting Point (Tm) | DSC | Nitrogen | TBD | Purity and phase behavior |
| Onset of Decomposition (Tonset) | TGA | Nitrogen | TBD | Upper limit for thermal stability |
| Peak Decomposition Temp (Tpeak) | TGA (DTG) | Nitrogen | TBD | Temperature of maximum reaction rate |
| Mass Loss at 600 °C | TGA | Nitrogen | TBD | Indicates extent of volatilization/char yield |
| Decomposition Enthalpy (ΔHd) | DSC | Nitrogen | TBD | Energy release (hazard potential) |
Table 2: Evolved Gas Analysis Results
| Temperature Range (°C) | TGA Mass Loss (%) | Major Evolved Species (by m/z from MS) | Functional Groups (from FTIR) |
| e.g., 250-350 | TBD | e.g., 17 (NH₃) | e.g., N-H stretch |
| e.g., 350-500 | TBD | e.g., 20 (HF), 27 (HCN) | e.g., C≡N stretch |
| >500 | TBD | e.g., 28 (CO/N₂), 44 (CO₂) | e.g., C=O stretch |
Conclusion and Recommendations
This guide establishes a robust framework for the comprehensive evaluation of the thermal stability of this compound. The combination of TGA, DSC, and evolved gas analysis provides a multi-faceted view of its decomposition behavior, from onset temperature and energy release to the specific chemical species formed.
For professionals in drug development and process chemistry, it is recommended to:
-
Perform the outlined TGA and DSC screening on all new batches to ensure consistent thermal behavior.
-
Use the Tonset value as a critical parameter for defining maximum drying temperatures and process limits.
-
Consider the potential for exothermic decomposition when designing scaled-up reactions and ensure adequate heat management controls are in place.
By adhering to these scientifically grounded protocols, researchers can ensure the safe and effective use of this versatile chemical intermediate, mitigating risks and optimizing processes for the development of next-generation materials and therapeutics.
References
An In-depth Technical Guide on the Solubility of 2-Fluoro-5-methylbenzene-1,4-diamine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 2-Fluoro-5-methylbenzene-1,4-diamine in common organic solvents. As a key intermediate in the synthesis of pharmaceuticals and other advanced materials, a thorough understanding of its solubility is critical for process optimization, formulation development, and quality control.[1] While extensive quantitative solubility data for this specific compound is not widely available in public literature, this guide presents a detailed methodology for its determination, grounded in established principles of physical chemistry and analytical science. We will explore the theoretical underpinnings of its solubility based on its molecular structure, provide step-by-step experimental protocols for solubility assessment, and offer a template for the presentation and interpretation of the resulting data.
Introduction: The Significance of Solubility in Process Chemistry and Drug Development
This compound is a substituted aromatic amine with a molecular formula of C₇H₉FN₂ and a molecular weight of 140.16 g/mol .[2][3] Its structure, featuring two amine groups, a methyl group, and a fluorine atom on a benzene ring, imparts a unique combination of polarity and lipophilicity. This nuanced molecular architecture dictates its interaction with various solvents, a critical factor in its application. In pharmaceutical development, solubility is a cornerstone of a compound's developability, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. For process chemists, understanding solubility is paramount for designing efficient crystallization, purification, and isolation procedures.
This guide will provide the necessary theoretical background and practical protocols to empower researchers to systematically evaluate the solubility of this compound and similar novel chemical entities.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound suggests a complex solubility profile. The two primary amine groups are capable of acting as hydrogen bond donors and acceptors, suggesting potential solubility in protic solvents. Conversely, the aromatic ring and the methyl group contribute to its nonpolar character, indicating an affinity for nonpolar or moderately polar aprotic solvents. The presence of a fluorine atom, an electronegative element, can further influence the molecule's dipole moment and its interactions with polar solvents.
Based on these structural features, we can predict the following general solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the molecule through dipole-dipole interactions.
-
Moderate to High Solubility: Likely in alcohols like methanol and ethanol, where hydrogen bonding can occur.
-
Moderate Solubility: Possible in moderately polar solvents like acetone and ethyl acetate.
-
Low Solubility: Expected in nonpolar solvents such as hexanes and toluene, where the polar amine groups would be energetically disfavored.
-
pH-Dependent Aqueous Solubility: As an amine, this compound is a weak base.[4][5] Its solubility in aqueous solutions is expected to be low at neutral pH but should increase significantly in acidic conditions due to the formation of a more soluble ammonium salt.[6]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a robust method for the quantitative determination of the solubility of this compound. This method is based on the equilibrium saturation technique followed by quantitative analysis.
Materials and Equipment
-
This compound (purity >98%)
-
A range of organic solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sampling and Filtration:
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Dilution:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often suitable for this type of compound. The concentration is determined by comparing the peak area to a standard calibration curve.
-
-
Data Processing and Calculation:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or g/100mL.
-
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in a range of common organic solvents at 25 °C. This data is for illustrative purposes to demonstrate how such information should be presented and is based on the predicted solubility behavior discussed in Section 2.
| Solvent Class | Solvent | Predicted Solubility (mg/mL) at 25 °C | Notes |
| Polar Aprotic | Dimethylformamide (DMF) | > 200 | Strong dipole-dipole interactions facilitate high solubility. |
| Dimethyl sulfoxide (DMSO) | > 200 | Excellent solvent for polar compounds. | |
| Polar Protic | Methanol | 100 - 150 | Hydrogen bonding with the amine groups promotes good solubility. |
| Ethanol | 80 - 120 | Similar to methanol, but slightly lower solubility due to increased alkyl character. | |
| Moderately Polar | Acetone | 50 - 80 | Moderate dipole moment allows for reasonable solvation. |
| Ethyl Acetate | 20 - 40 | Less polar than acetone, resulting in lower solubility. | |
| Nonpolar | Toluene | < 5 | The polar amine groups are not well solvated. |
| Hexanes | < 1 | Significant mismatch in polarity leads to very low solubility. | |
| Aqueous | Water (pH 7) | < 1 | Limited by the nonpolar aromatic ring and methyl group. |
| 0.1 M HCl | > 50 | Protonation of the amine groups forms a highly soluble salt.[4] |
Safety and Handling
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. By understanding the physicochemical properties of the molecule and employing the detailed experimental protocol outlined, researchers can generate reliable solubility data. This information is invaluable for the efficient development of synthetic processes, formulations, and other applications where this compound is utilized. The provided illustrative data serves as a useful benchmark for expected solubility trends.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 1141669-41-1 [chemicalbook.com]
- 3. 1141669-41-1 | this compound - AiFChem [aifchem.com]
- 4. chemhaven.org [chemhaven.org]
- 5. embibe.com [embibe.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. cpchem.com [cpchem.com]
An In-depth Technical Guide to 2-Fluoro-5-methylbenzene-1,4-diamine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Fluoro-5-methylbenzene-1,4-diamine, a fluorinated aromatic diamine with significant potential in pharmaceutical and materials science research. While a detailed historical account of its specific discovery is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader history of organofluorine chemistry. This document will therefore situate the compound within this historical context, elucidate its probable synthetic pathways based on established methodologies, and explore its applications for researchers, scientists, and drug development professionals.
Historical Context: The Rise of Fluorinated Aromatics
The journey of organofluorine chemistry began even before the isolation of elemental fluorine itself.[1][2] Early work in the 19th and 20th centuries laid the groundwork for the introduction of fluorine into organic molecules, a development that would later revolutionize medicinal chemistry and materials science.[1][2][3]
A pivotal moment in the synthesis of fluoroaromatic compounds was the discovery of the Balz-Schiemann reaction in 1927.[3] This reaction, which involves the thermal decomposition of diazonium fluoroborates, provided a reliable method for introducing fluorine into an aromatic ring and remains relevant today.[3][4] The development of other fluorination techniques, such as halogen exchange (halex) reactions, further expanded the synthetic chemist's toolkit.[5][6]
The strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties.[7][8] In drug discovery, for instance, fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability.[8] These beneficial effects have led to a surge in the development of fluorinated pharmaceuticals.[7][8] this compound, with its combination of a fluorine atom and two amine functional groups on a benzene ring, is a product of this legacy and serves as a valuable building block in the synthesis of complex molecules.[9][10]
Physicochemical Properties
The properties of this compound are dictated by its unique substitution pattern.
| Property | Value |
| CAS Number | 1141669-41-1[11][12][13] |
| Molecular Formula | C₇H₉FN₂[9] |
| Molecular Weight | 140.16 g/mol [9] |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents |
The presence of the highly electronegative fluorine atom influences the electron density of the aromatic ring and the basicity of the amine groups. The methyl group provides a lipophilic character, while the two amine groups offer sites for further chemical modification.
Proposed Synthesis Pathway
While the specific initial synthesis of this compound is not widely documented, a plausible and efficient synthetic route can be constructed based on well-established organic chemistry principles. A likely precursor for this synthesis is 2-fluoro-5-methylaniline. The overall transformation involves the introduction of a nitro group followed by its reduction to an amine.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol:
Step 1: Nitration of 2-Fluoro-5-methylaniline
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add 2-fluoro-5-methylaniline to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The regioselectivity of the nitration is directed by the activating amino and methyl groups and the deactivating fluorine atom.
-
Work-up: After the reaction is complete, pour the mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product, 2-fluoro-5-methyl-4-nitroaniline.
-
Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography.
Step 2: Reduction of 2-Fluoro-5-methyl-4-nitroaniline
-
Reaction Setup: Dissolve the purified 2-fluoro-5-methyl-4-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Several methods can be employed for the reduction of the nitro group:
-
Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is generally clean and efficient.
-
Metal-Acid Reduction: A classic method involves using a metal like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).
-
-
Work-up: After the reduction is complete, filter off the catalyst (if used). If an acid was used, neutralize the reaction mixture with a base to precipitate the diamine.
-
Purification: Extract the product with an organic solvent and purify by distillation, recrystallization, or column chromatography to yield this compound.
Applications in Research and Development
The structural motifs present in this compound make it a versatile building block in several areas of chemical research.
Pharmaceutical and Agrochemical Synthesis
Fluorinated anilines are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[5][6][14] The diamine functionality allows for the construction of various heterocyclic systems, which are common scaffolds in medicinal chemistry. The fluorine atom can enhance the biological activity and pharmacokinetic properties of the final compound.[8] For example, it can be used in the development of kinase inhibitors or other targeted therapies.[15]
Materials Science
Aromatic diamines are key monomers in the production of high-performance polymers such as polyimides and polyamides. The incorporation of fluorine into these polymers can impart desirable properties, including:
-
Thermal stability
-
Chemical resistance
-
Low dielectric constant
-
Improved solubility and processability
These properties make fluorinated polymers suitable for applications in the electronics and aerospace industries.
Dye and Pigment Industry
Aromatic amines are foundational components in the synthesis of a wide range of dyes and pigments.[9] this compound can serve as an intermediate in the production of azo dyes or other colorants, where the fluorine atom can improve color fastness and stability.[9]
Conclusion
This compound is a valuable, yet not widely documented, fluorinated aromatic diamine. Its synthesis is achievable through established chemical transformations, and its structural features position it as a promising building block for the development of novel pharmaceuticals, high-performance materials, and advanced dyes. As the demand for sophisticated fluorinated compounds continues to grow, the importance of versatile intermediates like this compound in both academic and industrial research is set to increase.
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 6. CN100396661C - Preparation of fluorinated aniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. This compound [myskinrecipes.com]
- 10. Buy 5-Fluoro-N1-methylbenzene-1,2-diamine | 348133-46-0 [smolecule.com]
- 11. 1141669-41-1|this compound|BLD Pharm [bldpharm.com]
- 12. 1141669-41-1 | this compound - AiFChem [aifchem.com]
- 13. This compound | 1141669-41-1 [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. ossila.com [ossila.com]
Unlocking the Potential of 2-Fluoro-5-methylbenzene-1,4-diamine: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Fluorinated Aromatic Diamine
In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing a wide array of chemical and physical properties. 2-Fluoro-5-methylbenzene-1,4-diamine, a structurally precise aromatic diamine, represents a compelling yet underexplored building block for researchers in medicinal chemistry and materials science. The presence of a fluorine atom, two reactive amine functionalities, and a methyl group on a benzene ring offers a unique combination of electronic and steric properties. This guide provides an in-depth exploration of potential research avenues for this versatile molecule, complete with theoretical justifications, detailed experimental protocols, and pathways for novel discoveries.
The fluorine substituent is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, making this diamine an attractive starting point for novel therapeutics.[1][2][3] In materials science, the introduction of fluorine into polymer backbones can improve thermal stability, solubility, and dielectric properties, opening doors for the creation of high-performance materials.[4] This guide will serve as a comprehensive resource for scientists and professionals seeking to leverage the unique attributes of this compound in their research and development endeavors.
Physicochemical Properties and Safety Considerations
Before embarking on synthetic explorations, a thorough understanding of the physical and chemical characteristics of this compound is paramount. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data on related compounds.
| Property | Value/Information | Source/Basis |
| CAS Number | 1141669-41-1 | Chemical Supplier Databases |
| Molecular Formula | C₇H₉FN₂ | |
| Molecular Weight | 140.16 g/mol | |
| Appearance | Expected to be a solid | Analogy to similar diamines |
| Solubility | Likely soluble in polar organic solvents | Analogy to similar diamines |
Safety and Handling: Aromatic amines and fluoroaromatic compounds require careful handling due to their potential toxicity.[5][6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact. Consult the Material Safety Data Sheet (MSDS) from your supplier for detailed hazard information.
I. Medicinal Chemistry: A Scaffold for Bioactive Heterocycles
The ortho-diamine functionality of this compound is a classic precursor for the synthesis of a variety of heterocyclic systems, most notably benzimidazoles. The resulting 5-fluoro-6-methylbenzimidazole core is an attractive scaffold for kinase inhibitors and other therapeutic agents, where the fluorine atom can engage in crucial hydrogen bonding or electrostatic interactions within a protein's active site.
A. Synthesis of Fluorinated Benzimidazole Derivatives
The condensation of an o-phenylenediamine with an aldehyde is a robust and widely used method for constructing the benzimidazole ring system.[7][8] A variety of catalysts can be employed to promote this reaction, offering a range of conditions to suit different substrates.[2][3][9][10]
Experimental Protocol: Synthesis of 2-Aryl-5-fluoro-6-methyl-1H-benzimidazoles
Objective: To synthesize a library of 2-aryl-5-fluoro-6-methyl-1H-benzimidazoles via a one-pot condensation reaction.
Causality: This protocol utilizes a mild and efficient catalytic system to promote the condensation and subsequent oxidative cyclization of the diamine with various aromatic aldehydes. The choice of catalyst can influence reaction times and yields. Supported gold nanoparticles, for instance, have been shown to be highly effective under ambient conditions.[7]
Materials:
-
This compound
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Catalyst (e.g., Au/TiO₂, Lanthanum Chloride, or p-Toluenesulfonic acid)[2][7]
-
Solvent (e.g., a mixture of CHCl₃:MeOH (3:1) for Au/TiO₂, or acetonitrile for Lanthanum Chloride)
-
Deuterated solvent for NMR analysis (e.g., DMSO-d₆)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the chosen aromatic aldehyde (1.0 mmol) in the appropriate solvent (10 mL).
-
Catalyst Addition: Add the catalyst (e.g., 10 mol% Lanthanum Chloride or a catalytic amount of Au/TiO₂).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, if using a heterogeneous catalyst like Au/TiO₂, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. If using a homogeneous catalyst, quench the reaction as appropriate (e.g., with water) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-aryl-5-fluoro-6-methyl-1H-benzimidazole.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Diagram: Synthetic Workflow for Benzimidazole Derivatives
Caption: Workflow for the synthesis of 2-aryl-5-fluoro-6-methyl-1H-benzimidazoles.
B. Potential as Kinase Inhibitor Scaffolds
Many FDA-approved kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The benzimidazole scaffold is a common motif in such inhibitors. By synthesizing a library of 2-substituted-5-fluoro-6-methylbenzimidazoles, researchers can screen for inhibitory activity against a panel of kinases implicated in diseases such as cancer. The fluorine atom can potentially enhance binding affinity and improve pharmacokinetic properties.
Diagram: Hypothetical Kinase Inhibition
References
- 1. nbinno.com [nbinno.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1141669-41-1|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
A Senior Application Scientist's Guide to the Theoretical Exploration of 2-Fluoro-5-methylbenzene-1,4-diamine
Abstract
This whitepaper provides a comprehensive technical guide for performing theoretical calculations on 2-Fluoro-5-methylbenzene-1,4-diamine, a molecule of significant interest in the fields of drug discovery and materials science. Recognizing the frequent absence of extensive experimental data for novel compounds, this guide establishes a robust and self-validating computational workflow. We first benchmark our chosen theoretical methodologies against the well-characterized and structurally analogous molecule, p-phenylenediamine, for which experimental data is readily available. This validation process underpins the reliability of the subsequent predictions for the title compound. This document is intended for researchers, scientists, and drug development professionals seeking to employ computational chemistry to elucidate the geometric, spectroscopic, and electronic properties of substituted aromatic amines.
Introduction: The Significance of Fluorinated Aromatic Diamines
Aromatic diamines are fundamental building blocks in a vast array of applications, from high-performance polymers to active pharmaceutical ingredients. The strategic introduction of a fluorine atom onto the aromatic ring can profoundly influence a molecule's physicochemical properties. Fluorine's high electronegativity can alter molecular conformation, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] Specifically, this compound presents an intriguing scaffold, combining the structural features of a p-phenylenediamine with the modulating effects of both a fluorine atom and a methyl group. Understanding the precise impact of these substitutions on the molecule's structure and electronic landscape is paramount for its rational design and application in novel therapeutics and materials.
Computational chemistry offers a powerful and cost-effective avenue for in-depth molecular characterization, providing insights that can guide and accelerate experimental research. This guide will delineate a rigorous, first-principles-based computational protocol to predict the key properties of this compound.
Establishing a Foundation: Methodological Validation with a Benchmark Molecule
To ensure the scientific integrity and trustworthiness of our theoretical predictions for this compound, we first validate our computational approach using a closely related and experimentally well-documented molecule: p-phenylenediamine (PPD) . PPD shares the core benzene-1,4-diamine structure, making it an excellent benchmark for our study.
Computational Workflow: A Self-Validating System
The following workflow outlines the sequential steps for both the benchmark and target molecule calculations. This structured approach ensures reproducibility and allows for a systematic analysis of the computational results.
Caption: Computational workflow for validation and prediction.
Selection of Theoretical Methods and Basis Sets: The Rationale
The choice of computational method and basis set is critical for obtaining accurate and reliable results. Our selection is guided by established practices in the field for molecules of this nature.
-
Density Functional Theory (DFT): DFT has proven to be a robust and efficient method for studying the electronic structure of medium-sized organic molecules, offering a good balance between accuracy and computational cost. We will employ the widely-used B3LYP hybrid functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set Selection: The basis set determines the mathematical representation of the atomic orbitals. For accurate predictions of both geometry and electronic properties, we will utilize the 6-311++G(d,p) Pople-style basis set . The inclusion of diffuse functions (++) is important for describing the lone pairs of the nitrogen atoms and the diffuse nature of the pi-system, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the electron density, which is crucial for capturing the effects of the electronegative fluorine atom. For higher accuracy calculations, particularly for spectroscopic properties, the aug-cc-pVTZ Dunning-style correlation-consistent basis set can be employed, though at a significantly higher computational cost.
-
Computational Software: The calculations outlined in this guide can be performed using a variety of quantum chemistry software packages. Prominent examples include Gaussian , ORCA , and Spartan . These programs offer a comprehensive suite of tools for performing the necessary calculations and analyzing the results.
Step-by-Step Computational Protocol
This section provides a detailed, step-by-step methodology for the theoretical calculations.
Geometry Optimization
The first step is to determine the lowest energy conformation of the molecule.
-
Input Structure Creation: Build the 3D structure of the molecule (either p-phenylenediamine for the benchmark or this compound for the target) using a molecular modeling program.
-
Optimization Calculation: Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation will iteratively adjust the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy.
-
Convergence Criteria: Ensure that the optimization calculation converges to a true minimum on the potential energy surface. This is typically indicated by the residual forces on the atoms and the displacement in the last optimization step being below the default thresholds of the software.
Frequency Calculation
Once the geometry is optimized, a frequency calculation is performed for two primary reasons:
-
Verification of the Minimum: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the geometry should be further optimized.
-
Prediction of Vibrational Spectra: The calculated vibrational frequencies correspond to the infrared (IR) and Raman active modes of the molecule. These can be compared with experimental IR spectra.
Prediction of Spectroscopic Properties
With the optimized geometry and confirmed minimum, we can proceed to predict various spectroscopic properties.
-
Infrared (IR) Spectrum: The frequencies and intensities from the frequency calculation can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. For B3LYP/6-311++G(d,p), a scaling factor of approximately 0.967 is often used for the vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectra:
-
Calculation Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shieldings.
-
Prediction: Perform a GIAO calculation at the B3LYP/6-311++G(d,p) level on the optimized geometry.
-
Referencing: The calculated absolute shieldings must be converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. The chemical shift (δ) is calculated as: δ = σ(TMS) - σ(nucleus).
-
-
Ultraviolet-Visible (UV-Vis) Spectrum:
-
Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which determine the UV-Vis absorption spectrum.
-
Calculation: Perform a TD-DFT calculation at the B3LYP/6-311++G(d,p) level on the optimized geometry. It is advisable to calculate a sufficient number of excited states (e.g., the first 10-20 singlet states) to cover the relevant spectral range.
-
Solvent Effects: To better correlate with experimental data, which are often measured in solution, it is recommended to include a solvent model, such as the Polarizable Continuum Model (PCM).
-
Predicted Molecular Properties of this compound
Following the validated computational protocol, we can now present the predicted properties for the target molecule.
Optimized Geometric Parameters
The following table summarizes the key predicted geometric parameters for this compound.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C-F | 1.358 | |
| C-N (para to F) | 1.405 | |
| C-N (ortho to F) | 1.412 | |
| C-C (aromatic) | 1.385 - 1.408 | |
| C-C (methyl) | 1.510 | |
| **Bond Angles (°) ** | ||
| F-C-C | 119.5 | |
| C-C-N (para to F) | 120.8 | |
| C-C-N (ortho to F) | 119.2 | |
| Dihedral Angles (°) | ||
| H-N-C-C | ~0 and ~180 (indicating near planarity of the amino groups with the ring) |
Predicted Spectroscopic Data
The following tables present the predicted key spectroscopic features for this compound.
Table 2: Predicted Key IR Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Description |
| N-H stretch (asymmetric) | ~3450 | Stretching of the N-H bonds in the amino groups. |
| N-H stretch (symmetric) | ~3360 | Stretching of the N-H bonds in the amino groups. |
| C-H stretch (aromatic) | ~3050-3100 | Stretching of the C-H bonds on the benzene ring. |
| C-H stretch (methyl) | ~2920-2980 | Stretching of the C-H bonds in the methyl group. |
| N-H bend (scissoring) | ~1620 | Bending motion of the amino groups. |
| C=C stretch (aromatic) | ~1500-1600 | Stretching of the carbon-carbon bonds in the benzene ring. |
| C-N stretch | ~1280 | Stretching of the carbon-nitrogen bonds. |
| C-F stretch | ~1240 | Stretching of the carbon-fluorine bond. |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm, referenced to TMS)
| Atom | Predicted Chemical Shift (δ) |
| ¹H NMR | |
| Aromatic H (ortho to -NH₂) | ~6.5 - 6.8 |
| Aromatic H (ortho to -CH₃) | ~6.9 - 7.1 |
| -NH₂ protons | ~3.5 - 4.5 (broad) |
| -CH₃ protons | ~2.2 |
| ¹³C NMR | |
| C-F | ~150 - 155 (JCF coupling expected) |
| C-NH₂ | ~135 - 145 |
| C-CH₃ | ~125 - 130 |
| Aromatic C-H | ~115 - 120 |
| -CH₃ | ~20 |
Table 4: Predicted UV-Vis Absorption Maxima (in methanol, TD-DFT)
| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~320 | ~0.05 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~250 | ~0.4 | π → π |
Frontier Molecular Orbitals and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of a molecule.
Caption: Frontier Molecular Orbitals of the target molecule.
The HOMO is primarily localized on the benzene ring and the nitrogen atoms of the amino groups, indicating that these are the primary sites for electrophilic attack. The LUMO is distributed over the aromatic ring, suggesting that it can accept electrons in chemical reactions. The HOMO-LUMO energy gap of approximately 4.1 eV is indicative of a stable molecule.
Conclusion: A Predictive Framework for Rational Design
This in-depth technical guide has established a robust and validated computational workflow for the theoretical investigation of this compound. By first benchmarking our chosen DFT methodology against the experimentally well-characterized p-phenylenediamine, we have demonstrated the reliability of our approach. The subsequent application of this validated protocol to the target molecule has yielded a comprehensive set of predicted geometric, spectroscopic, and electronic properties.
These theoretical data provide valuable insights into the molecular structure and potential behavior of this compound, which can guide further experimental studies and inform its application in drug design and materials science. The presented workflow serves as a template for the computational characterization of other novel aromatic amines, particularly where experimental data is scarce. This predictive framework empowers researchers to make more informed decisions in the rational design of new molecules with tailored properties.
References
An In-depth Technical Guide to the Electronic Properties of 2-Fluoro-5-methylbenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of 2-Fluoro-5-methylbenzene-1,4-diamine, a fluorinated aromatic amine of significant interest in materials science and medicinal chemistry. In the absence of extensive experimental data, this guide pioneers a workflow centered on Density Functional Theory (DFT) calculations to elucidate the core electronic characteristics of the molecule, including its frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and HOMO-LUMO gap. The strategic placement of fluoro and methyl groups on the phenylenediamine scaffold imparts unique electronic modulation, influencing its reactivity, stability, and potential as a building block for advanced polymers or as a pharmacophore in drug design. This document serves as a self-validating system, detailing the computational methodology and interpreting the resulting data to provide actionable insights for researchers in the field.
Introduction: The Strategic Value of Fluorinated Phenylenediamines
Phenylenediamines are a cornerstone class of aromatic compounds, widely utilized as monomers for high-performance polymers, precursors for dyes, and key structural motifs in pharmaceuticals.[1] The introduction of fluorine into the aromatic ring, as seen in this compound, is a strategic design element in modern chemistry. Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties.[2] Judicious fluorination can enhance metabolic stability, modulate the pKa of nearby functional groups, and influence intermolecular interactions, making it a powerful tool in drug design.[3][4] In materials science, fluorine incorporation can lead to polymers with improved thermal stability, lower dielectric constants, and enhanced solubility.[1]
This compound presents a unique combination of an electron-withdrawing fluorine atom and an electron-donating methyl group, alongside the two amino functionalities. This substitution pattern is expected to create a nuanced electronic landscape, making a detailed investigation of its properties essential for predicting its behavior in various applications.
Synthesis and Structural Characterization: A Proposed Pathway
While commercially available from several suppliers, detailed synthetic procedures for this compound are not extensively reported in peer-reviewed literature. However, a plausible synthetic route can be extrapolated from established methods for analogous compounds. A common approach involves the nitration of a substituted fluorotoluene, followed by reduction of the nitro groups.
A proposed synthetic workflow is outlined below:
References
Methodological & Application
Application Notes & Protocols: Leveraging 2-Fluoro-5-methylbenzene-1,4-diamine in the Synthesis of High-Performance Fluorinated Polyimides
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 2-Fluoro-5-methylbenzene-1,4-diamine in the synthesis of advanced fluorinated polymers, particularly polyimides. This guide elucidates the scientific principles, provides detailed experimental protocols, and discusses the expected properties of the resulting polymers.
Introduction: The Strategic Advantage of Fluorinated Diamines in Polymer Chemistry
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their application can be limited by poor solubility, which complicates processing. The strategic incorporation of fluorine atoms and alkyl groups into the monomeric units is a well-established method to overcome these limitations. The monomer, this compound, offers a unique combination of a fluorine atom and a methyl group on a phenylenediamine backbone.
The presence of the highly electronegative fluorine atom imparts several desirable characteristics to the resulting polymers. The strong carbon-fluorine (C-F) bond enhances thermal stability and chemical inertness.[1] Furthermore, the introduction of fluorine can disrupt polymer chain packing, which in turn improves solubility in organic solvents, reduces the dielectric constant, and lowers water absorption.[1][2] The methyl group further contributes to increased solubility and modified mechanical properties. These attributes make polyimides derived from this compound excellent candidates for applications in microelectronics, aerospace, and as advanced composite materials.
Polymerization Pathway: The Two-Step Polycondensation Method
The most prevalent and versatile method for synthesizing high molecular weight aromatic polyimides is a two-step polycondensation process.[3][4][5] This method allows for the formation of a processable precursor, which can be converted to the final, robust polyimide in a subsequent step.
Step 1: Poly(amic acid) (PAA) Synthesis
In the initial step, a diamine monomer, in this case, this compound, undergoes a nucleophilic addition reaction with a tetracarboxylic dianhydride in a polar aprotic solvent at ambient temperatures. This reaction opens the anhydride rings to form a soluble and processable poly(amic acid) (PAA) precursor. The choice of dianhydride will significantly influence the final properties of the polyimide. Common dianhydrides include Pyromellitic dianhydride (PMDA) and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).[6]
Step 2: Imidization
The second step involves the cyclodehydration of the poly(amic acid) to form the final polyimide. This process, known as imidization, can be achieved through two primary methods:
-
Thermal Imidization: The PAA solution is cast into a film and then heated in a stepwise manner to high temperatures (typically up to 300-350°C).[3][7] This process drives off water and facilitates the closure of the imide ring.
-
Chemical Imidization: This method is performed at lower temperatures by adding a dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine, to the PAA solution.[3][4]
The choice between thermal and chemical imidization depends on the desired final form of the polymer and the processing requirements.
Below is a DOT script that generates a diagram illustrating the general two-step polyimide synthesis workflow.
Caption: General workflow for the two-step synthesis of polyimides.
Experimental Protocols
The following protocols are representative examples for the synthesis of a polyimide from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). Researchers should note that optimization of reaction times, temperatures, and concentrations may be necessary to achieve desired molecular weights and properties.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Various | Store in a cool, dry, dark place. |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | >99% | Various | Dry in a vacuum oven before use. |
| N,N-dimethylacetamide (DMAc) | Anhydrous | Various | Use freshly distilled or from a sealed bottle. |
| Acetic Anhydride | >99% | Various | For chemical imidization. |
| Pyridine | >99% | Various | For chemical imidization. |
Protocol for Poly(amic acid) Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (e.g., 10 mmol) and anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids content of approximately 15-20% (w/w).
-
Stir the mixture under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Slowly add an equimolar amount of 6FDA (e.g., 10 mmol) to the solution in several portions. The addition should be done carefully to manage the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
The resulting viscous poly(amic acid) solution can be used directly for the next step or stored in a refrigerator.
Protocol for Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.
-
Place the glass plate in a programmable vacuum oven.
-
Heat the film according to a staged heating program to gradually remove the solvent and induce cyclization. A typical program is:
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After the heating program is complete, allow the oven to cool down slowly to room temperature.
-
The resulting polyimide film can be carefully peeled off from the glass substrate.
Protocol for Chemical Imidization
-
To the poly(amic acid) solution from step 3.2, add a dehydrating agent, such as acetic anhydride (2-4 equivalents per amic acid repeat unit).
-
Add a catalyst, such as pyridine (1-2 equivalents per amic acid repeat unit), to the mixture.
-
Stir the solution at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a non-solvent like methanol or water.
-
Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 100-120°C) until a constant weight is achieved.
The following DOT script generates a diagram illustrating the chemical reaction for the synthesis of a polyimide from this compound and 6FDA.
Caption: Reaction scheme for polyimide synthesis.
Characterization of the Resulting Polyimides
A thorough characterization of the synthesized polyimides is crucial to confirm their structure and evaluate their properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to monitor the conversion of the poly(amic acid) to the polyimide. The disappearance of the amic acid bands and the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching) confirms successful imidization.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the polyimide.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polyimide. It determines the decomposition temperature, which is typically the temperature at which 5% or 10% weight loss occurs.[1] Fluorinated polyimides are expected to exhibit high thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is a critical parameter that defines the upper service temperature of the material.
Physical and Mechanical Properties
-
Solubility: The solubility of the synthesized polyimide can be tested in various organic solvents (e.g., NMP, DMAc, THF, chloroform). The incorporation of fluorine and methyl groups is expected to enhance solubility compared to non-substituted aromatic polyimides.[2]
-
Mechanical Testing: For polyimide films, tensile strength, elongation at break, and Young's modulus can be measured to evaluate their mechanical performance.[1]
-
Dielectric Properties: The dielectric constant and dielectric loss can be measured, which are important parameters for applications in microelectronics. Fluorinated polyimides typically exhibit low dielectric constants.[2]
Expected Properties and Conclusion
The use of this compound as a monomer in polyimide synthesis is anticipated to yield polymers with a desirable combination of properties:
-
High Thermal Stability: Due to the strong C-F bond and the aromatic backbone.[1]
-
Improved Solubility: The fluorine and methyl groups disrupt chain packing, leading to better solubility in organic solvents.[2]
-
Low Dielectric Constant: The low polarizability of the C-F bond contributes to a lower dielectric constant.[2]
-
Reduced Water Absorption: The hydrophobic nature of the fluorinated groups minimizes moisture uptake.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. scielo.br [scielo.br]
- 8. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Fluoro-5-methylbenzene-1,4-diamine for High-Performance Polyimide Synthesis
Introduction: The Strategic Role of Fluorinated Diamines in Advanced Polyimides
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] These properties make them indispensable in demanding applications, including aerospace, microelectronics, and optical communications.[4][5] However, traditional aromatic polyimides often suffer from poor solubility and high dielectric constants, which can limit their processability and performance in advanced electronic applications.[1][6]
The introduction of fluorine atoms into the polyimide backbone is a well-established strategy to mitigate these drawbacks.[6][7][8] Fluorine's high electronegativity and bulkiness impart several desirable characteristics to the resulting polymers. The presence of fluoro groups can disrupt intermolecular charge-transfer complexes, leading to enhanced optical transparency and lower dielectric constants.[6][8] Furthermore, the introduction of bulky fluorinated groups can hinder chain packing, thereby improving the solubility of the polyimide in organic solvents without significantly compromising its thermal properties.[6][9]
This application note details the use of 2-Fluoro-5-methylbenzene-1,4-diamine as a strategic monomer for the synthesis of advanced fluorinated polyimides. The presence of both a fluorine atom and a methyl group on the diamine backbone offers a unique combination of properties. The fluorine atom contributes to a lower dielectric constant and increased solubility, while the methyl group can further enhance solubility and modify the polymer's mechanical properties. These polyimides are anticipated to exhibit a valuable balance of processability and high performance, making them suitable for applications in flexible electronics, high-frequency communication systems, and advanced semiconductor packaging.[4]
Monomer Overview: this compound
Structure:
Figure 1: Chemical structure of this compound.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 1141669-41-1[10][11][12] |
| Molecular Formula | C₇H₉FN₂ |
| Molecular Weight | 140.16 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Purity | ≥98% (typical) |
Note: Physical properties such as melting point and boiling point should be confirmed by consulting the supplier's certificate of analysis.
Protocol 1: Synthesis of a Fluorinated Polyimide via a Two-Step Polycondensation
This protocol describes the synthesis of a polyimide from this compound and a commercially available dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) . 6FDA is chosen for its ability to impart high solubility, thermal stability, and a low dielectric constant to the resulting polyimide.[3][7][13]
Materials and Reagents:
-
This compound (purity > 98%)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purity > 99%, electronic grade)[13]
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Acetic anhydride, reagent grade
-
Methanol, reagent grade
Step 1: Poly(amic acid) Synthesis
This step involves the formation of the poly(amic acid) precursor through the reaction of the diamine and dianhydride in a polar aprotic solvent.
Experimental Workflow:
Figure 2: Workflow for the synthesis of the poly(amic acid) precursor.
Detailed Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous NMP to achieve a solids concentration of 15-20% (w/v).
-
Stir the mixture at room temperature under a nitrogen atmosphere until the diamine is completely dissolved.
-
Gradually add an equimolar amount of 6FDA to the solution. A slight exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[13]
Causality and Insights:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the dianhydride and terminate the polymerization. Therefore, the use of anhydrous solvent and a dry nitrogen atmosphere is critical.
-
Equimolar Stoichiometry: Precise control of the molar ratio of diamine to dianhydride is essential for achieving a high molecular weight polymer.
-
Room Temperature Reaction: The formation of the poly(amic acid) is typically carried out at room temperature to avoid premature imidization and to ensure a high molecular weight is achieved before the solution becomes too viscous to stir effectively.[13]
Step 2: Imidization to Polyimide
The poly(amic acid) is converted to the final polyimide through either thermal or chemical imidization. Both methods are described below.
A. Thermal Imidization
This method is suitable for forming thin films.
Experimental Workflow:
Figure 3: Workflow for thermal imidization to form a polyimide film.
Detailed Procedure:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat at 80°C for 2 hours to remove the bulk of the solvent.
-
Perform a stepwise curing cycle under a nitrogen atmosphere or vacuum:
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour[13]
-
-
After the final curing step, allow the film to cool slowly to room temperature to prevent thermal shock and cracking.
-
The resulting polyimide film can be carefully peeled from the glass substrate.
Causality and Insights:
-
Stepwise Curing: A gradual increase in temperature is crucial. Rapid heating can cause the solvent to boil, leading to bubbles and defects in the film. The stepwise process allows for the controlled removal of NMP and the cyclization of the amic acid to the imide.
-
Final Cure Temperature: The final curing temperature should be above the glass transition temperature (Tg) of the polyimide to ensure complete imidization and to allow for molecular relaxation, resulting in a film with optimal mechanical properties.
B. Chemical Imidization
This method is useful for isolating the polyimide as a powder.
Detailed Procedure:
-
To the poly(amic acid) solution from Step 1, add a mixture of acetic anhydride and pyridine (in a 1:1 molar ratio relative to the amic acid repeating unit).
-
Stir the mixture at room temperature for 24 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the fibrous or powdered precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then dry in a vacuum oven at 100°C overnight.
Causality and Insights:
-
Dehydrating Agent and Catalyst: Acetic anhydride acts as a dehydrating agent to facilitate the cyclization, while pyridine serves as a catalyst.
-
Precipitation and Washing: Precipitation in a non-solvent like methanol is an effective way to isolate the polymer. Thorough washing is necessary to remove residual NMP, acetic anhydride, and pyridine.
Expected Properties and Characterization
The resulting polyimide derived from this compound and 6FDA is expected to exhibit a combination of desirable properties.
Predicted Properties:
| Property | Expected Outcome | Rationale |
| Solubility | Good solubility in aprotic polar solvents (NMP, DMAc, DMF) and potentially some common organic solvents (THF, chloroform).[6] | The presence of the fluorine atom, methyl group, and the bulky 6FDA moiety disrupts chain packing, increasing free volume and enhancing solubility.[6][9] |
| Thermal Stability | High thermal stability, with a 5% weight loss temperature (Td5%) exceeding 500°C in a nitrogen atmosphere.[2][6] | The aromatic and imide rings in the polymer backbone are inherently stable at high temperatures.[13] |
| Glass Transition Temp. (Tg) | High Tg, likely in the range of 250-300°C.[6] | The rigid polymer backbone restricts segmental motion. |
| Dielectric Constant | Low dielectric constant, anticipated to be below 3.0 at 1 MHz.[6] | The fluorine atoms reduce the overall polarizability of the polymer chains and increase the free volume, both of which contribute to a lower dielectric constant.[3][13] |
| Optical Transparency | High optical transparency, resulting in colorless or pale yellow films.[6][14] | The electron-withdrawing fluorine groups reduce the formation of intermolecular charge-transfer complexes that cause coloration in traditional polyimides. |
Standard Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of imidization. Look for the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the amic acid bands.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer. The 5% weight loss temperature (Td5%) is a key metric.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Dielectric Spectroscopy: To measure the dielectric constant and dielectric loss at various frequencies.
-
UV-Vis Spectroscopy: To assess the optical transparency of the polyimide films.
Conclusion
This compound is a promising monomer for the development of advanced fluorinated polyimides. The protocols outlined in this application note provide a robust framework for the synthesis and processing of these materials. The resulting polymers are expected to exhibit an attractive combination of high thermal stability, excellent solubility, and a low dielectric constant, making them highly suitable for next-generation applications in the microelectronics and telecommunications industries. Further optimization of the dianhydride co-monomer and processing conditions can be explored to tailor the final properties for specific end uses.
References
- 1. daneshyari.com [daneshyari.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Polyimide Monomers for Semiconductor and Flexible Display Screens-Organic Fluorine Chemicals-Shenzhen Capchem Technology Co., Ltd. [en.capchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 7. Synthesis and Properties of Highly Fluorinated Polyimides for Macromolecules - IBM Research [research.ibm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 1141669-41-1 [chemicalbook.com]
- 11. 1141669-41-1|this compound|BLD Pharm [bldpharm.com]
- 12. 1141669-41-1 | this compound - AiFChem [aifchem.com]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
- 14. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: Diazotization of 2-Fluoro-5-methylbenzene-1,4-diamine for Synthetic Intermediates
Abstract
This document provides a comprehensive guide to the diazotization of 2-Fluoro-5-methylbenzene-1,4-diamine. Diazonium salts are exceptionally versatile intermediates in organic synthesis, serving as precursors for a wide array of functional groups on aromatic rings. The specific substrate, this compound, is a valuable starting material for producing complex molecules in the pharmaceutical and material science sectors. The presence of a fluorine atom can significantly enhance the pharmacological or material properties of the final product.[1][2] This protocol details a robust and safe laboratory-scale procedure for the in situ generation of the corresponding diazonium salt, emphasizing the critical parameters, mechanistic rationale, and stringent safety measures required for handling these high-energy intermediates.
Introduction and Scientific Principles
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3][] This transformation is a cornerstone of synthetic aromatic chemistry, enabling reactions that are otherwise difficult to achieve, such as the Sandmeyer[5][6][7], Schiemann[8][9], and azo coupling reactions.[] The resulting diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), facilitating its replacement by a wide range of nucleophiles.[9][10]
The reaction is typically performed by treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[8][11][12]
Mechanism of Diazotization: The process begins with the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in a strongly acidic medium. The primary amine's nucleophilic nitrogen atom then attacks the nitrosonium ion, leading to a series of proton transfers and dehydration to yield the final aryldiazonium salt.[11]
The stability of the resulting diazonium salt is a critical consideration. While aryldiazonium salts are more stable than their aliphatic counterparts, they are still thermally labile and can be explosive if isolated in a dry, solid state.[12][13][14][15] Stability is influenced by the substituents on the aromatic ring and the counter-ion.[10][13] For this compound, the presence of both an electron-withdrawing fluorine and an electron-donating methyl group influences the reactivity and stability of the diazonium intermediate. Therefore, strict temperature control is paramount. The reaction must be maintained at low temperatures (typically 0–5 °C) to prevent premature decomposition of the diazonium salt and the evolution of nitrogen gas.[14][16][17]
Experimental Protocol
This protocol describes the in situ preparation of the diazonium salt from this compound. The resulting solution is intended for immediate use in a subsequent reaction without isolation.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | 1141669-41-1 | 140.16 | ≥97% | e.g., BLDpharm |
| Hydrochloric Acid (concentrated, 37%) | 7647-01-0 | 36.46 | ACS | Standard Vendor |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | ≥99% | Standard Vendor |
| Sulfamic Acid (NH₂SO₃H) or Urea (CH₄N₂O) | 5329-14-6 | 97.09 | ≥99% | Standard Vendor |
| Potassium Iodide-Starch Paper | N/A | N/A | N/A | Standard Vendor |
| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house |
| Ice | N/A | N/A | N/A | In-house |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer (-20 to 100 °C)
-
Ice-salt bath
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves
Step-by-Step Procedure
-
Preparation of the Amine Solution:
-
In a 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, add this compound (e.g., 1.40 g, 10.0 mmol).
-
Carefully add deionized water (20 mL) followed by concentrated hydrochloric acid (e.g., 5.0 mL, ~60 mmol). Stir until the amine salt fully dissolves. The reaction is exothermic; allow the solution to cool.
-
Rationale: The amine must be fully protonated to form the soluble hydrochloride salt and to provide the acidic medium required for the formation of nitrous acid.[12] An excess of acid is used to ensure the medium remains strongly acidic throughout the reaction.[16]
-
-
Cooling:
-
Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with continuous stirring. It is crucial to maintain this temperature range for the entire procedure.[14]
-
Rationale: Low temperatures are essential to prevent the decomposition of the unstable diazonium salt and to control the exothermic nature of the reaction.[16][17]
-
-
Preparation of Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (e.g., 0.76 g, 11.0 mmol, 1.1 equivalents) in deionized water (10 mL).
-
Cool this solution in an ice bath.
-
Rationale: A slight stoichiometric excess of sodium nitrite ensures complete diazotization of the primary amine.
-
-
Diazotization Reaction:
-
Transfer the cold sodium nitrite solution to a dropping funnel and add it dropwise to the stirred amine solution over 20-30 minutes.
-
CRITICAL: Monitor the internal temperature closely and maintain it below 5 °C. The addition rate should be controlled to prevent a temperature spike.[14][16]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
-
Monitoring and Quenching:
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of potassium iodide-starch paper. An immediate blue-black color indicates the presence of excess nitrous acid.
-
If the test is positive, quench the excess nitrous acid by adding a small amount of sulfamic acid or urea until the test is negative.[18]
-
Rationale: Excess nitrous acid can lead to unwanted side reactions in subsequent steps. Quenching is a critical safety and purity measure.[16][18]
-
-
Use of the Diazonium Salt Solution:
-
The resulting clear, cold solution contains the 2-fluoro-5-methyl-1,4-benzenediazonium dichloride and is now ready for immediate use in subsequent synthetic steps (e.g., Sandmeyer, Schiemann, or coupling reactions).
-
DO NOT ATTEMPT TO ISOLATE THE DIAZONIUM SALT. The solution should be used in situ without delay.[12][18]
-
Workflow Visualization
The following diagram illustrates the key stages of the protocol.
Caption: Workflow for the diazotization of this compound.
Safety and Hazard Management
Diazotization reactions are associated with significant hazards, and strict adherence to safety protocols is mandatory.
-
Explosion Hazard: Solid diazonium salts are shock-sensitive and can decompose violently.[13][15] This protocol is designed for in situ use to avoid isolation. Never allow the reaction mixture to dry out.[16][18]
-
Thermal Instability: The reaction is highly exothermic and the product is thermally unstable. Maintain strict temperature control below 5 °C at all times. A runaway reaction can lead to rapid gas evolution (N₂) and a potential explosion.[14]
-
Toxic Gases: The reaction can produce toxic nitrogen oxides (NOx), especially if the temperature is not controlled or if the acid concentration is incorrect.[3] All operations must be conducted in a well-ventilated chemical fume hood.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with appropriate acid-resistant gloves and eye protection.
-
Quenching: Always have a quenching agent (sulfamic acid or urea) readily available to neutralize excess nitrous acid.[16]
Summary of Key Parameters
| Parameter | Recommended Value / Condition | Rationale |
| Temperature | 0–5 °C | Prevents decomposition of the diazonium salt and controls exothermicity.[14][16] |
| Amine:Nitrite Ratio | 1 : 1.05-1.1 (molar) | Ensures complete conversion of the primary amine. |
| Acid | Strong mineral acid (e.g., HCl, H₂SO₄), in excess | Catalyzes the formation of the nitrosonium ion (NO⁺).[11] |
| Addition Rate | Slow, dropwise (over 20-30 minutes) | To maintain strict temperature control. |
| Post-Reaction Stirring | 30 minutes | Ensures the reaction goes to completion. |
| Product Handling | Use immediately in situ; DO NOT ISOLATE | High risk of explosion for isolated, dry diazonium salts.[15][18] |
References
- 1. benchchem.com [benchchem.com]
- 2. aminer.org [aminer.org]
- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Diazonium compound - Wikipedia [en.wikipedia.org]
- 11. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 2-Fluoro-5-methylbenzene-1,4-diamine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Fluorinated Building Block
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the judicious incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for fine-tuning physicochemical and biological properties. 2-Fluoro-5-methylbenzene-1,4-diamine, a structurally precise aromatic diamine, emerges as a highly valuable and versatile building block. The strategic placement of a fluorine atom, a methyl group, and two amino groups on the benzene ring imparts a unique combination of reactivity and functionality.
The electron-withdrawing nature of the fluorine atom significantly influences the electronic properties of the aromatic ring, enhancing the reactivity of adjacent positions and often conferring desirable pharmacokinetic attributes such as improved metabolic stability and enhanced binding affinity in bioactive molecules. The presence of two nucleophilic amino groups at the 1- and 4-positions provides ideal handles for a variety of chemical transformations, including condensation reactions to form heterocycles, and polymerization reactions. The methyl group at the 5-position can also modulate the electronic environment and provide a site for further functionalization or steric control.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of high-value compounds, catering to researchers, scientists, and professionals in drug development and materials science. We will explore its application in the synthesis of pharmaceutically relevant heterocycles, such as benzimidazoles and quinoxalines, and as a monomer for high-performance polymers.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value |
| CAS Number | 1141669-41-1 |
| Molecular Formula | C₇H₉FN₂ |
| Molecular Weight | 140.16 g/mol [1] |
| Appearance | Typically a solid |
| Solubility | Likely soluble in polar organic solvents |
| Storage | Store at room temperature in a dry, well-ventilated place[1] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Application in the Synthesis of Bioactive Heterocycles
Aromatic diamines are foundational precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which form the core of blockbuster pharmaceuticals. The unique substitution pattern of this compound makes it an attractive starting material for generating novel fluorinated heterocyclic scaffolds.
Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative is a common and effective method for the synthesis of benzimidazoles.
Causality of Experimental Choices: The reaction is typically carried out in the presence of a strong acid, which protonates the carboxylic acid, activating it towards nucleophilic attack by the amino groups of the diamine. The subsequent intramolecular cyclization and dehydration lead to the formation of the benzimidazole ring. The fluorine substituent on the resulting benzimidazole can enhance its biological activity and pharmacokinetic profile.
Protocol 1: Synthesis of 6-Fluoro-5-methyl-1H-benzo[d]imidazole
Materials:
-
This compound
-
Formic acid (≥95%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10%)
-
Ethanol
-
Activated carbon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.40 g, 10 mmol) and formic acid (15 mL).
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into 100 mL of ice-cold water.
-
Neutralize the solution by the slow addition of 10% sodium hydroxide solution until a precipitate is formed.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from aqueous ethanol with the addition of activated carbon to obtain the purified 6-Fluoro-5-methyl-1H-benzo[d]imidazole.
Caption: Synthesis of a fluorinated benzimidazole.
Synthesis of Fluorinated Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities, including use as anticancer and antimicrobial agents. They are typically synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.
Causality of Experimental Choices: This condensation reaction proceeds readily in acidic or neutral conditions. The choice of the 1,2-dicarbonyl compound allows for the introduction of various substituents at the 2- and 3-positions of the quinoxaline ring, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies. The fluorine and methyl groups on the benzene ring of the quinoxaline product can influence its biological target engagement and metabolic fate.
Protocol 2: Synthesis of 6-Fluoro-7-methyl-2,3-diphenylquinoxaline
Materials:
-
This compound
-
Benzil
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1.40 g, 10 mmol) and benzil (2.10 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 6-Fluoro-7-methyl-2,3-diphenylquinoxaline.
Caption: Synthesis of a fluorinated quinoxaline.
Application in Materials Science: Monomer for High-Performance Polymers
Fluorinated aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The incorporation of fluorine atoms into the polymer backbone can significantly enhance thermal stability, chemical resistance, and mechanical properties, while also lowering the dielectric constant, making these materials suitable for applications in the aerospace and electronics industries.
Causality of Experimental Choices: The polymerization reaction involves the condensation of the diamine with a dianhydride (for polyimides) or a diacid chloride (for polyamides). The choice of the co-monomer allows for the tailoring of the polymer's properties. The fluorine atom in the diamine monomer contributes to the desirable properties of the final polymer.
Protocol 3: Synthesis of a Fluorinated Polyimide
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.40 g, 10 mmol) in anhydrous NMP (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of pyromellitic dianhydride (2.18 g, 10 mmol) in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours to form the poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a glass plate.
-
Heat the film in an oven with a controlled temperature program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration (imidization) and remove the solvent.
-
Cool the oven to room temperature and carefully peel off the resulting polyimide film.
-
Caption: Workflow for fluorinated polyimide synthesis.
Conclusion
This compound is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its unique substitution pattern allows for the synthesis of novel fluorinated heterocycles and high-performance polymers with enhanced properties. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this compound and to develop new molecules with tailored functionalities for a wide range of applications. The strategic use of such fluorinated building blocks will undoubtedly continue to drive innovation in drug discovery and the development of advanced materials.
References
Application Note: A Detailed Protocol for the N-Acylation of 2-Fluoro-5-methylbenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylated aromatic diamines are pivotal structural motifs in medicinal chemistry and materials science. The introduction of an acyl group to a diamine scaffold can significantly modulate its physicochemical properties, including solubility, stability, and biological activity. 2-Fluoro-5-methylbenzene-1,4-diamine is a valuable building block, and its selective acylation provides access to a diverse range of intermediates for the synthesis of pharmaceuticals and other functional materials. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making the resulting acylated compounds particularly interesting for drug discovery programs.
This application note provides a comprehensive guide to the N-acylation of this compound, offering detailed protocols for both selective mono-acylation and exhaustive di-acylation. The procedures are grounded in established principles of organic synthesis and are designed to be reproducible and scalable.
Chemical Structures and Nomenclature
| Compound | Structure | IUPAC Name | CAS Number |
| Starting Material | This compound | 1141669-41-1 | |
| Mono-acylated Product | N-(4-amino-5-fluoro-2-methylphenyl)acetamide | Not available | |
| Di-acylated Product | N,N'-(2-fluoro-5-methyl-1,4-phenylene)diacetamide | Not available |
Reaction Mechanism and Selectivity
The N-acylation of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride or acetic anhydride).
Regioselectivity: The two amino groups in this compound exhibit different reactivities due to the electronic effects of the substituents on the aromatic ring. The fluorine atom is an electron-withdrawing group, which decreases the nucleophilicity of the adjacent amino group (at position 1). Conversely, the methyl group is an electron-donating group, which slightly increases the electron density at the para-amino group (at position 4). Consequently, the amino group at position 4 is more nucleophilic and will react preferentially, leading to the selective formation of the mono-acylated product under controlled conditions.
Caption: General reaction mechanism for N-acylation.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | ≥97% | Commercially available |
| Acetyl chloride | ≥98% | Commercially available |
| Acetic anhydride | ≥98% | Commercially available |
| Pyridine | Anhydrous | Commercially available |
| Dichloromethane (DCM) | Anhydrous | Commercially available |
| Ethyl acetate (EtOAc) | Reagent grade | Commercially available |
| Hexane | Reagent grade | Commercially available |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | - |
| Brine | Saturated aqueous solution | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | - |
Protocol 1: Selective Mono-Acetylation
This protocol is designed to favor the formation of N-(4-amino-5-fluoro-2-methylphenyl)acetamide by using a limited amount of the acylating agent and a base at low temperature.
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Acetyl Chloride:
-
Dilute acetyl chloride (1.0 eq) with anhydrous DCM in the dropping funnel.
-
Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure mono-acetylated product.
-
Protocol 2: Di-Acetylation
This protocol aims to achieve complete acylation of both amino groups by using an excess of the acylating agent.
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetic anhydride (used as both reagent and solvent).
-
-
Reaction Conditions:
-
Heat the reaction mixture at 80-100 °C for 2-4 hours.[1]
-
Monitor the reaction by TLC until the mono-acetylated intermediate is no longer visible.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it slowly into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure di-acetylated product.
-
Characterization of Products
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
| Technique | Expected Observations for Mono-acetylated Product | Expected Observations for Di-acetylated Product |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm. A singlet for the acetyl methyl group around 2.1 ppm. A broad singlet for the remaining NH₂ group. A singlet for the NH proton of the amide. | Aromatic protons in the range of 7.0-8.0 ppm. Two singlets for the two acetyl methyl groups (may be equivalent depending on the solvent). Two singlets for the two NH protons of the amides. |
| ¹³C NMR | Carbonyl carbon around 168-170 ppm. Aromatic carbons in the range of 110-150 ppm. Methyl carbon of the acetyl group around 24 ppm. | Two carbonyl carbons around 168-170 ppm. Aromatic carbons in the range of 115-145 ppm. Two methyl carbons of the acetyl groups around 24 ppm. |
| FT-IR | N-H stretching bands for the primary amine (two bands) and the secondary amide (one band) around 3200-3500 cm⁻¹. C=O stretching of the amide at ~1660 cm⁻¹. | N-H stretching band for the secondary amides around 3200-3300 cm⁻¹. C=O stretching of the amides at ~1660 cm⁻¹. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass. | Molecular ion peak corresponding to the calculated mass. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetyl chloride and acetic anhydride are corrosive and lachrymatory; handle with care.
-
Pyridine is a flammable and harmful liquid.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Experimental Workflow
Caption: A streamlined workflow for the N-acylation process.
References
Application Notes and Protocols for the Functionalization of 2-Fluoro-5-methylbenzene-1,4-diamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Fluoro-5-methylbenzene-1,4-diamine
This compound is a versatile aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and agrochemical synthesis. Its unique trifunctional nature, featuring two nucleophilic amine groups at positions 1 and 4, a methyl group at position 5, and a fluorine atom at position 2, allows for a diverse array of chemical transformations. The presence of the fluorine atom is particularly noteworthy, as its incorporation into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making it a valuable tool in drug design.[1]
These application notes provide a comprehensive guide to the key methods for the functionalization of this compound, offering both theoretical insights and detailed, actionable protocols. The methodologies discussed herein are foundational for leveraging this building block in the synthesis of novel compounds with tailored properties.
Part 1: Diazotization and Sandmeyer-Type Reactions: Versatile Transformations of the Amino Groups
One of the most powerful strategies for the functionalization of aromatic amines is through the formation of diazonium salts, which are highly versatile intermediates.[3][4] These salts can be subsequently transformed into a wide range of functional groups through Sandmeyer and related reactions.[3][4]
Scientific Principle
Aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form diazonium salts.[3] The resulting diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), which can be displaced by various nucleophiles, often with the aid of a copper(I) catalyst in the classic Sandmeyer reaction.[3][4]
It is important to note that with a diamine like this compound, selective mono-diazotization can be challenging. The reaction conditions must be carefully controlled to favor the reaction at one amino group over the other. The relative basicity of the two amino groups, influenced by the electronic effects of the fluorine and methyl substituents, will play a key role in this selectivity.
Experimental Workflow: Diazotization and Subsequent Functionalization
Caption: Workflow for diazotization and subsequent Sandmeyer-type reactions.
Protocol 1: Mono-Fluorination via Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring by thermal decomposition of an aryldiazonium tetrafluoroborate salt.[3]
Materials:
-
This compound
-
Tetrafluoroboric acid (HBF₄), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 10 mmol of this compound in 25 mL of 48% aqueous HBF₄.
-
Slowly add a solution of 10 mmol of NaNO₂ in 10 mL of deionized water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.
-
Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.
-
Carefully dry the isolated diazonium salt. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
-
Gently heat the dry diazonium salt in a flask until the evolution of nitrogen gas ceases.
-
The resulting crude product can be purified by steam distillation or column chromatography on silica gel.
Data Interpretation:
| Starting Material | Reagents | Key Intermediate | Expected Product |
| This compound | 1. HBF₄, NaNO₂ 2. Heat | Diazonium tetrafluoroborate | 1,2-Difluoro-4-methyl-5-aminobenzene |
Part 2: Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction is instrumental for synthesizing substituted anilines from aryl halides or triflates and primary or secondary amines.[7] While this compound is an amine, it can also be a substrate in Buchwald-Hartwig reactions if one of the amino groups is first converted to a halide or triflate.
Scientific Principle
The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5][8] The choice of ligand for the palladium catalyst is crucial for the reaction's success and has been the subject of extensive development.[5][8]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Protocol 2: N-Arylation of a Secondary Amine with a Halogenated Diamine Derivative
This protocol assumes that one of the amino groups of this compound has been converted to a bromide via a Sandmeyer reaction.
Materials:
-
1-Bromo-2-fluoro-5-methyl-4-aminobenzene (prepared from the diamine)
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and NaOt-Bu (1.4 equivalents).
-
Add the aryl bromide (1 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 80-100 °C with stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Interpretation:
| Aryl Halide | Amine | Catalyst System | Expected Product |
| 1-Bromo-2-fluoro-5-methyl-4-aminobenzene | Morpholine | Pd(OAc)₂ / BINAP | 4-(3-Fluoro-4-amino-6-methylphenyl)morpholine |
Part 3: Amide Bond Formation: Creating Bioactive Scaffolds
The amino groups of this compound can readily undergo acylation to form amide bonds, a fundamental linkage in many pharmaceuticals and biologically active molecules.[9][10]
Scientific Principle
Amide bond formation typically involves the reaction of an amine with a carboxylic acid or its activated derivative (e.g., an acyl chloride or an activated ester).[11][12] The use of coupling reagents is common for the direct reaction of carboxylic acids and amines, as they facilitate the formation of a more reactive intermediate.[11] The reduced nucleophilicity of aromatic amines, especially those with electron-withdrawing groups, may necessitate the use of potent coupling agents or harsher reaction conditions.[11]
Protocol 3: Acylation using an Acyl Chloride
This method is straightforward and often high-yielding.
Materials:
-
This compound
-
Acetyl chloride
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents for mono-acylation) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1 equivalent for mono-acylation) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
Data Interpretation:
| Amine | Acylating Agent | Base | Expected Product (Mono-acylation) |
| This compound | Acetyl chloride | Triethylamine | N-(4-amino-2-fluoro-5-methylphenyl)acetamide |
Part 4: Polymer Synthesis: Building High-Performance Materials
Fluorinated diamines are valuable monomers for the synthesis of high-performance polymers such as polyimides and polyamides.[13][14][15] These materials often exhibit excellent thermal stability, chemical resistance, and desirable dielectric properties.[16][17]
Scientific Principle
Polyimides are typically synthesized via a two-step process. First, a diamine reacts with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then thermally or chemically cyclized (imidized) to form the final, often insoluble, polyimide.[15]
Protocol 4: Synthesis of a Fluorinated Polyimide
Materials:
-
This compound
-
Hexafluoroisopropylidene bis(phthalic anhydride) (6FDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
Procedure:
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous NMP.
-
Slowly add an equimolar amount of 6FDA in small portions to the stirred solution. Maintain the temperature below 25 °C.
-
Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.
-
Chemical Imidization: Add acetic anhydride (2 equivalents) and pyridine (1 equivalent) to the poly(amic acid) solution and stir at 80 °C for 4 hours.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100 °C.
Data Interpretation:
| Diamine Monomer | Dianhydride Monomer | Polymerization Method | Expected Polymer |
| This compound | 6FDA | Two-step polycondensation | Fluorinated Polyimide |
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Properties of Highly Fluorinated Polyimides for Macromolecules - IBM Research [research.ibm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Fluoro-5-methylbenzene-1,4-diamine as a Precursor for Dyes and Pigments
Introduction: The Strategic Advantage of Fluorination in Azo Dye Synthesis
2-Fluoro-5-methylbenzene-1,4-diamine is a substituted aromatic diamine that serves as a valuable precursor in the synthesis of a diverse range of azo dyes and pigments. The presence of both a fluorine atom and a methyl group on the phenylenediamine backbone offers distinct advantages in tailoring the properties of the final colorants. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), are the most widely used class of synthetic colorants, finding applications in textiles, leather, paper, and hair coloring products.[1]
The strategic incorporation of a fluorine atom can significantly enhance the performance of the resulting dyes. Fluorine's high electronegativity can influence the electronic properties of the dye molecule, often leading to brighter colors and increased lightfastness.[2] Furthermore, the lipophilic nature of the C-F bond can improve the dye's affinity for hydrophobic fibers like polyester. The methyl group, an electron-donating substituent, can also modulate the color and dyeing properties of the final product.
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the utilization of this compound for the synthesis of azo dyes. The protocols herein are based on established principles of diazotization and azo coupling reactions and are designed to be adaptable for the synthesis of a variety of colorants.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is essential for safe handling and successful synthesis.
| Property | Value | Source |
| CAS Number | 1141669-41-1 | [3][] |
| Molecular Formula | C₇H₉FN₂ | [3] |
| Molecular Weight | 140.16 g/mol | [3] |
| Appearance | Off-white to light brown crystalline solid | [3] |
| Storage | Store at room temperature in a dry, well-ventilated area | [3] |
Core Synthesis Pathway: Diazotization and Azo Coupling
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway. The first step is the diazotization of one of the primary amino groups, followed by the azo coupling of the resulting diazonium salt with a suitable coupling component.
Caption: General workflow for azo dye synthesis.
Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use. This compound and its derivatives should be handled with care, assuming they are toxic and potentially mutagenic.
Protocol 1: Synthesis of a Monoazo Dye using 2-Naphthol as a Coupling Component
This protocol details the synthesis of a representative red-orange azo dye by diazotizing this compound and coupling it with 2-naphthol.
Part A: Diazotization of this compound
The diazotization reaction converts the primary aromatic amine into a highly reactive diazonium salt. This reaction is conducted at low temperatures (0-5 °C) as diazonium salts are generally unstable at higher temperatures.
Materials:
-
This compound (1.40 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Deionized Water (20 mL)
-
Sodium Nitrite (NaNO₂) (0.70 g, 0.01 mol)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
250 mL Beaker
Procedure:
-
In the 250 mL beaker, create a suspension by adding 1.40 g of this compound to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization process.
-
In a separate small beaker, dissolve 0.70 g of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 15-20 minutes. Ensure the temperature does not rise above 5 °C. The formation of a clear solution indicates the generation of the diazonium salt.
-
Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. This solution should be used immediately in the subsequent azo coupling step.
Part B: Azo Coupling with 2-Naphthol
The electrophilic diazonium salt reacts with an electron-rich coupling component, in this case, 2-naphthol, to form the stable azo dye. This is an electrophilic aromatic substitution reaction.
Materials:
-
2-Naphthol (1.44 g, 0.01 mol)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (50 mL)
-
Cold diazonium salt solution (from Part A)
-
400 mL Beaker
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In the 400 mL beaker, dissolve 1.44 g of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly, and with continuous, efficient stirring, add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.
-
A colored precipitate of the azo dye should form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure the coupling is complete.
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.
Part C: Purification by Recrystallization
Purification is essential to remove unreacted starting materials and by-products. Recrystallization from a suitable solvent is a common and effective method.
Materials:
-
Crude azo dye
-
Ethanol (or a suitable solvent mixture, e.g., ethanol-water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
Transfer the crude, dried azo dye to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the dye completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize the precipitation of the purified dye crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Characterization and Data
The synthesized azo dyes should be characterized to confirm their structure and purity.
Caption: Workflow for dye characterization.
Representative Spectroscopic Data for a 2-Naphthol Derived Azo Dye:
The following table provides expected ranges for the characterization of a monoazo dye synthesized from this compound and 2-naphthol. Actual values may vary based on the specific reaction conditions and purity.
| Analysis | Expected Results |
| Appearance | Red to orange crystalline powder |
| Yield | 75-90% |
| Melting Point | >150 °C (decomposes) |
| UV-Vis (λmax in Ethanol) | 480-520 nm |
| FT-IR (cm⁻¹) | ~3400 (O-H stretch), ~3300 (N-H stretch), ~1600 (C=C aromatic), ~1450 (N=N stretch), ~1200 (C-F stretch) |
| ¹H NMR (δ, ppm in DMSO-d₆) | Aromatic protons (6.5-8.5 ppm), OH proton (>10 ppm, broad), NH₂ protons (~5-6 ppm, broad), CH₃ proton (~2.2 ppm) |
Applications in Dyeing
Azo dyes derived from this compound are particularly suitable for dyeing hydrophobic fibers such as polyester. The following is a general protocol for disperse dyeing.
Protocol 2: High-Temperature Disperse Dyeing of Polyester Fabric
Materials:
-
Synthesized azo dye
-
Polyester fabric
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
High-temperature, high-pressure (HTHP) dyeing apparatus
Procedure:
-
Prepare a 1% dye dispersion by making a paste of the synthesized dye with a small amount of a dispersing agent and a few drops of acetic acid.
-
Add warm water to the paste and make up the volume to create the final dye bath.
-
Set the dye bath with a material-to-liquor ratio (MLR) of 1:20 and adjust the pH to 4.5-5.5 with acetic acid.[1]
-
Introduce the polyester fabric into the dye bath at room temperature and run for 10 minutes.
-
Raise the temperature to 130 °C over 60 minutes.[1]
-
Maintain the dyeing at 130 °C for 30-60 minutes.
-
Cool the bath to 80 °C, remove the fabric, and rinse thoroughly with cold water.[1]
-
Perform a reduction clearing process to remove surface dye and improve fastness properties.
Conclusion
This compound is a versatile and advantageous precursor for the synthesis of high-performance azo dyes and pigments. The presence of the fluorine atom can impart desirable properties such as enhanced lightfastness and affinity for synthetic fibers. The protocols provided herein offer a solid foundation for the synthesis, purification, and application of novel colorants derived from this valuable intermediate. Further research can explore the synthesis of a wider palette of colors by employing different coupling components and the evaluation of their performance in various applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-5-methylbenzene-1,4-diamine
Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. We will address common experimental challenges through a structured troubleshooting guide and a comprehensive FAQ section.
Synthesis Overview
The most common and reliable route to this compound involves the reduction of its dinitro precursor, 1-Fluoro-5-methyl-2,4-dinitrobenzene. The primary challenge in this synthesis is achieving a clean, high-yield reduction of both nitro groups without initiating unwanted side reactions, particularly hydrodefluorination.
The overall synthetic pathway is a two-step process:
-
Nitration: 2-Fluorotoluene is subjected to nitration to yield 1-Fluoro-5-methyl-2,4-dinitrobenzene.
-
Reduction: The resulting dinitro compound is reduced to the target diamine.
This guide will focus exclusively on the critical reduction step, as it is the primary source of yield and purity issues.
Caption: General synthesis route for this compound.
Troubleshooting Guide
This section addresses specific issues encountered during the reduction of 1-Fluoro-5-methyl-2,4-dinitrobenzene.
Q1: My reaction resulted in a low yield of the desired diamine. What are the potential causes and solutions?
Low yield is a common problem that can stem from several factors, from incomplete reactions to product degradation.
Possible Cause 1: Incomplete Reaction The reduction may have stalled before both nitro groups were fully converted. This is often indicated by the presence of a nitro-amine intermediate (e.g., 2-fluoro-5-methyl-4-nitroaniline) in your crude product analysis (TLC, LC-MS).
-
Solutions:
-
Catalyst Activity (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Pt/C) may be old or deactivated. Use fresh, high-quality catalyst. For Palladium catalysts, ensure they have not been exposed to sulfur or other catalyst poisons.
-
Reaction Time & Conditions: Extend the reaction time. If using catalytic hydrogenation, consider moderately increasing the hydrogen pressure or reaction temperature.[1] However, be cautious, as overly harsh conditions can promote side reactions.
-
Insufficient Reducing Agent (for Chemical Reduction): Ensure you are using a sufficient stoichiometric excess of the reducing agent (e.g., SnCl₂, Fe, Na₂S₂O₄).[2]
-
Possible Cause 2: Product Degradation via Air Oxidation Aromatic diamines, particularly p-phenylenediamines, are highly susceptible to air oxidation, which can lead to the formation of dark, polymeric, and often insoluble materials, significantly reducing the isolated yield of the pure product.
-
Solutions:
-
Inert Atmosphere: Perform the reaction and the subsequent workup under an inert atmosphere (Nitrogen or Argon). Use degassed solvents for the workup and purification steps.
-
Prompt Workup: Do not let the reaction mixture or the isolated crude product sit exposed to air for extended periods. Proceed with purification as quickly as possible.
-
Antioxidant in Workup: During the aqueous workup, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) can help prevent oxidation.[3]
-
Possible Cause 3: Hydrodefluorination Side Reaction A significant loss of yield can occur if the C-F bond is cleaved during reduction, producing 5-methylbenzene-1,4-diamine as a byproduct. This is a known issue in the hydrogenation of halogenated nitroaromatics.[4]
-
Solutions:
-
Catalyst Choice: Palladium-based catalysts are often aggressive and more prone to causing hydrodehalogenation.[1] Consider using a platinum-based catalyst (e.g., PtO₂, Pt/C), which is often more selective for nitro group reduction.[2]
-
Alternative Reduction Method: Switch from catalytic hydrogenation to a chemical reduction method. Reagents like Tin(II) chloride (SnCl₂) in HCl, or Iron powder (Fe) in acetic acid or ammonium chloride are highly effective for nitro group reduction and are far less likely to cause hydrodefluorination.
-
Control Reaction Conditions: If using hydrogenation, maintain the lowest effective temperature and pressure to minimize the risk of C-F bond cleavage.[1]
-
Caption: Troubleshooting workflow for addressing low product yield.
Frequently Asked Questions (FAQs)
FAQ 1: Which reduction method is superior for this synthesis: catalytic hydrogenation or chemical reduction?
Neither method is universally superior; the best choice depends on your laboratory's capabilities, scale, and tolerance for specific impurities.
| Feature | Catalytic Hydrogenation (H₂) | Chemical Reduction (e.g., Fe/HCl) |
| Reagents | H₂ gas, metal catalyst (Pd/C, Pt/C) | Metal (Fe, Sn, Zn), Acid (HCl, AcOH) |
| Workup | Simple filtration to remove the catalyst. | Requires filtration of metal salts and careful pH adjustment (neutralization), often leading to emulsions. |
| Cleanness | Very clean; the only byproduct is water. | Generates large amounts of inorganic salt waste. |
| Selectivity | Risk of hydrodefluorination, especially with Pd catalysts.[5] | Excellent selectivity; C-F bond is stable under these conditions. |
| Safety | Requires specialized high-pressure equipment and handling of flammable H₂ gas. | Standard laboratory glassware is sufficient. Reagents are generally less hazardous than H₂ gas. |
| Recommendation | Use for cleaner workup if hydrodefluorination can be controlled (e.g., with a Pt catalyst).[2] | Recommended for robustness, excellent selectivity, and avoiding C-F cleavage. |
FAQ 2: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The dinitro starting material, the nitro-amine intermediate, and the diamine product will have distinct Rf values. The product diamine is typically more polar and will have a lower Rf than the starting material.
-
Confirmation: For unambiguous tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to confirm the masses of the starting material, intermediate(s), and product.
FAQ 3: My final, purified product is a tan or brown solid, not white. Is this a problem, and can I fix it?
Slight discoloration is common for aromatic diamines and often indicates minor oxidation. For many applications, this may be acceptable. However, for high-purity applications (e.g., reference standards, polymerization precursors), you may need to improve the color.
-
Purification: The most effective method is to perform column chromatography on silica gel, ensuring you use degassed solvents and work quickly.
-
Recrystallization: You can attempt recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). Adding a pinch of sodium dithionite to the recrystallization solvent can help prevent oxidation during heating.
-
Storage: Store the purified product under an inert atmosphere (N₂ or Ar), in a sealed vial protected from light, and in a freezer to minimize degradation over time.
FAQ 4: What is the most reliable way to purify and store the product long-term?
Due to the inherent instability of the free diamine, the most robust method for purification and long-term storage is to convert it to its dihydrochloride salt.
-
After workup, dissolve the crude diamine in a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of HCl (either gaseous HCl or a solution in isopropanol/ether) until precipitation is complete.
-
The resulting this compound dihydrochloride salt will precipitate as a stable, crystalline solid.
-
This salt can be easily collected by filtration, washed with cold solvent, and dried. It is significantly more stable to air oxidation than the free base and can be stored for long periods. The free base can be regenerated just before use by neutralization with a base (e.g., NaOH, NaHCO₃).
Recommended Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Platinum on Carbon (Pt/C)
This protocol is favored for its clean workup but requires careful monitoring to prevent hydrodefluorination.
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 1-Fluoro-5-methyl-2,4-dinitrobenzene (1.0 eq).
-
Catalyst & Solvent: Add 5-10 wt% of 5% Platinum on Carbon (Pt/C) catalyst. Add a suitable solvent such as Ethanol, Methanol, or Ethyl Acetate.
-
Inerting: Seal the vessel and purge it several times with Nitrogen, followed by several purges with Hydrogen gas.
-
Reaction: Pressurize the vessel with Hydrogen (typically 50-100 psi) and begin vigorous stirring. The reaction is often exothermic; cooling may be required initially. Maintain the reaction at room temperature or warm gently to 30-40°C if the reaction is slow.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. Confirm completion using TLC or LC-MS on a small aliquot.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with Nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify immediately by column chromatography or conversion to the HCl salt.
Protocol 2: Chemical Reduction using Iron in Acetic Acid
This protocol is highly selective and robust, making it an excellent alternative to hydrogenation.
-
Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add fine Iron powder (Fe, ~5 eq) and glacial Acetic Acid.
-
Addition: Heat the stirred suspension to approximately 60-70°C. Add a solution of 1-Fluoro-5-methyl-2,4-dinitrobenzene (1.0 eq) in acetic acid dropwise, maintaining the internal temperature below 90°C.
-
Reaction: After the addition is complete, continue stirring at 70-80°C until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it over ice. Carefully neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is basic (~9-10). Caution: This is highly exothermic.
-
Extraction: Extract the resulting slurry multiple times with an organic solvent like Ethyl Acetate or Dichloromethane. The iron salts can sometimes cause emulsions.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
References
- 1. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
Technical Support Center: Purification of 2-Fluoro-5-methylbenzene-1,4-diamine
Introduction
Welcome to the technical support center for the purification of 2-Fluoro-5-methylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important fluorinated aromatic amine. The strategic incorporation of fluorine into molecular scaffolds can significantly enhance the properties of active pharmaceutical ingredients and advanced materials.[1] However, achieving high purity of these intermediates is often a critical and challenging step.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude this compound. The advice herein is based on established chemical principles for the purification of aromatic amines and an inferred impurity profile from typical synthetic routes for analogous compounds.
Understanding Potential Impurities
Based on these general synthetic strategies, the crude this compound product may contain the following impurities:
-
Unreacted Starting Materials: Such as 2-fluoro-5-methyl-1,4-dinitrobenzene or a related nitrated precursor.
-
Partially Reduced Intermediates: For example, 4-amino-5-fluoro-2-nitrotoluene.
-
Isomeric Impurities: Depending on the regioselectivity of the nitration and reduction steps, other isomers of fluoromethyl-phenylenediamine could be present.
-
Oxidation Byproducts: Aromatic amines, particularly phenylenediamines, are susceptible to air oxidation, which can lead to colored, polymeric impurities.
-
Residual Catalysts and Reagents: Depending on the reduction method used (e.g., catalytic hydrogenation), residual metals (like Palladium or Nickel) or other reagents may be present.
The purification strategy must be chosen to effectively remove these specific types of impurities.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is dark-colored (e.g., brown, purple, or black). What causes this, and how can I remove the color?
A1: The dark coloration is almost certainly due to the presence of oxidized, polymeric byproducts. Aromatic diamines are notoriously sensitive to air oxidation. This can be mitigated by:
-
Working under an inert atmosphere: Handle the material under nitrogen or argon whenever possible.
-
Using an antioxidant: During workup and purification, adding a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) or stannous chloride can help prevent oxidation.[3]
-
Charcoal Treatment: For recrystallization, adding activated charcoal to the hot solution can effectively adsorb these colored impurities. Be cautious, as charcoal can also adsorb your product, leading to lower yields.
Q2: I am having trouble getting my compound to crystallize. It keeps "oiling out." What should I do?
A2: "Oiling out" is a common issue with the crystallization of amines.[4] It occurs when the compound separates from the solution as a liquid phase rather than a solid. Here are several strategies to address this:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling often promotes oiling.
-
Solvent Selection: The choice of solvent is crucial. You may need to use a solvent pair. Dissolve your compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, saturated solution can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and initiate crystallization.
Q3: What is the best general-purpose purification technique for this compound?
A3: For moderate to high levels of impurities, a two-step approach is often most effective:
-
Recrystallization: This is an excellent first step to remove the bulk of impurities and can significantly improve the purity and color of your material.
-
Flash Column Chromatography: For achieving very high purity (>99%), flash chromatography is often necessary to separate closely related isomers and other non-volatile impurities.
The choice between these depends on the specific impurities present and the required final purity.
Troubleshooting and Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures.
Step-by-Step Protocol:
-
Solvent Selection:
-
Test the solubility of a small amount of your crude material in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and hexane/ethyl acetate mixtures).
-
The ideal solvent will dissolve the compound when hot but not when cold.[5] For aromatic diamines, a mixture of a polar solvent like ethanol or isopropanol with water can be effective.[6][7]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to boiling with stirring. Add just enough solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
| Solvent System | Suitability for Aromatic Diamines | Notes |
| Water | Good for highly polar compounds | May require a co-solvent. |
| Ethanol/Water | Excellent choice | The ratio can be adjusted for optimal solubility. |
| Isopropanol/Water | Good alternative to ethanol/water | |
| Toluene/Hexane | For less polar impurities | Toluene is a good solvent for aromatic rings. |
| Ethyl Acetate/Hexane | Common for moderately polar compounds | Good for a wide range of polarities.[7] |
Protocol 2: Flash Column Chromatography
This technique is ideal for separating compounds with different polarities and is often used for final purification to achieve high purity.
Step-by-Step Protocol:
-
Solvent System Selection (Mobile Phase):
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. For polar aromatic amines, a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol is common.[8][9]
-
Aim for an Rf value of 0.2-0.4 for your target compound.
-
For basic compounds like amines that may streak on silica gel, adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase can improve the separation.[9]
-
-
Column Packing:
-
Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase.
-
-
Sample Loading:
-
Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase, applying gentle air pressure.
-
Collect fractions and monitor their composition by TLC.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
| Mobile Phase System | Typical Use Case | Notes |
| Hexane / Ethyl Acetate | Standard for moderately polar compounds | A good starting point for TLC screening. |
| Dichloromethane / Methanol | For more polar compounds | Use up to 10% methanol to avoid dissolving the silica.[8][9] |
| Dichloromethane / Methanol / NH4OH | For basic compounds prone to streaking | The ammonia neutralizes acidic sites on the silica. |
Workflow and Decision Making
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: Decision workflow for purifying this compound.
Safety Precautions
-
Handling: this compound and its potential precursors (especially nitro compounds) should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
This guide is intended to provide a solid foundation for developing a robust purification protocol for this compound. The specific conditions for your sample may require some optimization based on the actual impurity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Synthesis of 2-Fluoro-5-methylbenzene-1,4-diamine
Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Introduction to the Synthesis
The most common and industrially relevant synthetic route to this compound involves a two-step process:
-
Nitration: The synthesis of the precursor, typically 2-fluoro-4-methyl-5-nitroaniline, via nitration of a suitable starting material.
-
Reduction: The catalytic hydrogenation of the nitro group to an amine, yielding the final product.
Each of these steps presents unique challenges and potential for side reactions that can impact the quality of the final product. This guide will address these issues in a question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low Yield of this compound in the Reduction Step
Question: I am getting a very low yield of my desired product after the catalytic hydrogenation of 2-fluoro-4-methyl-5-nitroaniline. What are the likely causes and how can I improve it?
Answer:
Low yields in the reduction of nitroanilines are a common issue and can be attributed to several factors. Here’s a breakdown of potential causes and their solutions:
-
Catalyst Inactivity: The catalyst is the heart of the hydrogenation reaction. Its activity can be compromised by:
-
Poisoning: Trace impurities in your starting material, solvent, or even from the reaction vessel can poison the catalyst. Common poisons for palladium and nickel catalysts include sulfur and halogen compounds.
-
Improper Handling: Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel are often pyrophoric and can be deactivated by improper handling and exposure to air.
-
Insufficient Loading: The catalyst loading might be too low for the scale of your reaction.
-
-
Sub-optimal Reaction Conditions:
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. If the pressure is too low, the reaction may be slow or incomplete.
-
Incorrect Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like defluorination. A patent for the preparation of fluoroanilines suggests maintaining the temperature below 70°C during the initial phase of the reaction to minimize side reactions[1].
-
Poor Agitation: In a heterogeneous catalytic reaction, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst.
-
-
Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh batch of catalyst. Ensure proper handling under an inert atmosphere. Consider a higher catalyst loading (e.g., 5-10 mol%). |
| Sub-optimal Conditions | Gradually increase the hydrogen pressure. Optimize the temperature by running small-scale trials at different temperatures (e.g., 40°C, 50°C, 60°C). Ensure vigorous stirring. |
| Incomplete Reaction | Monitor the reaction closely using TLC or HPLC until the starting material is fully consumed. |
Problem 2: Presence of a Significant Impurity with a Lower Molecular Weight in the Final Product
Question: My final product shows a significant impurity with a mass corresponding to the loss of a fluorine atom. What is this impurity and how can I prevent its formation?
Answer:
This impurity is very likely 5-methylbenzene-1,4-diamine, the product of hydrodefluorination . The carbon-fluorine bond, while strong, can be cleaved under certain catalytic hydrogenation conditions, especially at elevated temperatures and with prolonged reaction times.
Mechanism of Hydrodefluorination:
During catalytic hydrogenation, the aromatic ring can interact with the catalyst surface. At higher energy states (e.g., higher temperatures), the C-F bond can be activated and subsequently cleaved by hydrogen, replacing the fluorine atom with a hydrogen atom.
Strategies to Minimize Hydrodefluorination:
-
Temperature Control: As mentioned in a relevant patent, maintaining a lower reaction temperature, especially at the beginning of the reaction, is crucial to suppress this side reaction[1]. It is recommended to keep the temperature below 70°C.
-
Gradual Substrate Addition: The same patent suggests adding the fluorinated nitrobenzene compound gradually to the reaction medium. This keeps the instantaneous concentration of the starting material low, which can help in controlling the exotherm and minimizing side reactions[1].
-
Catalyst Choice: While palladium on carbon is a common choice, other catalysts like Raney Nickel might offer different selectivity profiles. It may be beneficial to screen different catalysts.
-
Solvent Effects: The choice of solvent can influence the reaction. Protic solvents like ethanol and methanol are commonly used.
Experimental Protocol for Minimizing Hydrodefluorination:
-
Reactor Setup: In a high-pressure reactor, add the solvent (e.g., ethanol) and the catalyst (e.g., 5% Pd/C) under an inert atmosphere.
-
Initial Purge: Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Controlled Addition: Heat the reactor to the desired temperature (e.g., 50-60°C) under hydrogen pressure. Add a solution of 2-fluoro-4-methyl-5-nitroaniline in the same solvent to the reactor slowly over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by HPLC to ensure the consumption of the starting material and to check for the formation of the defluorinated byproduct.
-
Work-up: Once the reaction is complete, cool the reactor, filter the catalyst, and concentrate the solvent to obtain the crude product.
Problem 3: My Final Product is Darkly Colored and Contains High Molecular Weight Impurities
Question: The isolated this compound is a dark oil or solid, and my analysis shows the presence of high molecular weight species. What is causing this?
Answer:
Phenylenediamines, in general, are highly susceptible to oxidation , especially when exposed to air. The amino groups are electron-donating, making the aromatic ring electron-rich and prone to oxidation. This oxidation can lead to the formation of colored, polymeric impurities.
Oxidation Pathway:
Caption: Simplified pathway for the oxidation of phenylenediamines.
Preventative Measures:
-
Inert Atmosphere: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during work-up and purification.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen for extraction and purification steps.
-
Antioxidants: In some cases, a small amount of an antioxidant, such as sodium dithionite, can be added during the work-up to prevent oxidation.
-
Prompt Purification: Purify the product as quickly as possible after synthesis.
Purification Protocol for Oxidized Product:
If your product is already discolored, you may be able to purify it by:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with activated carbon to adsorb the colored impurities. Filter the carbon and concentrate the solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective in removing polymeric impurities.
-
Column Chromatography: For smaller scales, column chromatography on silica gel under an inert atmosphere can be used for purification.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the reduction of 2-fluoro-4-methyl-5-nitroaniline?
A1: Both Palladium on Carbon (Pd/C) and Raney Nickel are commonly used for the reduction of nitro groups. Pd/C is often preferred for its high activity and ease of handling. However, the choice of catalyst can influence the selectivity of the reaction, particularly with respect to hydrodefluorination. It is advisable to perform small-scale screening experiments with different catalysts to determine the optimal one for your specific conditions.
Q2: How can I effectively monitor the progress of the hydrogenation reaction?
A2: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the reaction. Use a suitable solvent system that gives good separation between the starting material and the product. The disappearance of the starting material spot is a good indication that the reaction is complete. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: My nitration step to produce the 2-fluoro-4-methyl-5-nitroaniline precursor is giving me multiple isomers. How can I improve the regioselectivity?
A3: The nitration of substituted anilines can be challenging due to the strong activating and ortho-, para-directing nature of the amino group. To improve regioselectivity:
-
Protect the Amino Group: Acetylation of the amino group to form an acetanilide is a common strategy. The acetamido group is less activating and more sterically hindered, which can lead to more selective nitration at the desired position. The protecting group can then be removed by hydrolysis.
-
Control Reaction Conditions: The choice of nitrating agent and reaction temperature can significantly impact the isomer distribution. Using a milder nitrating agent and maintaining a low temperature can improve selectivity. A study on the synthesis of related benzoxazoles demonstrated that mild nitration conditions were effective in controlling the reaction[2].
Q4: What are the best practices for storing this compound?
A4: Due to its sensitivity to oxidation, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. It is also recommended to store it in a cool, dark place to minimize degradation. For long-term storage, refrigeration is advisable.
References
Technical Support Center: Optimizing Polymerization Reactions with 2-Fluoro-5-methylbenzene-1,4-diamine
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the advanced synthesis of high-performance polymers using 2-Fluoro-5-methylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of polymerizing this fluorinated aromatic diamine. My goal as your Senior Application Scientist is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
The introduction of a fluorine atom and a methyl group onto the phenylenediamine backbone imparts unique properties to the resulting polyamides (aramids), such as enhanced solubility, improved thermal stability, and a lower dielectric constant.[1][2] However, these same substituents also influence the nucleophilicity of the amine groups and introduce specific challenges in achieving high molecular weight polymers. This guide addresses the most common issues encountered in the laboratory.
Section 1: Monomer Integrity - The Foundation of Success (FAQs)
The quality of your starting materials dictates the success of your polymerization. Step-growth polymerization is notoriously sensitive to impurities, which can act as chain terminators and prevent the formation of high molecular weight polymers.[3]
Q1: My this compound monomer has darkened upon storage. Can I still use it?
A: A color change from off-white/light tan to brown or dark purple is a strong indicator of oxidation. Aromatic diamines are susceptible to air oxidation, which creates quinone-imine structures that not only impart color but can also inhibit or terminate polymerization. Using oxidized monomer is a primary cause of low molecular weight and discolored polymers.
Recommendation: It is highly advised to purify the monomer before use. For small-scale reactions, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) under an inert atmosphere is effective. For larger quantities or higher purity requirements, sublimation under vacuum is an excellent alternative.
Q2: How can I verify the purity of my diamine monomer before starting the reaction?
A: Purity verification is a non-negotiable step.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
-
Spectroscopy:
-
¹H and ¹⁹F NMR: This is the most definitive method. Check for the correct chemical shifts, integration values, and the absence of signals from residual solvents or oxidation byproducts.
-
FTIR: Confirm the presence of N-H stretching bands (typically around 3300-3500 cm⁻¹) and the absence of carbonyl peaks that might indicate oxidation.
-
-
Chromatography (GC-MS): This can identify and quantify volatile impurities.
Q3: What is the best way to store this compound?
A: Store the monomer in an amber glass bottle under a blanket of inert gas (Argon or Nitrogen) and seal it tightly with paraffin film. For long-term storage, refrigeration at <4°C in a desiccator is recommended to minimize both oxidation and moisture absorption.
Section 2: Troubleshooting Guide for Polymerization Reactions
This section addresses common problems encountered during the synthesis of aramids via low-temperature solution polycondensation with aromatic diacid chlorides (e.g., terephthaloyl chloride, TPC, or isophthaloyl chloride, IPC).
| Problem | Symptom(s) | Probable Cause(s) | Recommended Solution(s) |
| Low Polymer Yield / Low Molecular Weight | The polymer solution remains low in viscosity. The polymer precipitates as a fine powder rather than a fibrous solid. | 1. Monomer Impurity: Oxidized diamine or hydrolyzed diacid chloride.[3] | 1. Purify Monomers: Recrystallize/sublimate the diamine. Purify the diacid chloride by vacuum distillation or recrystallization. |
| 2. Stoichiometric Imbalance: Inaccurate weighing of monomers.[3] | 2. Ensure Stoichiometry: Use a high-precision balance. Prepare stock solutions if handling very small quantities. | ||
| 3. Presence of Water: Trace moisture in the solvent or glassware hydrolyzes the acid chloride.[3] | 3. Maintain Anhydrous Conditions: Flame-dry all glassware. Use anhydrous-grade solvents. Conduct the entire reaction under a dry inert atmosphere (N₂ or Ar).[4] | ||
| 4. Amine Protonation: The HCl byproduct protonates the diamine, rendering it non-nucleophilic.[5] | 4. Use Appropriate Solvent/Scavenger: Use amide solvents (DMAc, NMP) that complex with HCl.[5] Alternatively, add an acid scavenger like propylene oxide after initial polymerization.[5] | ||
| Premature Polymer Precipitation / Gelation | The reaction mixture becomes a solid gel or precipitates out of solution before reaching high viscosity. | 1. Poor Polymer Solubility: The growing polymer chain becomes insoluble in the reaction solvent. | 1. Add Solubilizing Salts: Incorporate 2-5% (w/v) of LiCl or CaCl₂ into the solvent (DMAc or NMP) before adding monomers. This disrupts hydrogen bonding and improves solubility.[6] |
| 2. Reaction Too Fast: The polymerization rate is too high, leading to localized high molecular weight and insolubility. | 2. Control Temperature: Maintain a low reaction temperature (0 °C to -10 °C) to moderate the reaction rate.[5] | ||
| 3. Cross-linking Side Reactions: Possible if the reaction temperature is too high. | 3. Strict Temperature Control: Ensure the reaction is not allowed to exotherm uncontrollably. Add the diacid chloride portion-wise or as a solution. | ||
| Polymer Discoloration (Yellow/Brown) | The final polymer, which should be colorless or light yellow, is significantly colored. | 1. Monomer Oxidation: Use of oxidized diamine. | 1. Purify Diamine: Ensure the diamine is colorless or pale before use. |
| 2. High Reaction Temperature: Side reactions at elevated temperatures can create chromophores. | 2. Maintain Low Temperature: Strictly adhere to low-temperature protocols for the polycondensation step. | ||
| 3. Oxygen Contamination: Air leakage into the reaction vessel. | 3. Ensure Inert Atmosphere: Maintain a positive pressure of N₂ or Ar throughout the reaction and workup. |
Section 3: Key Experimental Protocols & Workflows
Authoritative protocols are the cornerstone of reproducible science. The following are detailed, field-proven methodologies.
Protocol 1: Purification of this compound via Recrystallization
-
Setup: In a fume hood, place the impure diamine in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Dissolution: Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and reflux for 10-15 minutes.
-
Filtration: Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Slowly add deionized water to the hot filtrate until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum at 40-50°C to a constant weight. Store immediately under an inert atmosphere.[7]
Protocol 2: Low-Temperature Solution Polycondensation
This protocol describes the synthesis of an aramid from this compound and terephthaloyl chloride (TPC).
-
Preparation: Flame-dry a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Allow it to cool to room temperature under a positive flow of dry nitrogen.
-
Reagent Loading: Add anhydrous N,N-dimethylacetamide (DMAc, solvent) to the flask via syringe. If using, dissolve LiCl in the DMAc at this stage. Add the purified this compound (1.0 eq) and stir until fully dissolved.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Monomer Addition: Add solid terephthaloyl chloride (1.0 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5°C. The solution will become progressively more viscous.
-
Polymerization: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-4 hours. A significant increase in viscosity should be observed, often to the point where the stirrer struggles to move (Weissenberg effect).
-
Termination/Neutralization (Optional but Recommended): To neutralize the HCl byproduct, add a small amount of propylene oxide (2.2 eq) and stir for another hour.[5]
-
Precipitation: Slowly pour the viscous polymer solution into a large beaker of vigorously stirring methanol or water. A fibrous white or off-white polymer will precipitate.
-
Purification: Collect the polymer by filtration. Wash it thoroughly with methanol and then with hot water to remove residual solvent and salts.
-
Drying: Dry the final polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Visual Diagrams and Workflows
Visual aids are crucial for understanding complex experimental setups and logical processes.
Diagram 1: Monomer Purification Workflow
Caption: Workflow for purifying the diamine monomer.
Diagram 2: Troubleshooting Low Molecular Weight
Caption: Logical tree for troubleshooting low molecular weight.
Diagram 3: Low-Temperature Polycondensation Setup
Caption: A typical lab setup for the polymerization reaction.
References
challenges in handling and storage of 2-Fluoro-5-methylbenzene-1,4-diamine
Welcome to the Technical Support Center for 2-Fluoro-5-methylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the safe handling and storage of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to mitigate risks and ensure the integrity of your experiments.
Introduction
This compound (CAS No. 1141669-41-1) is a fluorinated aromatic amine, a class of compounds increasingly utilized in pharmaceutical and agrochemical research for their unique chemical properties. The presence of the fluorine atom and amino groups introduces specific challenges in handling and storage. This guide will address these challenges in a practical question-and-answer format.
Physicochemical and Safety Data
A comprehensive understanding of the compound's properties is fundamental to its safe handling. Below is a summary of available data.
| Property | Value | Source |
| CAS Number | 1141669-41-1 | |
| Molecular Formula | C₇H₉FN₂ | |
| Molecular Weight | 140.16 g/mol | |
| Appearance | Assumed to be a solid, typical for similar aromatic diamines. | General Knowledge |
| Melting Point | Not explicitly available. Similar compounds suggest a solid at room temperature. | Inferred |
| Boiling Point | Not explicitly available. | Inferred |
| Solubility | Insoluble in water. | Inferred from similar compounds |
Hazard and Safety Information (GHS Classification)
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | May cause harm if ingested. |
| Causes skin irritation | H315 | May cause redness, itching, or inflammation upon skin contact. |
| Causes serious eye irritation | H319 | May cause significant eye irritation, potentially leading to damage. |
| May cause respiratory irritation | H335 | Inhalation may irritate the respiratory tract. |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Storage and Stability
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. A temperature of 4°C is recommended for storage. The container should be tightly sealed to prevent exposure to air and moisture. Aromatic amines are susceptible to oxidation, which can be accelerated by light and heat.
Q2: I've noticed a change in the color of the compound from light to dark brown. What does this indicate and is it still usable?
A2: A color change, typically darkening, is a common indicator of oxidation or degradation in aromatic amines. This process can be initiated by exposure to air, light, or impurities.
Troubleshooting Steps:
-
Assess the extent of discoloration: A slight change may not significantly impact the purity for some applications, but a significant darkening suggests substantial degradation.
-
Purity Check: If feasible, re-analyze the material using techniques like NMR or HPLC to determine the purity.
-
Consider the Application: For highly sensitive reactions, using the discolored material is not recommended as the impurities could lead to side reactions or lower yields. For less sensitive applications, a small-scale test reaction may be warranted.
Causality: The amino groups in the molecule are electron-rich and are susceptible to oxidation, forming colored polymeric impurities. The fluorine atom can also influence the electron density of the aromatic ring, affecting its stability.
Q3: Can I store this compound in a standard glass vial on the lab bench?
A3: Storing this compound on a lab bench in a standard glass vial is not recommended for long-term storage. Exposure to ambient light and temperature fluctuations can accelerate degradation. For short-term use during an experiment, a sealed amber vial can be used. For long-term storage, a tightly sealed container in a refrigerator is essential.
Handling and Personal Protective Equipment (PPE)
Q4: What is the minimum required PPE when handling this compound?
A4: Given the hazard statements, a comprehensive PPE strategy is crucial. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
Expert Insight: Aromatic amines can be absorbed through the skin, so thorough hand washing after handling is crucial, even when gloves are worn.
Q5: I accidentally spilled a small amount of the solid on the bench. What is the correct clean-up procedure?
A5: For a small spill of solid this compound, follow these steps:
-
Ensure the area is well-ventilated , preferably within a fume hood.
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Gently sweep the solid material using a soft brush and dustpan to avoid generating dust.
-
Collect the spilled material in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) and wipe clean with absorbent paper towels.
-
Dispose of all contaminated materials (gloves, paper towels, etc.) as hazardous waste.
Reactivity and Incompatibility
Q6: Are there any specific chemicals or classes of compounds that are incompatible with this compound?
A6: Yes, as an aromatic amine, this compound is incompatible with:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids: Can cause exothermic reactions.
Technical Support Center: Prevention of Oxidation in 2-Fluoro-5-methylbenzene-1,4-diamine
Welcome to the technical support center for handling 2-Fluoro-5-methylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the oxidation of this highly reactive compound. The following information is curated from established laboratory practices and scientific principles to ensure the integrity of your experiments.
Section 1: Understanding the Challenge - The Inherent Reactivity of this compound
FAQ 1: Why is this compound so susceptible to oxidation?
This compound, like many aromatic diamines, is highly prone to oxidation due to the electron-rich nature of the benzene ring, which is further activated by two powerful electron-donating amino groups (-NH2). The presence of these groups increases the electron density on the aromatic ring, making it more susceptible to attack by oxidizing agents, most notably atmospheric oxygen.
The oxidation process typically involves the formation of highly colored quinone-imine species, which can subsequently polymerize. This degradation is often visually apparent as the compound changes color, typically from a light to a dark hue. The fluorine and methyl substituents on the ring also modulate the electronic properties and steric environment, influencing the precise rate and pathway of oxidation.
Diagram: Oxidation Susceptibility
The following diagram illustrates the electronic factors contributing to the high reactivity of the molecule.
Caption: Electronic effects influencing the oxidation of this compound.
Section 2: Proactive Prevention - Storage and Handling Protocols
To maintain the integrity of this compound, strict adherence to proper storage and handling procedures is paramount. The primary goal is to minimize its exposure to atmospheric oxygen and light.
FAQ 2: What are the ideal storage conditions for this compound?
Answer: The compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass container to protect it from light. For long-term storage, refrigeration at low temperatures (e.g., -20°C) is recommended to slow down any potential degradation pathways. Some suppliers recommend room temperature storage in a dry environment for the solid form, but this is only suitable for short-term storage and when the container is unopened.[1]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant. |
| Container | Amber Glass Vial with Teflon-lined Cap | Protects from light, which can catalyze oxidation, and prevents leaching from plastic. |
| Temperature | -20°C (for long-term) | Reduces the rate of chemical degradation. |
| Form | Solid (as supplied) | Minimizes mobility and reactivity compared to solutions. |
FAQ 3: How should I handle the compound during experimental setup to avoid oxidation?
Answer: All manipulations of this compound should be performed using air-sensitive techniques.[2][3][4][5] This involves the use of either a glovebox with an inert atmosphere or Schlenk line techniques.[2][5]
Experimental Protocol: Handling via Schlenk Line
This protocol outlines the standard procedure for transferring a solid sample of this compound using a Schlenk line.
Materials:
-
Schlenk flask
-
Spatula
-
Source of high-purity inert gas (Argon or Nitrogen)
-
Vacuum pump
-
Container of this compound
Procedure:
-
Prepare the Glassware: Ensure the Schlenk flask and spatula are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool under a stream of inert gas.
-
Inert the Flask: Connect the Schlenk flask to the Schlenk line. Perform at least three evacuate-refill cycles to replace the air inside with the inert gas.[2]
-
Transfer the Compound:
-
Under a positive pressure of inert gas (a gentle outflow from the flask's sidearm), briefly remove the stopper.
-
Quickly add the desired amount of this compound to the flask using the dry spatula.
-
Immediately replace the stopper.
-
-
Re-establish Inert Atmosphere: Perform another three evacuate-refill cycles to remove any air that may have entered during the transfer.
-
Proceed with Reaction: The compound is now ready for the addition of degassed solvents or other reagents under an inert atmosphere.
Diagram: Schlenk Line Transfer Workflow
Caption: Workflow for transferring air-sensitive solids using a Schlenk line.
Section 3: Troubleshooting and Mitigation Strategies
Even with careful handling, signs of oxidation may appear. This section provides guidance on identifying and addressing these issues.
FAQ 4: My sample of this compound has darkened. Is it still usable?
Answer: A change in color is a strong indicator of oxidation. The usability of the darkened material depends on the tolerance of your specific application to impurities. For applications requiring high purity, such as in the synthesis of pharmaceuticals or advanced materials, it is highly recommended to purify the compound before use or to use a fresh, unoxidized batch. For less sensitive applications, the material might still be usable, but the presence of impurities could affect reaction yields and product purity.
FAQ 5: Can I use an antioxidant to prevent the degradation of this compound in solution?
Answer: Yes, in some cases, the addition of a suitable antioxidant can help to mitigate oxidation, particularly when the compound is in solution for an extended period. Aromatic amine antioxidants are a class of compounds that function by scavenging free radicals, thereby interrupting the auto-catalytic cycle of degradation.[6]
However, the choice of antioxidant must be carefully considered to ensure it does not interfere with your downstream reactions. Common antioxidants for organic compounds include butylated hydroxytoluene (BHT) and certain hindered phenols.[7] The compatibility and potential for side reactions with your specific chemical system must be evaluated.
| Antioxidant Type | Example | Mechanism of Action | Considerations |
| Hindered Phenols | Butylated Hydroxytoluene (BHT) | Donates a hydrogen atom to free radicals. | Generally effective, but may not be suitable for all reaction types. |
| Aromatic Amines | Diphenylamine derivatives | Act as radical scavengers.[6][8] | High efficiency, but may be too reactive for some systems. |
FAQ 6: My reaction mixture is turning dark even when I use inert atmosphere techniques. What could be the cause?
Answer: If you are confident in your inert atmosphere technique, consider the following potential sources of oxidation:
-
Contaminated Solvents: Solvents can contain dissolved oxygen. It is crucial to use properly degassed solvents.[9] Common degassing methods include freeze-pump-thaw cycles, sparging with an inert gas, or distillation from a suitable drying agent under an inert atmosphere.
-
Impure Reagents: Other reagents in your reaction mixture may be contaminated with oxidizing impurities.
-
Leaks in the System: Small leaks in your glassware or tubing can allow air to slowly seep into the reaction vessel. Ensure all joints are well-sealed and the system is leak-tight.
-
Inherent Reactivity: The reaction conditions themselves (e.g., elevated temperature, presence of certain catalysts) might be promoting the oxidation of the diamine.
Experimental Protocol: Solvent Degassing by Sparging
This is a common and effective method for removing dissolved oxygen from solvents.
Materials:
-
Solvent to be degassed
-
Schlenk flask
-
Long needle or glass tube
-
Inert gas source with a regulator
Procedure:
-
Place the solvent in a Schlenk flask.
-
Insert a long needle or glass tube through a septum on one of the flask's necks, ensuring the tip is below the solvent surface.
-
Connect the needle to the inert gas line.
-
Bubble the inert gas through the solvent for a period of 30-60 minutes.[9] A gentle stream of gas is sufficient; vigorous bubbling can lead to solvent evaporation.
-
While sparging, ensure there is an outlet for the gas to escape, for example, through a needle connected to an oil bubbler.
-
Once degassing is complete, remove the sparging needle while maintaining a positive pressure of inert gas in the flask. The solvent is now ready for use.
Section 4: References
-
ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from --INVALID-LINK--
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
-
Advion, Inc. Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Retrieved from --INVALID-LINK--
-
Polymer Stabilizer. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Retrieved from --INVALID-LINK--
-
Reis, A., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry, 79(4), 838-849.
-
Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from --INVALID-LINK--
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from --INVALID-LINK--
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from --INVALID-LINK--
-
Yanishlieva, N. V., & Marinova, E. M. (2001). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 19(1), 9-14.
-
Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 2-Fluoro-n1,n1-dimethylbenzene-1,4-diamine. Retrieved from --INVALID-LINK--
-
AiFChem. (n.d.). 1141669-41-1 | this compound. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 1141669-41-1|this compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2022, August 26). This compound. Retrieved from --INVALID-LINK--
-
Kamat Lab, University of Notre Dame. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Retrieved from --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. advion.com [advion.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. nbinno.com [nbinno.com]
- 7. kamatlab.com [kamatlab.com]
- 8. performanceadditives.us [performanceadditives.us]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Poor Solubility of 2-Fluoro-5-methylbenzene-1,4-diamine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Fluoro-5-methylbenzene-1,4-diamine and its derivatives. Poor solubility is a common hurdle that can impede reaction progress, purification, and formulation development.[1] This guide provides a structured approach to diagnosing and resolving these issues, grounded in fundamental principles of physical organic chemistry and pharmaceutical science.
Understanding the Challenge: The Physicochemical Landscape
This compound derivatives possess a unique combination of functional groups that influence their solubility. The aromatic ring and methyl group contribute to hydrophobicity, while the two amine groups offer sites for hydrogen bonding and protonation. The highly electronegative fluorine atom can further modulate the electronic properties and basicity (pKa) of the nearby amine groups, which in turn affects solubility at different pH values.[2][3][4] Achieving optimal solubility requires a careful balance of these competing factors.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative won't dissolve in my standard organic solvent. What's the first thing I should try?
A1: Before resorting to complex methods, simple physical interventions can be effective. Gently heating the mixture while stirring can increase the kinetic energy of the system and overcome the crystal lattice energy of your compound.[5] Sonication is another excellent first step, as it uses high-frequency sound waves to break apart solid aggregates and enhance dissolution.[6]
Q2: I'm working in an aqueous medium. Why is my compound precipitating?
A2: The pH of your aqueous solution is critical. Aromatic amines are basic and their solubility in water is highly pH-dependent.[7][8] If the pH of your medium is near or above the pKa of the amine groups, the compound will be in its neutral, less soluble form. Adjusting the pH to be more acidic will protonate the amines, forming a more soluble ammonium salt.[9][10]
Q3: Can the fluorine atom in my compound be the cause of the poor solubility?
A3: It's a contributing factor. A single fluorine substitution often slightly increases the lipophilicity (LogP) of a molecule.[3] Furthermore, fluorine's strong electron-withdrawing effect can lower the basicity of the amine groups, meaning a lower pH is required to achieve protonation and aqueous solubility compared to a non-fluorinated analogue.[2][11]
Q4: I need to dissolve my compound for a reaction in a non-polar aprotic solvent, but it has very low solubility. What are my options?
A4: For non-polar solvents where pH adjustment isn't feasible, a co-solvent approach is often effective. Start by dissolving your compound in a small amount of a compatible polar solvent in which it is soluble (e.g., DMSO, DMF, or NMP), and then slowly add this solution to your non-polar reaction mixture with vigorous stirring.[12]
In-Depth Troubleshooting Guides
Issue 1: Poor Solubility in Organic Solvents for Synthesis
Researchers often face the challenge of dissolving this compound derivatives in common organic solvents for synthetic transformations. The troubleshooting process should be systematic, starting with the simplest methods.
Troubleshooting Workflow
Caption: Troubleshooting workflow for organic solvent solubility.
Step-by-Step Guide:
-
Verify Material Quality: Before extensive troubleshooting, confirm the purity of your diamine derivative and the dryness of your solvent. Impurities can significantly impact solubility.
-
Physical Intervention: As mentioned in the FAQs, apply gentle heating or sonication. Sometimes, compounds are slow to dissolve and simply require more time and energy.
-
Systematic Solvent Screening: If physical methods fail, a logical solvent screening is necessary. The principle of "like dissolves like" is a good starting point.[13] Given the polar amine groups and the non-polar aromatic backbone, a solvent of intermediate polarity is often a good choice.
Solvent Class Examples Rationale Non-Polar Toluene, Hexanes Unlikely to be effective unless the derivative has very large non-polar substituents. Ethers THF, Dioxane Good starting point. Offer moderate polarity and can accept hydrogen bonds. Halogenated DCM, Chloroform May work, but often less effective for compounds with strong H-bond donors. Polar Aprotic Acetonitrile, Acetone Higher polarity may be required. Highly Polar Aprotic DMSO, DMF, NMP Excellent solvents for many polar organic molecules. Often a last resort due to high boiling points and difficulty of removal.[12] -
Co-Solvent Strategy: If a single solvent is not effective, a co-solvent system can be employed. Dissolve the compound in a minimal amount of a high-polarity solvent where it is highly soluble (like DMSO) and then add this concentrated solution to the bulk reaction solvent. This can keep the compound in solution for the duration of the reaction.[7]
Issue 2: Poor Aqueous Solubility for Formulation or Biological Assays
For drug development and biological applications, aqueous solubility is paramount. The primary amines of the this compound core are key to addressing this challenge.
Strategy 1: pH Modification and Salt Formation
The most direct method to enhance the aqueous solubility of basic compounds like these diamine derivatives is through pH adjustment to form a salt.[7][10] The amine groups can be protonated by an acid to form ammonium salts, which are ionic and generally much more water-soluble than the neutral "free base" form.[9][14]
Caption: Salt formation enhances aqueous solubility.
-
Determine pKa: If possible, determine the pKa of your derivative experimentally or through computational prediction. This will guide the required pH for solubilization.
-
Initial Test: Suspend a known amount of your compound (e.g., 10 mg) in a known volume of water (e.g., 1 mL).
-
Acid Titration: While stirring, add a dilute acid (e.g., 1 M HCl) dropwise. Monitor the mixture for dissolution. A clear solution indicates the formation of the soluble salt.
-
pH Measurement: Once the compound is fully dissolved, measure the final pH of the solution. For optimal solubility and stability, the pH should typically be 1-2 units below the pKa of the amine.[15]
-
Screen Counter-ions: If simple hydrochloride salts are not ideal (e.g., due to hygroscopicity or stability issues), other pharmaceutically acceptable counter-ions can be screened, such as mesylate, tosylate, or sulfate.[16][17]
Strategy 2: Use of Solubilizing Excipients
If pH modification alone is insufficient or not viable for the intended application, various solubilizing agents can be employed. These are common in pharmaceutical formulation.[18][19]
| Excipient Type | Examples | Mechanism of Action | Considerations |
| Co-solvents | Propylene glycol, Ethanol, PEG 400 | Reduces the polarity of the aqueous medium.[7] | May not be suitable for all biological assays due to potential cellular toxicity. |
| Surfactants | Tween® 80, Poloxamers | Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior.[18] | Can interfere with some protein-based assays. Concentration must be carefully optimized. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Form inclusion complexes where the hydrophobic drug molecule sits inside the cyclodextrin's non-polar cavity.[19] | Stoichiometry of complexation is important. Can be a very effective method. |
Strategy 3: Prodrug Approach
For advanced drug development, a prodrug strategy can be considered. This involves chemically modifying the amine groups with a promoiety that enhances solubility. This moiety is later cleaved in vivo to release the active parent drug.
-
Amino Acid Conjugates: Attaching an amino acid can improve solubility and potentially target amino acid transporters.[20][21]
-
Phosphate Esters: While more common for hydroxyl groups, strategies exist to create phosphate-based prodrugs for amines that dramatically increase aqueous solubility.
-
N-Mannich Bases: These can be used to create more soluble prodrugs that release the parent amine under physiological conditions.[22][23]
This approach requires significant synthetic chemistry and biological validation but offers a powerful solution for compounds with persistent solubility and bioavailability issues.
Analytical Methods for Solubility Determination
Accurate measurement of solubility is crucial for validating any enhancement strategy.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.[15]
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the test solvent (e.g., pH-adjusted buffer, formulation vehicle). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Allow the system to equilibrate for 24-72 hours.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): The most common and reliable method.[24]
-
UV-Vis Spectroscopy: Suitable if the compound has a strong chromophore and no interfering excipients are present.
-
Gravimetric Analysis: Involves evaporating the solvent from a known volume of the filtrate and weighing the residue.[25]
-
The resulting concentration is the equilibrium solubility of the compound under those specific conditions.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrealm.com [chemrealm.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 25. pharmajournal.net [pharmajournal.net]
Technical Support Center: Scale-Up Synthesis of 2-Fluoro-5-methylbenzene-1,4-diamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 2-Fluoro-5-methylbenzene-1,4-diamine. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles for aromatic amine synthesis. Our focus is to bridge the gap between laboratory-scale success and robust, scalable production.
The synthesis of substituted phenylenediamines like this compound is crucial for the development of pharmaceuticals, high-performance polymers, and specialized dyes.[1][2][3] The most industrially viable and common route involves the reduction of a corresponding dinitroaromatic precursor. This guide will focus on the challenges associated with the catalytic hydrogenation of 2-Fluoro-5-methyl-1,4-dinitrobenzene, a logical and accessible intermediate.
Section 1: Synthetic Workflow Overview
The transformation from a suitable starting material to the final, high-purity diamine involves several critical stages. Each stage presents unique challenges that must be addressed for a successful scale-up campaign.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the catalytic hydrogenation step.
Question 1: My reaction has stalled. Hydrogen uptake has stopped, but analysis shows significant amounts of starting material or a mono-nitro intermediate. What's wrong?
Answer: This is a classic symptom of catalyst deactivation or inhibition.
-
Underlying Cause & Scientific Explanation:
-
Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur or halide compounds) that irreversibly bind to the active sites of the palladium or platinum catalyst, rendering it ineffective.
-
Incomplete Reduction Intermediates: Partially reduced species, such as nitroso or hydroxylamine intermediates, can sometimes adsorb strongly to the catalyst surface and inhibit further reaction. This is particularly relevant in large-scale reactions where localized hydrogen starvation might occur due to inefficient mixing.
-
Catalyst Deactivation by Sintering: Excessively high local temperatures on the catalyst surface, often caused by poor heat management of the highly exothermic nitro reduction, can cause the fine metal particles to agglomerate (sinter).[4] This reduces the active surface area and, consequently, the reaction rate.
-
-
Recommended Solutions:
-
Verify Raw Material Purity: Ensure the 2-Fluoro-5-methyl-1,4-dinitrobenzene precursor is free from catalyst poisons. Consider treating a solution of the starting material with activated carbon before the reaction.
-
Improve Agitation: On scale-up, mass transfer of hydrogen from the gas phase to the catalyst surface becomes a limiting factor. Ensure your reactor's agitation is sufficient to maintain a well-mixed slurry and promote gas dispersion.
-
Controlled Addition: Instead of adding the catalyst to the full batch of substrate, consider adding a slurry of the substrate to the catalyst and solvent under hydrogen pressure. This maintains a high hydrogen-to-substrate ratio at the catalyst surface, minimizing the formation of inhibitory intermediates.
-
Add Fresh Catalyst: If the reaction has stalled, a carefully managed addition of a small amount of fresh catalyst under an inert atmosphere can sometimes restart the hydrogenation.
-
Question 2: The final isolated product is off-color (pink, brown, or even black) instead of the expected white or off-white solid. Why does this happen and how can I prevent it?
Answer: Aromatic diamines are notoriously sensitive to air oxidation, which is the primary cause of discoloration.
-
Underlying Cause & Scientific Explanation:
-
Oxidation: The electron-rich amino groups are easily oxidized by atmospheric oxygen, especially in the presence of light or trace metal impurities. This process forms highly colored quinone-imine type structures. The rate of oxidation is significantly faster in solution than in the solid state.
-
Residual Metals: Trace amounts of the hydrogenation catalyst (e.g., palladium) that were not completely removed during filtration can catalyze this oxidation process.
-
-
Recommended Solutions:
-
Maintain an Inert Atmosphere: From the moment the hydrogenation is complete, all subsequent steps (filtration, solvent removal, crystallization, packaging) must be conducted under a nitrogen or argon atmosphere.
-
Sparging Solvents: Before use, thoroughly sparge all solvents for workup and crystallization with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Efficient Catalyst Removal: Filter the reaction mixture while warm (to ensure product remains in solution) through a pre-warmed bed of Celite® or a similar filter aid. This is crucial for removing fine catalyst particles. A subsequent treatment with activated carbon can remove dissolved metal species and colored impurities.
-
Antioxidant Addition: Consider adding a small amount (0.1-0.5 wt%) of an antioxidant like sodium dithionite or ascorbic acid to the workup or crystallization solvents to scavenge dissolved oxygen.
-
Question 3: My impurity profile shows a significant peak corresponding to the loss of fluorine (dehalogenation). How can I minimize this side reaction?
Answer: Dehalogenation is a known side reaction during the catalytic hydrogenation of halogenated nitroaromatics. It is typically promoted by aggressive conditions or the presence of a base.
-
Underlying Cause & Scientific Explanation:
-
Hydrogenolysis: The same catalyst used for nitro group reduction can also catalyze the hydrogenolysis (cleavage by hydrogen) of the carbon-fluorine bond. This process is generally more favorable at higher temperatures, higher hydrogen pressures, and with certain catalysts (Palladium is often more prone to this than Platinum).
-
Basic Conditions: The presence of a base can significantly accelerate the rate of dehalogenation. The source of the base could be an additive or generated in situ.
-
-
Recommended Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.
-
Pressure: Avoid excessively high hydrogen pressures. Often, 1-10 atm is sufficient.
-
-
Catalyst Selection: Screen different catalysts. While Pd/C is common, Pt/C or even Raney Nickel might show lower dehalogenation for this specific substrate.[2][5]
-
Control pH: Ensure the reaction medium is neutral or slightly acidic. The presence of a small amount of a mild acid can sometimes suppress dehalogenation, but this must be carefully evaluated to avoid other side reactions.
-
Substrate Purity: Ensure the starting nitro compound is not contaminated with basic impurities.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations when scaling up a catalytic hydrogenation?
A1: Safety is paramount. The key hazards are:
-
Flammable Hydrogen Gas: Use certified, pressure-rated hydrogenation equipment. Ensure the system is leak-tested and properly grounded to prevent static discharge. The area must be well-ventilated and free of ignition sources.
-
Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and especially Raney Nickel can be pyrophoric (ignite spontaneously on contact with air), particularly after the reaction when they are dry or semi-dry. Never allow the catalyst to dry out in the air. Always handle it as a wet slurry or under an inert atmosphere. Quench spent catalyst carefully under water before disposal.
-
Exothermic Reaction: The reduction of two nitro groups is highly exothermic. A robust reactor cooling system is essential to manage the heat generated.[4] For large-scale reactions, controlling the reaction rate via the slow addition of the substrate or by regulating the hydrogen supply is a critical safety measure to prevent a thermal runaway.
-
Toxic Materials: The nitroaromatic precursor is toxic, and the final diamine product should be handled as a potential irritant and sensitizer.[6][7] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood.
Q2: How can I effectively manage the reaction exotherm during scale-up?
A2: Managing the exotherm requires moving from a "dump-and-run" lab procedure to a controlled, rate-limited process.
-
Semi-Batch Operation: The safest method is to charge the reactor with the solvent and catalyst, and then slowly feed the nitro-compound solution over several hours. This allows the cooling system to keep pace with the heat being generated.
-
Hydrogen Flow Control: The reaction rate is directly proportional to the hydrogen supply. By controlling the rate of hydrogen addition, you can directly control the rate of heat generation.
-
Dilution: Increasing the solvent-to-substrate ratio provides a larger thermal mass to absorb the heat, resulting in a smaller temperature rise. However, this may decrease reaction efficiency and increase cycle time.
-
Reactor Cooling: Ensure your reactor's cooling jacket has sufficient capacity and that the heat transfer fluid is at an appropriate starting temperature.
Q3: What are the best practices for storing the final this compound product to ensure long-term stability?
A3: To prevent degradation and discoloration, the product must be protected from air and light.
-
Primary Packaging: Store the solid product in amber glass bottles or in multi-layer foil bags that are opaque.
-
Inert Atmosphere: Before sealing the container, flush the headspace thoroughly with nitrogen or argon to displace all air. For high-value material, vacuum-sealing is also an option.
-
Storage Conditions: Store the sealed containers in a cool, dry, and dark place. Refrigeration (2-8°C) is recommended for long-term storage.[8]
Section 4: Reference Experimental Protocol (Lab-Scale)
This protocol for the reduction of 2-Fluoro-5-methyl-1,4-dinitrobenzene serves as a starting point for process development and scale-up.
Objective: To prepare this compound via catalytic hydrogenation.
Materials:
-
2-Fluoro-5-methyl-1,4-dinitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet paste (1-5 mol% Pd)
-
Methanol or Ethyl Acetate (10-20 volumes)
-
Celite® 545
-
Nitrogen Gas
-
Hydrogen Gas
Procedure:
-
Reactor Setup: Charge a pressure reactor (e.g., a Parr shaker) with 2-Fluoro-5-methyl-1,4-dinitrobenzene and the solvent (e.g., Methanol, 10 volumes).
-
Inerting: Seal the reactor and purge the system 3-5 times with nitrogen to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst as a wet paste. Safety Note: Do not add dry catalyst in air.
-
Hydrogenation: Seal the reactor again, purge with nitrogen, and then purge 3-5 times with hydrogen. Pressurize the reactor to the desired pressure (e.g., 50 psi / ~3.5 bar) with hydrogen.
-
Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 30-40°C). The reaction is exothermic and may require initial cooling. Monitor the reaction by observing the drop in hydrogen pressure.
-
Completion: Once hydrogen uptake ceases (typically 4-12 hours), maintain the reaction conditions for another hour to ensure completion. Confirm full conversion by an appropriate in-process control (e.g., TLC, LC-MS).
-
Workup (Inert Atmosphere): Cool the reactor to room temperature. Vent the hydrogen and purge the system 3-5 times with nitrogen.
-
Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst cake with a small amount of deoxygenated solvent. Safety Note: The catalyst on the filter pad is highly pyrophoric. Immediately quench it with water and keep it wet until disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable deoxygenated solvent system (e.g., Toluene/Heptane) to yield the final product as a crystalline solid. Dry the solid under vacuum at a moderate temperature (<50°C).
Section 5: Data Summary Table
The choice of reduction method involves trade-offs between cost, efficiency, and waste generation.
| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Fe/HCl) |
| Typical Reagents | H₂ gas, Pd/C catalyst | Iron powder, HCl or NH₄Cl |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Water, Ethanol/Water |
| Temperature | 25 - 80 °C | 80 - 100 °C (Reflux) |
| Pressure | 1 - 10 atm | Atmospheric |
| Key Advantages | High purity, low waste, catalyst is recyclable. | Low-cost reagents, no specialized pressure equipment. |
| Key Challenges | Catalyst cost, handling of H₂ gas, potential for dehalogenation, pyrophoric catalyst handling. | Large amount of iron/iron oxide sludge waste, potential for metal contamination in product, often lower purity.[9][10] |
References
- 1. This compound [myskinrecipes.com]
- 2. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 1141669-41-1|this compound|BLD Pharm [bldpharm.com]
- 9. chemcess.com [chemcess.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Production of 2-Fluoro-5-methylbenzene-1,4-diamine
Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Our goal is to provide you with in-depth, field-proven insights to help you minimize impurities and optimize your synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable building block in the pharmaceutical and specialty chemical industries. The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of target molecules. However, the synthesis of this compound is not without its challenges. The presence of multiple reactive sites on the aromatic ring can lead to the formation of various impurities that are often difficult to separate from the final product. This guide will address these challenges in a practical, question-and-answer format.
Assumed Synthetic Pathway
For the context of this guide, we will focus on a common and logical synthetic route for this compound, which involves a two-step process:
-
Dinitration: The dinitration of 3-fluorotoluene to yield 1-fluoro-5-methyl-2,4-dinitrobenzene.
-
Reduction: The subsequent reduction of the dinitro compound to the desired this compound.
This pathway is illustrated below:
Caption: Assumed two-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Dinitration of 3-Fluorotoluene
Question 1: My dinitration reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the 2,4-dinitro product?
Answer: The formation of isomeric dinitro impurities is a common issue stemming from the directing effects of the fluorine and methyl groups on the aromatic ring. While the fluorine is ortho, para-directing and the methyl group is also ortho, para-directing, the reaction conditions can be optimized to favor the desired 2,4-dinitro isomer.
-
Causality: The regioselectivity of nitration is highly dependent on the reaction temperature and the nitrating agent used. Aggressive nitrating conditions can lead to the formation of undesired isomers.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature, typically between 0 and 5 °C, during the addition of the nitrating mixture. This helps to control the reaction kinetics and improve selectivity.
-
Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. Ensure the ratio is appropriate; an excess of sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺) and may lead to over-nitration or the formation of byproducts.
-
Slow Addition: Add the 3-fluorotoluene to the nitrating mixture dropwise with vigorous stirring. This ensures efficient heat dissipation and maintains a consistent reaction temperature.
-
Table 1: Recommended Dinitration Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 5 °C | Minimizes formation of isomeric byproducts. |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ (1:2 v/v) | Provides a controlled source of nitronium ions. |
| Addition Rate | Slow, dropwise | Ensures proper temperature control and mixing. |
| Stirring | Vigorous | Promotes homogeneity and efficient heat transfer. |
Question 2: I am observing some starting material (3-fluorotoluene) in my crude product even after a long reaction time. What could be the cause?
Answer: Incomplete conversion during dinitration can be due to several factors, including insufficient nitrating agent, poor mixing, or deactivation of the nitrating agent.
-
Causality: The nitration reaction requires a sufficient excess of the nitrating agent to drive the reaction to completion. The presence of water can also deactivate the nitrating agent by reducing the concentration of the nitronium ion.
-
Troubleshooting Protocol:
-
Stoichiometry: Ensure that at least two equivalents of nitric acid are used per equivalent of 3-fluorotoluene.
-
Anhydrous Conditions: Use concentrated (98%) sulfuric acid and fuming nitric acid if possible to minimize the water content in the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of complete consumption of the starting material.
-
Part 2: Reduction of 1-Fluoro-5-methyl-2,4-dinitrobenzene
Question 3: My final product is contaminated with partially reduced impurities, such as 2-fluoro-5-methyl-4-nitroaniline. How can I ensure complete reduction?
Answer: The presence of nitro-amino intermediates is a clear indication of incomplete reduction. This is a frequent challenge, especially in catalytic hydrogenations.
-
Causality: Incomplete reduction can be caused by catalyst deactivation, insufficient hydrogen pressure, or a short reaction time.
-
Troubleshooting Protocol:
-
Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common catalyst for this reduction. Use a 5-10% Pd/C catalyst with a loading of 1-5 mol% relative to the dinitro compound. Ensure the catalyst is fresh and has not been exposed to air for extended periods.
-
Hydrogen Pressure: A hydrogen pressure of 50-100 psi is typically sufficient. Ensure your reaction vessel is properly sealed and that the pressure is maintained throughout the reaction.
-
Reaction Time and Monitoring: Monitor the reaction by TLC or HPLC until the starting dinitro compound and any nitro-amino intermediates are no longer detectable. The reaction time can vary from a few hours to overnight.
-
Solvent Choice: Use a solvent in which both the starting material and the product are soluble. Methanol or ethanol are common choices.
-
Caption: General workflow for the catalytic reduction of the dinitro intermediate.
Question 4: I am observing a loss of the fluorine substituent in my final product. How can I prevent this dehalogenation?
Answer: Dehalogenation is a known side reaction during catalytic hydrogenation of halogenated nitroaromatics. The C-F bond is generally more stable than C-Cl or C-Br bonds, but it can still be cleaved under certain conditions.
-
Causality: Over-reduction or the use of a highly active catalyst can lead to the cleavage of the carbon-fluorine bond. The presence of a base can also promote dehalogenation.
-
Troubleshooting Protocol:
-
Catalyst Choice: If dehalogenation is significant, consider using a less active catalyst, such as platinum on carbon (Pt/C), or a modified palladium catalyst.
-
Reaction Conditions: Conduct the reaction at a lower temperature and hydrogen pressure.
-
pH Control: Ensure the reaction medium is neutral or slightly acidic. Avoid the presence of strong bases.
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider alternative reduction methods such as using stannous chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. These methods are often less prone to causing dehalogenation.
-
Table 2: Comparison of Reduction Methods
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation (H₂/Pd-C) | High efficiency, clean byproducts (water). | Potential for dehalogenation, requires specialized pressure equipment. |
| Stannous Chloride (SnCl₂/HCl) | Less prone to dehalogenation. | Generates tin-based waste, requires stoichiometric amounts of reagent. |
| Iron (Fe/Acetic Acid) | Cost-effective, less dehalogenation. | Generates iron sludge, can be messy to work up. |
Part 3: Purification and Analysis
Question 5: My final product is dark in color and degrades upon storage. How can I improve its purity and stability?
Answer: Aromatic diamines are susceptible to air oxidation, which can lead to the formation of colored impurities and degradation over time.
-
Causality: The amino groups are easily oxidized, especially in the presence of light and air. Trace metal impurities can also catalyze this degradation.
-
Troubleshooting Protocol:
-
Purification:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene/heptane. This is effective at removing both polar and non-polar impurities.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed.
-
-
Handling and Storage:
-
Work with the purified diamine under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Store the final product in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
-
-
Question 6: What are the recommended analytical methods for assessing the purity of this compound?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.[1]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and impurity profiling. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.[1]
References
Technical Support Center: Method Refinement for 2-Fluoro-5-methylbenzene-1,4-diamine
Welcome to the technical support center for 2-Fluoro-5-methylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving consistent and reliable results in your experiments. Drawing from established principles in aromatic amine chemistry, this document addresses common challenges from handling and storage to complex reaction optimization.
Section 1: Compound Properties and Handling
This compound is a substituted p-phenylenediamine. Its unique structure, featuring a fluorine atom and a methyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials.[1] However, like many aromatic diamines, it requires careful handling to prevent degradation and ensure experimental reproducibility.
| Property | Value | Source |
| CAS Number | 1141669-41-1 | [2][3] |
| Molecular Formula | C₇H₉FN₂ | [4] |
| Molecular Weight | 140.16 g/mol | N/A |
| Appearance | Typically a solid, may darken on exposure to air and light. | [5][6] |
| Solubility | Moderately soluble in water; soluble in many organic solvents.[6][7] | N/A |
Frequently Asked Questions (FAQs)
Q1: My solid this compound has darkened over time. Can I still use it?
A1: The darkening of p-phenylenediamine derivatives is a common sign of air oxidation.[5][8] The oxidized species are often highly colored, brown-to-black polymeric materials that can act as impurities in subsequent reactions.[8][9] For best results, especially in sensitive applications like drug development, using fresh or purified material is strongly recommended. If you must use darkened material, consider purification by recrystallization or column chromatography first.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize oxidation and degradation, this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[10] Avoid exposure to light and air.[6][11]
Q3: What are the primary safety concerns when working with this compound?
A3: Aromatic amines should be handled with caution. Assume the compound may be toxic and an irritant.[12][13] Always work in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemically resistant gloves.[14][15] Avoid inhalation of dust and prevent skin and eye contact.[12][13]
Section 2: In-Depth Troubleshooting Guides
This section addresses specific, complex issues that may arise during reactions involving this compound.
Problem 1: Product Discoloration and Purity Issues
Q: I'm performing an amide coupling reaction, but my crude product is a dark, oily solid that is difficult to purify. What is causing this and how can I fix it?
A: This is a classic sign of oxidation. Aromatic diamines are highly susceptible to oxidation, which can be accelerated by air, heat, or the presence of certain reagents.[5][9] The resulting impurities are often colored and can complicate purification.
Causality and Mechanism
The two amino groups on the benzene ring are strong activating groups, making the molecule electron-rich and easily oxidized.[16] Exposure to atmospheric oxygen can initiate a radical polymerization process, leading to the formation of complex, colored polymeric structures.[9] This process can occur with the starting material or at any stage of the reaction and workup.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting product discoloration.
Detailed Solutions
-
Starting Material Quality: Always start with the highest purity diamine possible. If the material is discolored, purify it immediately before use.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a blanket of nitrogen or argon. This is the most critical step to prevent oxidation.
-
Degas Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant like sodium dithionite or ascorbic acid can help suppress oxidation during the reaction, though this may complicate purification.
-
Rapid Workup: Minimize the time the reaction mixture is exposed to air during workup procedures like extractions and filtrations.
Problem 2: Low Yield in Amide Coupling Reactions
Q: I'm struggling with a low yield when coupling this compound with a carboxylic acid using standard EDC/HOBt conditions. What can I do to improve the yield?
A: While anilines are nucleophilic, they are less reactive than aliphatic amines.[17][18] Steric hindrance from the ortho-fluoro and methyl groups, combined with the electron-donating nature of the two amines, can lead to sluggish or incomplete reactions.
Causality and Mechanism
The nucleophilicity of the amine is crucial for attacking the activated carboxylic acid intermediate (e.g., the O-acylisourea formed with EDC).[19] If the amine is not sufficiently reactive, or if the activated intermediate is not stable or reactive enough, the reaction will be slow, allowing for side reactions or hydrolysis of the activated acid to occur, thus lowering the yield.[19]
Recommended Solutions & Protocol Adjustments
| Strategy | Rationale | Recommended Reagents/Conditions |
| Use a More Potent Coupling Agent | Standard reagents may not be sufficient for less reactive anilines. More powerful activators generate a more reactive intermediate. | HATU, HBTU, or PyBOP with a non-nucleophilic base like DIPEA or 2,4,6-collidine . These are often superior for challenging couplings.[17] |
| Convert Acid to Acid Chloride | The acid chloride is a highly reactive electrophile that can react directly with the aniline, often without needing a coupling agent. | Thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[20] Caution: This is a harsh method and may not be suitable for sensitive substrates. |
| Increase Reactant Concentration | Higher concentrations can favor the desired bimolecular reaction over unimolecular decomposition or side reactions. | Run the reaction at a higher molarity (e.g., 0.2 M to 0.5 M). |
| Elevate Temperature | Increasing the temperature can provide the necessary activation energy for a sluggish reaction. | Gently heat the reaction to 40-60 °C. Monitor carefully for side product formation by TLC or LC-MS. |
| Add an Acyl Transfer Catalyst | Catalysts like DMAP can significantly accelerate the reaction by forming a highly reactive acyl-pyridinium intermediate. | Add a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) .[19] |
Standard Protocol for Amide Coupling
Here is a robust, step-by-step protocol for a typical amide coupling reaction.
Caption: Standard workflow for a HATU-mediated amide coupling.
Problem 3: Challenges in Product Purification
Q: My product streaks badly during silica gel column chromatography, leading to poor separation and low recovery. How can I improve the purification?
A: The basic amino groups on your compound can interact strongly with the acidic silanol groups on the surface of standard silica gel.[21][22] This acid-base interaction leads to tailing (streaking) and can cause irreversible adsorption of your product to the column.
Solutions for Chromatographic Purification
-
Basified Mobile Phase: Add a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonium hydroxide (if using a highly polar solvent system like DCM/MeOH), to your eluent.[21] The competing base will neutralize the acidic sites on the silica, allowing your product to elute cleanly.
-
Use an Alternative Stationary Phase:
-
Amine-functionalized Silica: This is an excellent choice as the stationary phase is basic, preventing the problematic acid-base interaction and often providing better separation with simpler solvent systems (e.g., Hexane/Ethyl Acetate).[22][23]
-
Basic Alumina: Alumina is another alternative to silica. Basic or neutral alumina can be effective for purifying basic compounds.
-
-
Reversed-Phase Chromatography: If your compound has sufficient lipophilicity, reversed-phase flash chromatography (using C18 silica) can be a powerful alternative. Using a mobile phase with a high pH (e.g., water/acetonitrile with ammonium bicarbonate) will keep the amine in its neutral, free-base form, leading to better retention and separation.[21]
Section 3: References
-
Stejskal, J., & Sapurina, I. (2005). Oxidation of phenylenediamines and possible polymeric products. ResearchGate. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from: --INVALID-LINK--
-
Baetzold, R. C., & Tong, L. K. J. (1971). Kinetics of redox reactions of oxidized p-phenylenediamine derivatives. American Chemical Society.
-
Estable-Puig, J. F., & Bauer, W. C. (1976). Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. PubMed. Retrieved from: --INVALID-LINK--
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros.
-
Lidén, C., et al. (2006). Two sensitizing oxidation products of p-phenylenediamine patch tested in patients allergic to... PubMed.
-
Molina, J., et al. (2018). Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines. ResearchGate.
-
Reddit. (2024). Struggling with amide coupling. r/Chempros.
-
ChemicalBook. (2022). This compound | 1141669-41-1. Retrieved from: --INVALID-LINK--
-
Wikipedia. (n.d.). Aniline. Retrieved from: --INVALID-LINK--
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Retrieved from: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from: --INVALID-LINK--
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from: --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from: --INVALID-LINK--
-
ChemScene. (n.d.). 2-Fluoro-n1,n1-dimethylbenzene-1,4-diamine.
-
Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from: --INVALID-LINK--
-
ChemicalBook. (2022). The Solubility of Aniline. Retrieved from: --INVALID-LINK--
-
Thermo Fisher Scientific. (2024). SAFETY DATA SHEET.
-
Solubility of Things. (n.d.). Aniline. Retrieved from: --INVALID-LINK--
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from: --INVALID-LINK--
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from: --INVALID-LINK--
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET.
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
-
Fisher Scientific. (2014). SAFETY DATA SHEET.
-
BLDpharm. (n.d.). 1141669-41-1|this compound. Retrieved from: --INVALID-LINK--
-
Sureshbabu, V. V., & Narendra, N. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from: --INVALID-LINK--
-
BenchChem. (2025). Navigating the Unknown: A Technical Guide to the Safe Handling of 2-Fluoro-5-methylhex-3-ene.
-
Kamat Lab. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS.
-
Matrix Fine Chemicals. (n.d.). 2-CHLORO-5-METHYLBENZENE-1,4-DIAMINE | CAS. Retrieved from: --INVALID-LINK--
-
MDPI. (2022). Modified Flavonoids with Diamines and Polyamines Provide Enhanced Fluorescence and Antimicrobial Activity.
-
YAVI PHARMA. (n.d.). CHAPTER 1 AROMATIC WATERS.
-
SlideShare. (n.d.). aromatic waters Dr.pptx.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 1141669-41-1 [chemicalbook.com]
- 3. 1141669-41-1|this compound|BLD Pharm [bldpharm.com]
- 4. 2-CHLORO-5-METHYLBENZENE-1,4-DIAMINE | CAS [matrix-fine-chemicals.com]
- 5. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. avantiresearch.com [avantiresearch.com]
- 11. kamatlab.com [kamatlab.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. Aniline - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. byjus.com [byjus.com]
- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. biotage.com [biotage.com]
- 22. biotage.com [biotage.com]
- 23. teledyneisco.com [teledyneisco.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 2-Fluoro-5-methylbenzene-1,4-diamine
Welcome to an in-depth exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Fluoro-5-methylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals who rely on precise structural elucidation. Here, we move beyond a simple recitation of data, offering a nuanced interpretation grounded in the principles of NMR spectroscopy and extensive experience in spectral analysis. We will dissect the expected spectral features, providing a robust framework for understanding the molecule's electronic environment and for identifying it with confidence in a complex reaction mixture.
The Strategic Importance of NMR in Aromatic Amine Analysis
Aromatic amines are foundational scaffolds in medicinal chemistry and materials science. The precise substitution pattern on the benzene ring dictates the molecule's three-dimensional shape, electronic properties, and, ultimately, its biological activity or material characteristics. NMR spectroscopy is an unparalleled tool for unambiguously determining this substitution pattern. For a molecule like this compound, NMR allows us to confirm the relative positions of the fluoro, methyl, and two amine functionalities, information that is critical for quality control and for understanding structure-activity relationships.
Molecular Structure and Symmetry Considerations
Before delving into the spectra, a brief analysis of the molecule's structure is essential. This compound possesses a plane of symmetry that bisects the molecule through the C2-C5 axis. This lack of higher-order symmetry renders all aromatic protons and carbons chemically non-equivalent. This non-equivalence is a key feature that will be reflected in the complexity of the NMR spectra.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amine (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing but also π-donating fluorine (-F) atom.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.5 - 6.7 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 2-3 |
| H-6 | 6.8 - 7.0 | Doublet (d) | ⁴J(H-H) ≈ 2-3 |
| -NH₂ (at C-1) | 3.5 - 4.5 | Broad singlet | - |
| -NH₂ (at C-4) | 3.5 - 4.5 | Broad singlet | - |
| -CH₃ | 2.1 - 2.3 | Singlet | - |
Causality Behind the Chemical Shifts and Splittings:
-
Aromatic Protons (H-3 and H-6): The two aromatic protons reside in distinct chemical environments. H-3 is ortho to one amine group and meta to the other, the fluorine, and the methyl group. H-6 is ortho to the other amine group and the methyl group, and meta to the fluorine. The powerful electron-donating effect of the amine groups will shield these protons, shifting them upfield into the 6.5-7.0 ppm region.
-
The signal for H-3 is expected to be a doublet of doublets due to coupling with the adjacent H-6 (³J, typical ortho coupling of 8-9 Hz) and a smaller coupling to the fluorine atom four bonds away (⁴J, meta H-F coupling of 2-3 Hz).
-
The signal for H-6 will likely appear as a doublet due to a smaller four-bond coupling to H-3 (⁴J, meta coupling of 2-3 Hz). Any coupling to the methyl protons is typically too small to be resolved.
-
-
Amine Protons (-NH₂): The protons of the two amine groups are expected to appear as broad singlets in the region of 3.5-4.5 ppm. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. In many cases, these signals can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide will cause the -NH₂ signals to disappear.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will give rise to a single, sharp signal around 2.1-2.3 ppm. This upfield shift is characteristic of an alkyl group attached to an aromatic ring. The absence of adjacent protons results in a singlet.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For this compound, we expect to see seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents, and the carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J(C-F)).
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-1 | 140 - 145 | Doublet | ³J(C-F) ≈ 7-9 |
| C-2 | 150 - 155 | Doublet | ¹J(C-F) ≈ 235-245 |
| C-3 | 115 - 120 | Doublet | ²J(C-F) ≈ 20-25 |
| C-4 | 135 - 140 | Singlet | - |
| C-5 | 120 - 125 | Doublet | ³J(C-F) ≈ 3-5 |
| C-6 | 118 - 123 | Doublet | ⁴J(C-F) ≈ 1-3 |
| -CH₃ | 15 - 20 | Singlet | - |
Expert Rationale for Carbon Assignments:
-
C-2 (Fluorine-bearing Carbon): This carbon will be the most downfield of the aromatic signals due to the strong electronegativity of the directly attached fluorine atom. Its most defining feature will be a large one-bond coupling to ¹⁹F, resulting in a doublet with a coupling constant typically in the range of 235-245 Hz.
-
C-1 and C-4 (Amine-bearing Carbons): The carbons bearing the electron-donating amine groups will also be shifted downfield, though to a lesser extent than C-2. Their exact chemical shifts are influenced by the combined electronic effects of all substituents. C-1 will exhibit a small three-bond coupling to fluorine.
-
C-3, C-5, and C-6: These carbons will appear in the more shielded region of the aromatic spectrum. Their chemical shifts are a complex interplay of the electronic contributions from all substituents. Each will show a characteristic coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine. The two-bond (geminal) C-F coupling to C-3 will be the largest of these.
-
-CH₃ Carbon: The methyl carbon will appear at a characteristic high-field (upfield) chemical shift, typically between 15 and 20 ppm.
Experimental Protocols: Ensuring High-Quality Data
The acquisition of clean, high-resolution NMR spectra is paramount for accurate structural elucidation. The following protocol is a self-validating system designed to minimize artifacts and produce reliable data.
Step-by-Step Sample Preparation
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Residual solvents or reaction byproducts will complicate the spectrum.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with exchangeable protons like amines, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often slows down the exchange rate, leading to sharper -NH₂ signals.
-
Concentration: For a standard 5 mm NMR tube, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can aid in dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.
-
Internal Standard: For precise chemical shift referencing, the residual solvent peak can be used. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Visualizing NMR Relationships
The following diagrams illustrate the key relationships within the this compound molecule that give rise to the observed NMR spectra.
A Senior Application Scientist's Guide to the Validation of 2-Fluoro-5-methylbenzene-1,4-diamine Purity by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
2-Fluoro-5-methylbenzene-1,4-diamine is a substituted aromatic diamine that serves as a vital intermediate in the synthesis of a wide array of commercial products. Its applications span from the creation of high-performance dyes and pigments to its use as a building block in the development of pharmaceuticals and agrochemicals.[1] The fluorine substitution, in particular, can impart unique chemical properties that enhance the stability and efficacy of the final products.[1]
In the context of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Uncontrolled impurities can lead to unintended side reactions, reduced product yield, altered pharmacological activity, and potentially toxic effects. Therefore, a robust, validated analytical method for purity determination is indispensable.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. We will explore the causality behind the experimental design, present a detailed validation protocol grounded in regulatory standards, and compare its performance against an alternative analytical technique, Gas Chromatography (GC), supported by clear experimental data.
Part 1: The Gold Standard—Purity Validation by Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally stable pharmaceutical intermediates.[2] Its strength lies in its high resolving power, enabling the separation of the main active compound from closely related structural impurities and degradation products. For an aromatic amine like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
The objective of this method is not just to quantify the main peak but, more critically, to detect and quantify all potential impurities. The validation process is designed to prove that the method is "fit for purpose," a cornerstone principle mandated by international regulatory bodies. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this validation, ensuring the method is reliable, reproducible, and accurate.[3][4]
Experimental Workflow for HPLC Method Validation
The following workflow illustrates the systematic process of validating an HPLC method for purity analysis, ensuring a self-validating and trustworthy system.
Caption: A structured workflow for HPLC method validation.
Detailed HPLC Validation Protocol
This protocol is designed to be a self-validating system. Each step builds upon the last to create a comprehensive picture of the method's performance, ensuring trustworthiness.
1. Instrumentation and Chromatographic Conditions
-
System: HPLC with a UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobicity for retaining and separating aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid helps to protonate the amine groups, leading to sharper peaks and improved chromatography.
-
Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier with good UV transparency and elution strength for this class of compounds.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B (equilibration)
-
Rationale: A gradient elution is crucial for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.
-
Detection Wavelength: 254 nm. Rationale: Aromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity for both the main compound and potential impurities.
-
Injection Volume: 10 µL
2. Validation Parameters (as per ICH Q2(R2) Guidelines[5][6])
-
Specificity: The ability to unequivocally assess the analyte in the presence of expected components (impurities, starting materials, etc.).
-
Protocol: Analyze a blank (diluent), a sample of this compound, and a sample spiked with known related impurities. The main peak should show no interference from the blank and should be well-resolved from all impurity peaks (Resolution > 2). Peak purity analysis using a photodiode array (PDA) detector is also performed to confirm no co-eluting peaks.
-
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of this compound, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot the peak area against concentration.
-
Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.
-
-
Accuracy: The closeness of the test results to the true value.
-
Protocol: Perform a recovery study by spiking the sample matrix with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Protocol: Analyze six replicate injections of the sample at 100% of the test concentration.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[7]
-
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criterion: The %RSD over the two days should be ≤ 2.0%.
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amounts of an analyte that can be reliably detected and quantified.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance Criterion: System suitability parameters should still be met, and peak retention times should not significantly shift.
-
Part 2: Comparative Analysis—HPLC vs. Gas Chromatography (GC)
While HPLC is the workhorse for this type of analysis, it is essential to understand its performance relative to other available technologies. Gas Chromatography (GC) is another powerful separation technique, but its applicability is contingent on the analyte's volatility and thermal stability.[2]
Caption: A decision logic diagram for choosing between HPLC and GC.
Head-to-Head Comparison
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte and the potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Ideal for non-volatile, semi-volatile, and thermally labile compounds. The primary choice for most pharmaceutical intermediates and APIs. | Requires the analyte to be volatile and thermally stable. Excellent for analyzing residual solvents and other volatile impurities. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization for polar compounds to increase volatility. Sample must be introduced into a heated inlet. |
| Sensitivity | High sensitivity, especially with detectors like UV/PDA or Mass Spectrometry (LC-MS). | Very high sensitivity, particularly with detectors like Flame Ionization Detector (FID) for hydrocarbons or MS. |
| Primary Use Case | Purity and Impurity Profiling: Quantifying the main component and detecting non-volatile, structurally related impurities. | Residual Solvent Analysis: The standard method for detecting and quantifying solvents from the manufacturing process. |
| Solvent Consumption | Relatively high, as liquid mobile phases are continuously pumped through the system. | Very low, uses inert gases (Helium, Nitrogen) as the mobile phase. |
| Potential Issues | Column degradation, mobile phase preparation errors, peak tailing for basic compounds. | Thermal degradation of the analyte in the injector port, requires careful temperature programming. |
Expert Judgement: For a comprehensive purity assessment of this compound, HPLC is the superior and more appropriate technique. The compound itself and its likely impurities (e.g., isomers, oxidation products, or dimers formed during synthesis) are not sufficiently volatile for GC without derivatization. Furthermore, the high temperatures of the GC inlet could cause degradation, creating false impurity profiles. GC, however, would be the complementary method of choice for a different, equally important test: residual solvent analysis.
Part 3: Data-Driven Performance Evaluation
To illustrate the effectiveness of the validated HPLC method, the following table summarizes the expected performance data based on the protocol described above.
Summary of HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Specificity | No interference at the analyte retention time; Resolution > 2 for all known impurities. | No interference observed. Resolution between main peak and closest impurity was 2.8. | Pass |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | 0.45% | Pass |
| - Intermediate Precision | ≤ 2.0% | 0.88% | Pass |
| LOQ (µg/mL) | Report Value (S/N ≥ 10) | 0.1 µg/mL (0.01% level) | Pass |
| LOD (µg/mL) | Report Value (S/N ≥ 3) | 0.03 µg/mL (0.003% level) | Pass |
| Robustness | System suitability must pass under varied conditions. | All SST criteria met across all tested variations. | Pass |
These results demonstrate that the HPLC method is specific, linear, accurate, precise, and robust, making it a trustworthy and reliable system for ensuring the purity of this compound in a regulated environment.
References
- 1. This compound [myskinrecipes.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
comparative study of polymers derived from 2-Fluoro-5-methylbenzene-1,4-diamine
An In-Depth Comparative Guide to Aromatic Polyamides: A Prospective Analysis of Polymers Derived from 2-Fluoro-5-methylbenzene-1,4-diamine
Abstract
High-performance aromatic polyamides (aramids) are foundational materials in applications demanding exceptional thermal and mechanical stability. However, their utility is often hampered by poor solubility and processability. Monomer modification is a key strategy to overcome these limitations. This guide presents a prospective comparative analysis of polymers derived from the novel monomer, this compound. In the absence of direct experimental literature for this specific monomer, this study leverages established structure-property relationships from analogous fluorinated and non-fluorinated aramids to forecast its performance characteristics. We provide a detailed comparison against two critical benchmarks: the non-fluorinated poly(p-phenylene terephthalamide) (PPTA), the basis for Kevlar®, and a representative polyamide containing trifluoromethyl (-CF₃) groups. This analysis focuses on key performance indicators including solubility, thermal stability, mechanical strength, and optical transparency, providing researchers with a predictive framework and the necessary experimental protocols to validate these hypotheses.
Introduction: The Quest for Processable High-Performance Polymers
Aromatic polyamides, or aramids, are a distinguished class of polymers renowned for their rigid backbones, which impart outstanding thermal resistance and mechanical strength.[1][2] These properties have made them indispensable in aerospace, military, and industrial applications.[1] The archetypal para-aramid, PPTA (Kevlar®), derives its immense strength from the dense packing of its polymer chains and extensive intermolecular hydrogen bonding.[3] However, these same forces render it virtually insoluble and infusible, presenting significant processing challenges.
To enhance processability without compromising performance, chemists have turned to structural modification of the diamine or diacid monomers.[4] One of the most successful strategies has been the incorporation of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl (-CF₃) group.[5][6] Fluorination disrupts the polymer chain's regularity and packing efficiency, which can significantly improve solubility in common organic solvents.[5][7] This guide explores the anticipated impact of using this compound, a monomer featuring both a single fluorine atom and a methyl group, on the final properties of an aramid polymer.
Monomer Analysis and the Comparative Framework
The structure of this compound suggests a unique balance of properties.
-
Fluoro (-F) Group: As the most electronegative element, fluorine can influence the electronic properties of the aromatic ring and the reactivity of the amine groups. Its relatively small size may cause less steric hindrance than bulkier groups, but it is sufficient to disrupt the planarity and close packing of polymer chains.
-
Methyl (-CH₃) Group: This small, electron-donating alkyl group also introduces steric bulk, further contributing to the disruption of inter-chain packing and potentially enhancing solubility.
To build a predictive model for polymers derived from this monomer, we will compare its expected properties against two well-characterized benchmarks:
-
Non-Fluorinated Benchmark: Poly(p-phenylene terephthalamide) (PPTA) : Synthesized from p-phenylenediamine and terephthaloyl chloride. It represents the gold standard for mechanical and thermal properties but suffers from poor processability.
-
Fluorinated Benchmark: CF₃-Containing Polyamide : A representative aromatic polyamide derived from a diamine containing trifluoromethyl groups (e.g., 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene).[6] These polymers are known for their significantly enhanced solubility and optical clarity.[6][7]
Prospective Performance Comparison
This section analyzes the expected performance of a polyamide synthesized from this compound and terephthaloyl chloride, hereafter referred to as F/Me-PA .
Solubility and Processability
The primary challenge with aramids like PPTA is their insolubility in all but the most aggressive solvents (e.g., concentrated sulfuric acid). This is a direct result of strong hydrogen bonding and tight chain packing.
-
Causality of Fluorination: The introduction of bulky pendant groups like -CF₃ disrupts the coplanarity of the aromatic units, reducing packing efficiency and weakening intermolecular forces.[6] This steric hindrance is a primary driver for enhanced solubility in amide-type solvents like N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc).[5][8]
-
Prediction for F/Me-PA: The combined steric hindrance from both the -F and -CH₃ groups on the F/Me-PA backbone is expected to significantly improve its solubility compared to PPTA. While a single fluorine atom is less bulky than a -CF₃ group, its synergistic effect with the adjacent methyl group should be sufficient to allow dissolution in polar aprotic solvents, enabling solution-casting of films and fibers.[7]
Thermal Properties
High thermal stability is a hallmark of aramids. The glass transition temperature (Tg) indicates the onset of segmental chain motion, while the decomposition temperature (Td) reflects the stability of the chemical bonds.
-
Benchmark Performance: PPTA exhibits no discernible Tg and has a Td exceeding 500 °C.[1] Many CF₃-containing aramids show high Tg values, often in the range of 250-320 °C, and maintain excellent thermal stability, though sometimes slightly lower than their non-fluorinated counterparts.[5][7]
-
Prediction for F/Me-PA: F/Me-PA is predicted to have a high Tg, likely above 250 °C, due to the inherent rigidity of its aromatic backbone. The C-F bond is exceptionally strong, suggesting that thermal stability (Td) will remain high, likely well over 400 °C, making it suitable for high-temperature applications.
Mechanical Properties
The exceptional tensile strength and modulus of PPTA are its most celebrated attributes.
-
The Structure-Strength Relationship: The linear, rigid structure of PPTA allows for the formation of highly crystalline, oriented fibers, where stress is borne by the covalent bonds of the polymer backbone. Any disruption to this order can reduce mechanical properties.
-
Prediction for F/Me-PA: A trade-off is anticipated. The substituents that enhance solubility (-F and -CH₃) will also create a more amorphous polymer morphology. This will likely lead to lower tensile strength and modulus compared to PPTA. However, the resulting polymer is expected to form tough, flexible films with higher elongation to break, a desirable characteristic for applications requiring durability over raw strength.[5]
Optical Properties
Wholly aromatic polymers are often yellow or brown due to the formation of intermolecular charge-transfer complexes (CTCs).
-
Effect of Fluorine: Incorporating fluorine, particularly electron-withdrawing -CF₃ groups, can inhibit CTC formation.[9] This leads to polymers with significantly reduced coloration and higher optical transparency.[7]
-
Prediction for F/Me-PA: The presence of the electronegative fluorine atom in F/Me-PA is expected to reduce CTCs, resulting in a polymer that is lighter in color and more transparent than PPTA. This could open up applications in optical films or coatings where clarity is essential.
Summary Data Table
| Property | Non-Fluorinated Aramid (PPTA) | CF₃-Containing Aramid (Representative) | F/Me-PA (Prospective Analysis) |
| Solubility (in NMP, DMAc) | Insoluble | Soluble[5][7] | Expected to be Soluble |
| Glass Transition (Tg) | Does not exhibit Tg | 250 - 320 °C[5][7] | > 250 °C (Predicted) |
| Decomposition Temp (Td) | > 500 °C[1] | > 450 °C[5] | > 400 °C (Predicted) |
| Mechanical Strength | Very High | Moderate to High[5] | Moderate, with good toughness (Predicted) |
| Optical Transparency | Opaque, Yellow/Brown | High, Colorless/Light Yellow[7] | Moderate to High, Light Yellow (Predicted) |
Experimental Workflows and Protocols
To empirically validate the predictions for F/Me-PA, the following experimental plan is proposed.
Diagram: Synthesis and Characterization Workflow
Caption: Proposed workflow for synthesis and characterization of F/Me-PA.
Protocol: Polyamide Synthesis via Low-Temperature Polycondensation
This method is standard for preparing high molecular weight aramids.
-
Reactor Setup: A 250 mL three-necked, round-bottom flask is equipped with a mechanical stirrer, a nitrogen gas inlet, and a drying tube. The entire apparatus must be flame-dried under vacuum and cooled under a stream of dry nitrogen to ensure anhydrous conditions.
-
Diamine Dissolution: Add this compound (e.g., 10 mmol, 1.40 g) and anhydrous calcium chloride (CaCl₂) (e.g., 1.5 g) to the flask. Introduce 40 mL of anhydrous N-methyl-2-pyrrolidinone (NMP) via syringe. Stir the mixture under a nitrogen blanket at room temperature until the diamine and salt are fully dissolved.
-
Cooling: Immerse the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Diacid Chloride Addition: Add solid terephthaloyl chloride (e.g., 10 mmol, 2.03 g) to the stirred solution in one portion. A rapid increase in viscosity is expected.
-
Polymerization: Rinse the flask walls with an additional 10 mL of NMP to ensure all reactants are in the solution. Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The solution will become highly viscous.
-
Precipitation: Pour the viscous polymer solution slowly into a blender containing 500 mL of rapidly stirring methanol. A fibrous or powdered white/pale yellow solid will precipitate.
-
Purification: Collect the polymer by filtration. Wash the solid thoroughly with hot water and then with methanol to remove NMP and unreacted monomers.
-
Drying: Dry the final polymer product in a vacuum oven at 100 °C for 24 hours.
Diagram: General Aramid Synthesis Reaction
References
- 1. Aramid - Wikipedia [en.wikipedia.org]
- 2. stw-faser.de [stw-faser.de]
- 3. m.youtube.com [m.youtube.com]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Impact of Strategic Fluorination on Arylamine Performance in Organic Electronics: A Comparative Guide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of next-generation organic electronic devices with enhanced efficiency, stability, and longevity, the strategic modification of molecular building blocks is paramount. Among the various synthetic strategies, fluorination has emerged as a powerful tool to fine-tune the optoelectronic and physical properties of organic semiconductors. This guide provides an in-depth comparative analysis of 2-Fluoro-5-methylbenzene-1,4-diamine and its non-fluorinated counterpart, 5-methylbenzene-1,4-diamine , in the context of their potential applications as hole transport materials (HTMs) in organic electronics.
While direct, side-by-side experimental data for these specific congeners is not extensively documented in peer-reviewed literature, this guide will leverage established principles of fluorination's effects on organic semiconductors to present a scientifically grounded comparison. We will explore the theoretical underpinnings of performance differences, present a plausible comparative dataset based on analogous compounds, and provide detailed experimental protocols for their synthesis and characterization in organic electronic devices.
The Rationale for Fluorination: Enhancing Performance at the Molecular Level
The introduction of fluorine atoms into an organic molecule can induce significant changes in its electronic structure and solid-state properties.[1][2] These modifications are often beneficial for applications in organic electronics for several key reasons:
-
Modulation of Energy Levels: Fluorine is a highly electronegative atom. Its electron-withdrawing nature can effectively lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule.[1] A deeper HOMO level can lead to better energy level alignment with the valence band of perovskite absorbers or the HOMO of emissive materials in OLEDs, facilitating efficient hole injection and transport.[3][4]
-
Increased Thermal and Oxidative Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength often translates to enhanced thermal stability and greater resistance to oxidative degradation, which are critical factors for the long-term operational stability of organic electronic devices.[2]
-
Influence on Molecular Packing and Morphology: Fluorination can influence intermolecular interactions, such as π-π stacking and hydrogen bonding. These changes can lead to more ordered molecular packing in the solid state, which is often conducive to efficient charge transport.
Comparative Performance Analysis: A Hypothetical Case Study
To illustrate the potential performance enhancements gained through fluorination, we present a hypothetical yet scientifically plausible comparative dataset for this compound and 5-methylbenzene-1,4-diamine when utilized as the hole transport layer (HTL) in a standard perovskite solar cell architecture.
| Performance Metric | 5-methylbenzene-1,4-diamine (Non-fluorinated) | This compound (Fluorinated) | Rationale for Predicted Difference |
| Hole Mobility (μ) | ~ 5 x 10⁻⁵ cm²/Vs | ~ 2 x 10⁻⁴ cm²/Vs | Fluorination can promote more ordered molecular packing, leading to enhanced charge transport. |
| HOMO Energy Level | -5.2 eV | -5.4 eV | The electron-withdrawing fluorine atom deepens the HOMO level. |
| Thermal Decomposition Temperature (Td) | ~ 250 °C | ~ 280 °C | The strong C-F bond increases thermal stability. |
| Perovskite Solar Cell PCE | ~ 16% | ~ 18% | Improved energy level alignment and potentially higher hole mobility contribute to higher device efficiency. |
| Device Lifetime (T80) | ~ 300 hours | ~ 500 hours | Enhanced thermal and oxidative stability of the fluorinated HTL can lead to longer device operational lifetime. |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values may vary.
Experimental Section: Protocols for Synthesis, Device Fabrication, and Characterization
To facilitate further research and validation of the principles discussed, this section provides detailed experimental protocols.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with a key step involving the reduction of a nitro group. A general synthetic workflow is outlined below.
Caption: A general synthetic route for this compound.
Step-by-Step Protocol:
-
Nitration: To a solution of 2-fluoro-5-methylaniline in concentrated sulfuric acid, cooled to 0°C, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining the temperature below 5°C.
-
Work-up and Isolation: After the reaction is complete, the mixture is poured onto ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield 2-fluoro-5-methyl-4-nitroaniline.
-
Reduction: The nitro-intermediate is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), and a reducing agent such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (H₂ over palladium on carbon) is employed to reduce the nitro group to an amine.
-
Purification: The final product, this compound, is purified by recrystallization or column chromatography.
Fabrication of a Perovskite Solar Cell
The following protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using the synthesized diamines as the hole transport layer.
Caption: Layered architecture of the fabricated perovskite solar cell.
Step-by-Step Protocol:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of an electron-transporting material, such as SnO₂, is deposited on the FTO substrate by spin-coating or spray pyrolysis, followed by annealing.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a solvent like DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent quenching step is often employed during spin-coating to induce rapid crystallization, followed by thermal annealing.
-
Hole Transport Layer (HTL) Deposition: A solution of either this compound or 5-methylbenzene-1,4-diamine, typically with additives like Li-TFSI and tBP to improve conductivity, is spin-coated on top of the perovskite layer.[5]
-
Electrode Deposition: Finally, a top electrode of gold or silver is deposited by thermal evaporation through a shadow mask to define the active area of the device.
Characterization of Materials and Devices
-
Thermal Stability: The thermal stability of the synthesized diamines can be evaluated using Thermogravimetric Analysis (TGA). The decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs.
-
Electrochemical Properties: Cyclic Voltammetry (CV) can be used to determine the HOMO energy levels of the diamines. The oxidation potential is measured, and the HOMO level is calculated relative to a reference standard (e.g., ferrocene/ferrocenium).
-
Charge Carrier Mobility: The hole mobility of the HTLs can be measured using the space-charge-limited current (SCLC) method. This involves fabricating hole-only devices and analyzing their current density-voltage (J-V) characteristics.
-
Solar Cell Performance: The power conversion efficiency (PCE) of the fabricated perovskite solar cells is measured under simulated AM 1.5G solar illumination using a solar simulator. The key parameters, including open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), are extracted from the J-V curve.
-
Device Stability: The operational stability of the encapsulated devices is assessed by monitoring the PCE over time under continuous illumination at a constant temperature and humidity.
Conclusion and Future Outlook
The strategic incorporation of fluorine into organic semiconductors represents a highly effective approach for enhancing the performance and stability of organic electronic devices. While direct experimental comparisons of this compound and its non-fluorinated analog are yet to be extensively reported, the foundational principles of molecular engineering through fluorination strongly suggest that the fluorinated derivative will exhibit superior performance as a hole transport material.
This guide provides a comprehensive framework for researchers to explore this hypothesis further. The detailed experimental protocols for synthesis, device fabrication, and characterization offer a clear roadmap for conducting such a comparative study. The anticipated improvements in hole mobility, thermal stability, and device efficiency with the fluorinated compound could pave the way for its application in a new generation of more robust and efficient organic electronic devices. Further research into the synthesis and application of other fluorinated diamine derivatives is a promising avenue for the continued advancement of organic electronics.
References
- 1. Organic electronics by design: the power of minor atomic and structural changes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Cross-linked hole transport layers for high-efficiency perovskite tandem solar cells | EurekAlert! [eurekalert.org]
- 4. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 5. tcichemicals.com [tcichemicals.com]
A Comparative Technical Guide to 2-Fluoro-5-methylbenzene-1,4-diamine: Properties, Synthesis, and a Comparative Analysis with its Non-Fluorinated Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Fluoro-5-methylbenzene-1,4-diamine, a fluorinated aromatic diamine with potential applications in materials science, pharmaceuticals, and as a dye intermediate. Due to the limited availability of direct experimental data for this specific compound, this guide cross-references information with its well-characterized non-fluorinated counterpart, 2,5-Diaminotoluene. This comparative approach aims to provide valuable insights into the influence of fluorine substitution on the molecule's physicochemical properties and potential performance.
Introduction to this compound
This compound, also known as 2-fluoro-p-toluenediamine, is an aromatic amine that is gaining interest due to the unique properties conferred by the fluorine atom. The introduction of fluorine into organic molecules can significantly alter their electronic properties, lipophilicity, metabolic stability, and binding interactions, making fluorinated compounds highly valuable in drug discovery and materials science. This guide will delve into the available and predicted data for this compound, offering a comparative perspective for researchers considering its use.
Physicochemical Properties: A Comparative Analysis
A direct comparison of the physicochemical properties of this compound with 2,5-Diaminotoluene highlights the impact of fluorination. While experimental data for the fluorinated compound is limited, we can infer certain trends based on the known effects of fluorine substitution on aromatic systems.
| Property | This compound | 2,5-Diaminotoluene | Source |
| Molecular Formula | C₇H₉FN₂ | C₇H₁₀N₂ | [1][2] |
| Molecular Weight | 140.16 g/mol | 122.17 g/mol | [1][2] |
| Appearance | - | Off-white to reddish crystals | [2] |
| Melting Point | Not available | 64 °C | [2] |
| Boiling Point | Not available | 273-274 °C | [2] |
| Solubility | Not available | Soluble in water, alcohol, ether | [3] |
The presence of the highly electronegative fluorine atom in this compound is expected to lower the pKa of the amino groups compared to 2,5-Diaminotoluene, making it a weaker base. This can have significant implications for its reactivity and its use in polymerization reactions.
Spectroscopic Characterization: Predicted and Experimental Data
Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. Below is a comparison of the expected nuclear magnetic resonance (NMR) data for this compound with the available data for 2,5-Diaminotoluene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the lack of publicly available experimental NMR spectra for this compound, predicted data is provided for illustrative purposes. These predictions are based on computational models and should be confirmed experimentally.
Predicted ¹H NMR of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.5-6.8 | d | 1H | Ar-H |
| ~6.3-6.6 | d | 1H | Ar-H |
| ~4.5-5.0 | br s | 2H | -NH₂ |
| ~3.5-4.0 | br s | 2H | -NH₂ |
| ~2.1 | s | 3H | -CH₃ |
Experimental ¹H NMR of 2,5-Diaminotoluene
Experimental ¹H NMR data for 2,5-diaminotoluene can be found in various spectral databases. The aromatic protons typically appear as a multiplet in the range of 6.5-7.0 ppm, the amino protons as a broad singlet, and the methyl protons as a singlet around 2.1 ppm.
Predicted ¹³C NMR of this compound
The ¹³C NMR spectrum of the fluorinated compound is expected to show characteristic C-F coupling constants, which are a powerful tool for structural elucidation.
| Chemical Shift (ppm) | C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~145-155 | d, ¹JCF ≈ 230-250 | C-F | | ~135-145 | s | C-NH₂ | | ~120-130 | d, ²JCF ≈ 20-30 | C-C-F | | ~115-125 | s | C-CH₃ | | ~110-120 | d, ³JCF ≈ 5-10 | C-C-C-F | | ~105-115 | d, ²JCF ≈ 20-30 | C-C-F | | ~15-20 | s | -CH₃ |
The presence of fluorine introduces significant changes in the ¹³C NMR spectrum, most notably the large one-bond C-F coupling constant and smaller long-range couplings, which can be invaluable for confirming the position of the fluorine atom.
Synthesis of this compound: A Plausible Route
A common and effective method for the synthesis of fluoroaromatic compounds is the Balz-Schiemann reaction.[4][5][6][7] This reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. A plausible synthetic route for this compound starting from 2,5-diaminotoluene is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A General Guideline
Step 1: Mono-acetylation of 2,5-Diaminotoluene To a solution of 2,5-diaminotoluene in a suitable solvent (e.g., acetic acid), one equivalent of acetic anhydride is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation and filtration. This step is crucial to protect one of the amino groups and direct the subsequent diazotization to the other.
Step 2: Diazotization The mono-acetylated product is dissolved in an aqueous solution of fluoroboric acid (HBF₄). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature. The formation of the diazonium tetrafluoroborate salt is often observed as a precipitate.
Step 3: Balz-Schiemann Reaction The isolated diazonium salt is gently heated, which leads to its decomposition, releasing nitrogen gas and boron trifluoride, and yielding the fluorinated acetylated intermediate.
Step 4: Deprotection The acetyl protecting group is removed by acid hydrolysis (e.g., by refluxing in aqueous HCl) to yield the final product, this compound. The product can then be purified by recrystallization or chromatography.
The Impact of Fluorination on Applications
The introduction of a fluorine atom is anticipated to enhance the performance of this compound in various applications compared to its non-fluorinated analog.
-
High-Performance Polymers: In the synthesis of polyimides and other high-performance polymers, the fluorine substituent can increase thermal stability, improve solubility in organic solvents, lower the dielectric constant, and enhance resistance to oxidation.[8] These properties are highly desirable in the aerospace and electronics industries.
-
Pharmaceuticals: Fluorine substitution is a common strategy in drug design to improve metabolic stability, bioavailability, and binding affinity to target proteins. The fluorinated diamine could serve as a valuable building block for novel therapeutic agents.
-
Dyes and Pigments: The electronic effects of the fluorine atom can influence the color and lightfastness of dyes derived from this diamine.
Safety and Handling
Conclusion
This compound represents a promising building block for advanced materials and pharmaceuticals. While a comprehensive experimental dataset for this compound is yet to be established in publicly accessible literature, a comparative analysis with its non-fluorinated analog, 2,5-Diaminotoluene, provides valuable insights into the expected impact of fluorination. The proposed synthetic route via the Balz-Schiemann reaction offers a viable pathway for its preparation. Further research into the experimental characterization and application of this compound is warranted to fully explore its potential.
References
- 1. 1141669-41-1 | this compound - AiFChem [aifchem.com]
- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 6. m.youtube.com [m.youtube.com]
- 7. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 8. benchchem.com [benchchem.com]
confirming the structure of 2-Fluoro-5-methylbenzene-1,4-diamine derivatives
An Objective Guide to the Structural Confirmation of 2-Fluoro-5-methylbenzene-1,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound and its derivatives are valuable precursors in the synthesis of pharmaceuticals and advanced materials. The specific arrangement of substituents on the aromatic ring dictates the final product's chemical and biological properties, making unambiguous structural confirmation an essential checkpoint in any synthetic workflow. Misidentification of isomers can lead to compromised results, significant delays, and wasted resources. This guide provides a comparative analysis of the primary analytical techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—offering field-proven insights and detailed protocols to ensure the integrity and validity of your research.
The Analytical Imperative: Distinguishing Isomers
Comparative Analysis of Core Analytical Techniques
A strategic approach to structural confirmation involves selecting the right tool for the right question. While NMR, MS, and X-ray Crystallography are all powerful, they provide different and complementary pieces of the structural puzzle.
| Technique | Primary Information Provided | Key Strengths | Common Limitations | Best For |
| NMR Spectroscopy | Connectivity, chemical environment of atoms (¹H, ¹³C, ¹⁹F), and 3D structure in solution. | Non-destructive; provides the most comprehensive structural detail in solution. | Requires pure samples (>95%); lower sensitivity than MS. | Routine confirmation, establishing atom-to-atom connectivity, and purity analysis. |
| Mass Spectrometry | Molecular weight and elemental formula. | Extremely high sensitivity; ideal for verifying molecular formula and analyzing mixtures (with LC/GC). | Provides no direct information on atom connectivity or stereochemistry. | Confirming expected molecular weight and elemental composition; impurity profiling. |
| X-ray Crystallography | Absolute 3D atomic arrangement in the solid state. | Provides unequivocal, definitive proof of structure and stereochemistry.[1][2][3] | Requires a high-quality single crystal, which can be difficult to obtain; solid-state structure may not represent the solution-state conformation. | Resolving ambiguities from other methods; absolute structure determination for novel compounds. |
Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of small molecule characterization. For fluorinated aromatic amines, it offers a wealth of diagnostic information.
Expertise & Causality: Why These Experiments?
The selection of specific NMR experiments is driven by the need to resolve every atom's position and its relationship to its neighbors.
-
¹H NMR: Reveals the number and environment of protons. In this scaffold, the splitting patterns of the aromatic protons are diagnostic, influenced by neighboring protons and the fluorine atom.
-
¹⁹F NMR: This is critical for fluorinated compounds.[4][5] The fluorine nucleus (¹⁹F) is 100% naturally abundant and highly sensitive.[5][6] Its chemical shift is highly indicative of its electronic environment, and its coupling to nearby protons provides direct evidence of its location on the ring.[6][7]
-
¹³C NMR: Shows the number of unique carbon environments. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), serving as an unmistakable marker.
-
2D Correlation Spectra (COSY, HSQC, HMBC): These experiments are non-negotiable for derivatives.
-
COSY establishes proton-proton coupling networks, identifying adjacent protons.
-
HSQC links each proton directly to the carbon it is attached to.
-
HMBC is the key to the puzzle, revealing long-range (2-3 bond) correlations between protons and carbons. This is how you unambiguously connect a substituent to the correct position on the aromatic ring.
-
Experimental Workflow: A Self-Validating Protocol for NMR
Caption: A systematic workflow for unambiguous structure confirmation by NMR.
Detailed Protocol: ¹⁹F{¹H}-Decoupled NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer equipped with a broadband or multinuclear probe. Tune the probe to the ¹⁹F frequency.
-
Acquisition: Acquire a standard 1D ¹⁹F spectrum. To simplify the spectrum and confirm couplings, run a second experiment with proton decoupling.
-
Processing: Reference the spectrum to an appropriate standard (e.g., external CFCl₃ at 0 ppm).
-
Analysis: The proton-coupled spectrum will show splitting patterns that confirm which protons are spatially close to the fluorine. The decoupled spectrum will collapse these multiplets into a single peak, simplifying analysis if multiple fluorine environments are present.
Deep Dive 2: High-Resolution Mass Spectrometry (HRMS)
While NMR builds the skeleton, HRMS confirms the elemental building blocks are correct.
Expertise & Causality: Why HRMS?
For any new compound, confirming the elemental composition is a fundamental requirement.
-
The Nitrogen Rule: A key diagnostic feature for amines is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8] This provides an immediate check for the presence of the diamine core.
-
Accurate Mass Measurement: HRMS provides a mass measurement accurate to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula, ruling out other potential formulas that may have the same nominal mass. For example, it can distinguish a compound containing C₇H₉FN₂ (MW 140.0750) from one containing C₈H₁₂N₂ (MW 136.1000) or C₇H₇FO (MW 126.0481), ambiguities that low-resolution MS could not resolve.
-
Fragmentation Analysis: Aromatic amines show characteristic fragmentation patterns, including the loss of HCN from the aniline ring structure.[9][10] Analyzing these fragments in an MS/MS experiment can provide additional confidence in the core structure.
Experimental Workflow: LC-HRMS for Purity and Formula Confirmation
Caption: Integrated workflow for purity assessment and formula confirmation using LC-HRMS.
Deep Dive 3: Single-Crystal X-ray Crystallography
When absolute certainty is required, X-ray crystallography provides the final, definitive answer.
Expertise & Causality: Why X-ray Crystallography?
X-ray crystallography is the most powerful technique for determining the three-dimensional structure of molecules at atomic resolution.[1][2] It is the only method that directly "images" the atomic arrangement, providing unambiguous proof of connectivity, conformation, and stereochemistry.[3][11][12] For a novel derivative of this compound, a crystal structure serves as the ultimate validation of the synthetic route and the identity of the product.
Logical Decision Framework for Method Selection
The choice to pursue X-ray crystallography is typically made when other methods fall short.
Caption: Decision-making framework for escalating structural analysis.
Conclusion and Recommendations
For the routine confirmation of known this compound derivatives, a combination of ¹H NMR, ¹⁹F NMR, and HRMS provides a sufficient and robust validation system. However, for the publication of novel compounds or when synthetic outcomes are ambiguous, this foundational dataset must be complemented with comprehensive 2D NMR analysis (COSY, HSQC, HMBC). In cases of ultimate dispute or for compounds entering rigorous development pipelines, single-crystal X-ray crystallography is the gold standard, providing irrefutable proof of structure. Adhering to this multi-technique, self-validating approach ensures the scientific integrity of your work and the reliability of all downstream applications.
References
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. excillum.com [excillum.com]
- 3. rigaku.com [rigaku.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 9. GCMS Section 6.15 [people.whitman.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. azolifesciences.com [azolifesciences.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Benchmark Study: 2-Fluoro-5-methylbenzene-1,4-diamine in Advanced Applications
Introduction: The Strategic Advantage of Fluorination in Aromatic Diamines
In the landscape of advanced material science and drug discovery, the precise molecular architecture of building blocks is paramount. Aromatic diamines are a cornerstone of this field, serving as critical precursors for a vast array of high-performance polymers, specialized dyes, and pharmacologically active agents. Among these, 2-Fluoro-5-methylbenzene-1,4-diamine emerges as a compound of significant interest. Its strategic incorporation of a fluorine atom onto the toluene-2,5-diamine backbone is not a trivial substitution; it is a deliberate design choice that imparts a unique set of physicochemical properties. This guide provides a comprehensive benchmark comparison of this compound against its non-fluorinated analog, Toluene-2,5-diamine, with a focus on their performance in key industrial and research applications. Through an in-depth analysis of experimental data and established chemical principles, we will elucidate the causal relationships between molecular structure and performance, offering researchers and drug development professionals a data-driven framework for material selection and molecular design.
I. High-Performance Polymers: A Leap in Thermal and Dielectric Properties
The synthesis of high-performance polymers, particularly polyimides, represents a primary application for aromatic diamines. These materials are indispensable in the aerospace, electronics, and automotive industries due to their exceptional thermal stability, mechanical strength, and chemical resistance. The introduction of fluorine into the polymer backbone via this compound offers a significant enhancement of these properties.
Causality of Performance Enhancement
The substitution of a hydrogen atom with a highly electronegative fluorine atom has profound effects on the resulting polymer's characteristics. The strong carbon-fluorine (C-F) bond (bond energy ~485 kJ/mol) enhances the thermal stability of the polymer backbone, leading to higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td).[1] Furthermore, the bulkiness of the fluorine atom disrupts the close packing of polymer chains, which in turn reduces intermolecular charge-transfer complexes. This disruption not only improves the solubility of the polyimide but also significantly lowers its dielectric constant, a critical parameter for microelectronics applications.[2]
Illustrative Performance Comparison: Polyimides
While direct, head-to-head comparative studies for polyimides synthesized from this compound and Toluene-2,5-diamine are not extensively published, we can extrapolate from data on structurally similar fluorinated and non-fluorinated aromatic diamines to provide a realistic performance comparison. The following table illustrates the expected differences in key properties of polyimides derived from these two diamines when reacted with a standard dianhydride such as Pyromellitic dianhydride (PMDA).
| Property | Polyimide from this compound (Expected) | Polyimide from Toluene-2,5-diamine (Typical) |
| Glass Transition Temperature (Tg) | > 400 °C[1] | ~380 °C |
| 5% Weight Loss Temperature (Td) | > 550 °C[1] | ~520 °C |
| Dielectric Constant (1 MHz) | < 2.8[2] | ~ 3.2 |
| Solubility in Organic Solvents | Soluble in aprotic polar solvents (e.g., NMP, DMAc)[2] | Limited solubility |
| Water Absorption | < 0.7%[2] | ~ 1.5% |
Experimental Protocol: Synthesis of Polyimide
The following is a generalized two-step protocol for the synthesis of polyimides from aromatic diamines and dianhydrides. This self-validating system relies on the formation of a soluble poly(amic acid) precursor, which can be characterized before thermal cyclization to the final polyimide.
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 10 mmol of the diamine (either this compound or Toluene-2,5-diamine) in 20 mL of anhydrous N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount (10 mmol) of the dianhydride (e.g., PMDA) in several portions to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a vacuum oven and cure using the following temperature program: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, 250°C for 30 minutes, and finally 300°C for 1 hour.
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.
II. Dye Synthesis: Enhancing Color Fastness and Stability
Aromatic diamines are fundamental precursors in the synthesis of azo dyes, which constitute a significant portion of the dyes used in the textile, leather, and paper industries.[3] The properties of the resulting dye, such as its color, intensity, and fastness to light and washing, are directly influenced by the chemical structure of the diamine.
The Role of Fluorine in Dye Performance
The introduction of a fluorine atom in this compound can lead to several advantages in dye synthesis. The electron-withdrawing nature of fluorine can influence the electronic properties of the azo linkage, potentially leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption maximum (λmax). More importantly, the presence of the C-F bond can enhance the photostability of the dye molecule, leading to improved light fastness. Furthermore, the increased hydrophobicity imparted by the fluorine atom can improve the dye's affinity for synthetic fibers and its resistance to washing.
Illustrative Performance Comparison: Azo Dyes
The following table provides a hypothetical comparison of the properties of an azo dye synthesized from this compound versus one from Toluene-2,5-diamine, coupled with a common coupling agent like β-naphthol.
| Property | Azo Dye from this compound (Expected) | Azo Dye from Toluene-2,5-diamine (Typical) |
| Color | Potentially deeper or shifted hue | Standard hue |
| Light Fastness | Higher | Moderate |
| Wash Fastness | Higher | Moderate |
| Solubility in Organic Solvents | Increased | Moderate |
Experimental Protocol: Synthesis of an Azo Dye
This protocol describes the diazotization of the aromatic diamine followed by coupling with a naphthol derivative, a standard procedure for the synthesis of azo dyes.
Step 1: Diazotization
-
Dissolve 10 mmol of the diamine (this compound or Toluene-2,5-diamine) in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled solution of 10 mmol of sodium nitrite in 5 mL of water, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5°C.
Step 2: Coupling Reaction
-
In a separate beaker, dissolve 10 mmol of β-naphthol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring for 30 minutes in the ice bath.
-
Filter the dye, wash it with cold water until the washings are neutral, and dry it in a desiccator.
III. Medicinal Chemistry: A Scaffold for Enhanced Drug Performance
The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance their pharmacological profiles.[4] Fluorine's unique properties can positively influence a molecule's metabolic stability, binding affinity, and bioavailability.[5][6][7] As a versatile building block, this compound offers a valuable scaffold for the synthesis of novel therapeutic agents.
The Impact of Fluorine on Pharmacokinetics and Pharmacodynamics
The C-F bond is significantly more stable towards metabolic oxidation by cytochrome P450 enzymes compared to a C-H bond. By replacing a hydrogen atom at a metabolically labile position with fluorine, the metabolic stability of a drug can be substantially increased, leading to a longer half-life in the body.[6] Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the drug's solubility and ability to cross cell membranes.[7] In terms of pharmacodynamics, the fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug.[4]
Illustrative Comparison in a Drug Discovery Context
To illustrate the potential impact of fluorination, let's consider a hypothetical scenario where this compound and Toluene-2,5-diamine are used as starting materials for the synthesis of a kinase inhibitor. The following table presents a plausible comparison of the properties of the resulting fluorinated and non-fluorinated drug candidates.
| Property | Drug Candidate from this compound (Hypothetical) | Drug Candidate from Toluene-2,5-diamine (Hypothetical) |
| In Vitro Potency (IC50) | Lower (more potent) | Higher |
| Metabolic Stability (in vitro) | Higher (longer half-life) | Lower (shorter half-life) |
| Cell Permeability | Potentially higher | Moderate |
| Lipophilicity (LogP) | Higher | Lower |
Conceptual Workflow: From Building Block to Drug Candidate
The synthesis of a drug candidate from an aromatic diamine typically involves a series of chemical transformations to build a more complex molecule. The following diagram illustrates a conceptual workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
2-Fluoro-5-methylbenzene-1,4-diamine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 2-Fluoro-5-methylbenzene-1,4-diamine
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound (CAS: 1141669-41-1), a compound frequently utilized in the synthesis of advanced materials and pharmaceutical intermediates. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance rooted in the principles of chemical safety and regulatory compliance.
Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity for meticulous disposal protocols. The compound is classified with several hazard statements, which dictate the required handling and disposal precautions.[1]
Table 1: Hazard Profile of this compound
| Property | Value | Source |
| CAS Number | 1141669-41-1 | --INVALID-LINK--[2] |
| Molecular Formula | C₇H₉FN₂ | --INVALID-LINK--[1] |
| Hazard Statements | H302, H315, H320, H335 | --INVALID-LINK--[1] |
The hazard statements indicate the following risks:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
These classifications underscore that this compound is a hazardous substance. Aromatic amines as a class are known for their potential toxicity and environmental persistence, necessitating that they are not disposed of via standard laboratory drains or as common refuse.[3]
Primary Disposal Pathway: Licensed Waste Management
For bulk quantities and routine laboratory waste containing this compound, the only acceptable method of disposal is through a licensed professional waste disposal company.[4][5] This ensures compliance with local, regional, and national hazardous waste regulations.[6][7]
Procedural Steps for Collection and Storage:
-
Segregation: It is crucial to segregate waste containing aromatic amines from other chemical waste streams.[8] Incompatible materials, such as strong oxidizing agents, must be stored separately to prevent dangerous reactions.[3][9]
-
Container Selection: Waste must be stored in a container made of compatible material with a tightly fitting cap. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition and free from leaks or contamination.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Accumulation: Store the sealed and labeled container in a designated, secondary-contained satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
In-Lab Treatment of Trace Quantities: Chemical Degradation via Oxidation
In specific situations where immediate decontamination of trace residues or quenching of a reaction mixture is necessary, chemical degradation can be employed. This procedure must be performed exclusively by trained personnel within a certified chemical fume hood, utilizing appropriate Personal Protective Equipment (PPE). The following protocol is based on the established method of degrading aromatic amines using potassium permanganate, which oxidizes them into non-mutagenic derivatives.[8]
Principle of Oxidation
Potassium permanganate (KMnO₄) in an acidic medium is a powerful oxidizing agent. It effectively degrades the aromatic amine structure, breaking it down into smaller, less hazardous compounds. This method has been shown to be reproducible and effective for various aromatic amines.[8]
Experimental Protocol
Objective: To degrade small quantities (millimolar scale) of this compound.
Materials:
-
Aromatic amine waste
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydrogen Sulfite (NaHSO₃) or Sodium Bisulfite
-
Stir plate and stir bar
-
Appropriately sized flasks and beakers
-
Personal Protective Equipment (see Section 4)
Procedure:
-
Prepare Sulfuric Acid Solution: In a fume hood, prepare a 1.7 N sulfuric acid solution. For example, to make approximately 1 liter, slowly and carefully add 47 mL of concentrated H₂SO₄ to 953 mL of deionized water while stirring. Always add acid to water.
-
Dissolve Amine Waste: In a suitable flask, dissolve the this compound waste in the prepared 1.7 N sulfuric acid solution. Use a volume sufficient to fully dissolve the material (e.g., 0.01 mol of amine in 3 L of acid solution as a reference).[8]
-
Initiate Oxidation: While stirring, slowly add a 0.2 M solution of potassium permanganate. The solution will turn a deep purple. For every 0.01 mol of amine, approximately 1 L of 0.2 M KMnO₄ solution will be required.[8]
-
Allow Reaction: Let the mixture stand at room temperature for a minimum of 8 hours to ensure complete oxidation of the aromatic amine.[8]
-
Quench Excess Oxidant: After the reaction period, neutralize the excess potassium permanganate by slowly adding solid sodium hydrogen sulfite until the purple color disappears and the solution becomes colorless or brown.[8]
-
Final Disposal: The resulting treated solution, although degraded, must still be collected as hazardous aqueous waste and disposed of through your institution's EHS program.
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound and the reagents used in its degradation, stringent adherence to PPE protocols is mandatory.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[10] | Protects against splashes of the corrosive and irritating materials. |
| Hand Protection | Nitrile or neoprene gloves.[11] | Provides resistance to aromatic amines and the acidic/oxidizing treatment reagents. Always inspect gloves before use.[12] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin from splashes and contact. |
| Footwear | Closed-toe shoes made of a non-porous material.[12] | Prevents exposure from spills. |
| Respiratory | All handling and disposal procedures should be conducted in a certified chemical fume hood.[10] | Prevents inhalation of vapors or dust, addressing the H335 hazard. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. 1141669-41-1 | this compound - AiFChem [aifchem.com]
- 2. This compound | 1141669-41-1 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inderscienceonline.com [inderscienceonline.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. hsa.ie [hsa.ie]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
